Product packaging for Yohimbic acid hydrate(Cat. No.:CAS No. 207801-27-2)

Yohimbic acid hydrate

货号: B1683617
CAS 编号: 207801-27-2
分子量: 358.4 g/mol
InChI 键: UXXCUDYYOMDFPX-GPRFVYSASA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Yohimbic acid monohydrate is a biochmical.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H26N2O4 B1683617 Yohimbic acid hydrate CAS No. 207801-27-2

3D Structure of Parent

Interactive Chemical Structure Model





属性

IUPAC Name

(1S,15R,18S,19R,20S)-18-hydroxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylic acid;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C20H24N2O3.H2O/c23-17-6-5-11-10-22-8-7-13-12-3-1-2-4-15(12)21-19(13)16(22)9-14(11)18(17)20(24)25;/h1-4,11,14,16-18,21,23H,5-10H2,(H,24,25);1H2/t11-,14-,16-,17-,18+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXXCUDYYOMDFPX-GPRFVYSASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C2C1CN3CCC4=C(C3C2)NC5=CC=CC=C45)C(=O)O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]([C@@H]([C@@H]2[C@@H]1CN3CCC4=C([C@@H]3C2)NC5=CC=CC=C45)C(=O)O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7045578
Record name Yohimbic acid monohydrate
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Molecular Weight

358.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

207801-27-2, 522-87-2
Record name Yohimban-16-carboxylic acid, 17-hydroxy-, hydrate (1:1), (16α,17α)-
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Record name Yohimbic acid monohydrate
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Record name Yohimbic acid monohydrate
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Record name YOHIMBIC ACID MONOHYDRATE
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Foundational & Exploratory

Unveiling the Pharmacological Profile of Yohimbic Acid Hydrate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Scientific literature extensively details the pharmacological properties of yohimbine (B192690), the parent compound of yohimbic acid. However, specific research and quantitative data on yohimbic acid hydrate (B1144303) are notably scarce. This guide provides a comprehensive overview of the pharmacological properties of yohimbine. While yohimbic acid, as a demethylated derivative, may share some pharmacological characteristics with yohimbine, the information presented here should be considered as a proxy and for inferential purposes. Direct experimental validation of the pharmacological profile of yohimbic acid hydrate is required.

Core Pharmacological Properties of Yohimbine

Yohimbine is a naturally occurring indole (B1671886) alkaloid primarily sourced from the bark of the Pausinystalia yohimbe tree.[1] It is well-characterized as a selective antagonist of α2-adrenergic receptors.[2][3] This antagonism is the primary mechanism underlying many of its physiological effects.

Mechanism of Action

Yohimbine's principal mechanism of action is the blockade of presynaptic α2-adrenergic receptors.[2][3][4] These receptors are part of a negative feedback loop that regulates the release of norepinephrine (B1679862) (noradrenaline) from sympathetic neurons. By inhibiting these receptors, yohimbine prevents the feedback inhibition, leading to an increased release of norepinephrine into the synaptic cleft.[2][3] This results in heightened sympathetic nervous system activity, leading to effects such as increased heart rate and blood pressure.[5]

Beyond its primary target, yohimbine also exhibits affinity for other receptors, including α1-adrenergic, serotonin (B10506) (5-HT), and dopamine (B1211576) receptors, though with lower potency.[1][2][3][6] Its interaction with these other receptor systems contributes to its complex pharmacological profile.

Receptor Binding Affinity

The following table summarizes the reported binding affinities of yohimbine for various receptors.

Receptor SubtypeBinding Affinity (Kd, nM)SpeciesReference
α2A-Adrenergic1.4Human[2]
α2B-Adrenergic7.1Human[2]
α2C-Adrenergic0.88Human[2]
5-HT1A74Rat[7]

Note: Lower Kd values indicate higher binding affinity.

Pharmacokinetics

Yohimbine is rapidly absorbed after oral administration, with bioavailability showing high variability, ranging from 7% to 87% (mean 33%).[4] The elimination half-life is relatively short, approximately 0.25 to 2.5 hours.[1]

Key Signaling Pathways

The primary signaling pathway affected by yohimbine is the adrenergic signaling cascade due to its antagonism of α2-adrenergic receptors.

Yohimbine_Signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Yohimbine Yohimbine Alpha2_Receptor α2-Adrenergic Receptor Yohimbine->Alpha2_Receptor Antagonizes NE_Vesicle Norepinephrine Vesicles NE Norepinephrine NE_Vesicle->NE Release Alpha2_Receptor->NE_Vesicle Inhibits Release (Negative Feedback) NE->Alpha2_Receptor Binds to Adrenergic_Receptors Postsynaptic Adrenergic Receptors NE->Adrenergic_Receptors Activates Response Physiological Response Adrenergic_Receptors->Response

Yohimbine's antagonism of presynaptic α2-adrenergic receptors.

Experimental Protocols

Detailed experimental protocols are crucial for replicating and building upon existing research. Below is a representative protocol for assessing the α2-adrenoceptor antagonist activity of a compound like yohimbine.

Radioligand Binding Assay for α2-Adrenergic Receptor Affinity

This experiment determines the binding affinity of a test compound to α2-adrenergic receptors.

Binding_Assay_Workflow Start Start Prepare_Membranes Prepare cell membranes expressing α2-adrenergic receptors Start->Prepare_Membranes Incubate Incubate membranes with a radiolabeled α2-adrenergic ligand (e.g., [3H]-RX 821002) and varying concentrations of Yohimbine Prepare_Membranes->Incubate Separate Separate bound and free radioligand via rapid filtration Incubate->Separate Quantify Quantify radioactivity of bound ligand using liquid scintillation counting Separate->Quantify Analyze Analyze data to determine the IC50 and calculate the Ki (binding affinity) Quantify->Analyze End End Analyze->End

Workflow for a radioligand binding assay.

Conclusion and Future Directions

Yohimbine exhibits a well-defined pharmacological profile, primarily acting as an α2-adrenergic receptor antagonist. This mechanism leads to a range of physiological effects stemming from increased sympathetic outflow. While this provides a strong basis for inferring the potential properties of its derivative, this compound, it is imperative that future research endeavors focus on characterizing the specific pharmacological properties of this compound. Such studies would need to include receptor binding assays, functional assays, and in vivo studies to establish its unique mechanism of action, potency, and potential therapeutic applications. Without such dedicated research, the pharmacological profile of this compound remains speculative.

References

An In-depth Technical Guide to Yohimbic Acid Hydrate (CAS 522-87-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Yohimbic acid hydrate (B1144303) (CAS Number: 522-87-2) is an indole (B1671886) alkaloid and a demethylated derivative of the more widely known compound, yohimbine (B192690).[1][2][3] While much of the existing research has focused on yohimbine, yohimbic acid itself has demonstrated distinct pharmacological properties, notably as a vasodilator.[1][2][3][4] This technical guide provides a comprehensive overview of the known properties of yohimbic acid hydrate, with a clear distinction from its parent compound. It is intended to serve as a foundational resource for researchers and professionals in drug development.

Chemical and Physical Properties

A summary of the key chemical and physical properties of yohimbic acid and its hydrate form is presented in the tables below. This data has been compiled from various chemical suppliers and databases.

Table 1: General and Chemical Properties of Yohimbic Acid
PropertyValueSource(s)
IUPAC Name (1S,15R,18S,19R,20S)-18-hydroxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylic acid[5]
Synonyms Yohimbinic acid, Yohimbinsaeure[]
CAS Number 522-87-2[5]
Molecular Formula C₂₀H₂₄N₂O₃[5][]
Molecular Weight 340.42 g/mol [5][]
InChI Key AADVZSXPNRLYLV-GKMXPDSGSA-N[7]
Table 2: Physical Properties of this compound
PropertyValueSource(s)
CAS Number 522-87-2
Molecular Formula C₂₀H₂₆N₂O₄
Molecular Weight 358.4 g/mol [8]
Appearance White to off-white powder[][9]
Purity >95% to >98%[][8]
Solubility Soluble in DMSO[7]
Storage Conditions Dry, dark, and at 0-4°C for short term (days to weeks) or -20°C for long term (months to years)[7]
Stability Stable for several weeks during ordinary shipping[7]

Pharmacological Properties and Potential Therapeutic Applications

The pharmacological profile of this compound is not as extensively characterized as that of yohimbine. However, available information points to at least two potential areas of therapeutic interest.

Vasodilatory Action

The most directly attributed pharmacological effect of yohimbic acid is its vasodilatory action.[1][2][3][4] An early study by Raymond Hamet in 1960 demonstrated this direct effect on blood vessels.[4] This property suggests potential applications in conditions where vasodilation is beneficial, such as in certain cardiovascular diseases. The precise mechanism of this vasodilatory effect remains to be fully elucidated by modern research.

Potential in Osteoarthritis Research

Commercial suppliers of yohimbic acid indicate its potential use in osteoarthritis (OA) research.[1][2][3] The scientific basis for this application is not yet well-documented in publicly available literature, representing a significant area for future investigation. The anti-inflammatory properties observed in its parent compound, yohimbine, which has been shown to suppress the NF-κB pathway and reduce pro-inflammatory cytokines, may provide a rationale for exploring yohimbic acid in inflammatory conditions like OA.[10][11]

Signaling Pathways: A Note on the Parent Compound, Yohimbine

To date, specific signaling pathways for this compound have not been detailed in the scientific literature. However, for context and to guide future research, the well-established pathways of its parent compound, yohimbine, are presented below. It is crucial to emphasize that these pathways cannot be directly attributed to yohimbic acid without dedicated experimental validation.

Yohimbine primarily acts as a selective α₂-adrenergic receptor antagonist.[12][13] This action blocks the negative feedback loop on norepinephrine (B1679862) release, leading to increased sympathetic activity.[12]

Yohimbine_Alpha2_Adrenergic_Antagonism Yohimbine Yohimbine Alpha2_AR α₂-Adrenergic Receptor Yohimbine->Alpha2_AR Antagonizes Norepinephrine_Release Inhibition of Norepinephrine Release Yohimbine->Norepinephrine_Release Blocks Alpha2_AR->Norepinephrine_Release Mediates Increased_Norepinephrine Increased Norepinephrine in Synaptic Cleft Norepinephrine_Release->Increased_Norepinephrine Leads to Sympathetic_Activity Enhanced Sympathetic Activity Increased_Norepinephrine->Sympathetic_Activity Results in

Furthermore, research on yohimbine has implicated its involvement in other signaling cascades, including the suppression of the NF-κB pathway, which is central to inflammation.

Yohimbine_NFkB_Pathway Yohimbine Yohimbine NFkB_Pathway NF-κB Pathway Yohimbine->NFkB_Pathway Suppresses Inflammatory_Stimuli Inflammatory Stimuli (e.g., IL-1β) Inflammatory_Stimuli->NFkB_Pathway Activates Proinflammatory_Cytokines Pro-inflammatory Cytokines (e.g., IL-6, TNF-α) NFkB_Pathway->Proinflammatory_Cytokines Upregulates Inflammation Inflammation & Cartilage Destruction Proinflammatory_Cytokines->Inflammation Promotes

Experimental Protocols

Detailed experimental protocols specifically for this compound are scarce in the available literature. The 1960 study on its vasodilatory action could not be accessed in full to provide methodological details.

For researchers designing future studies, protocols used for investigating the parent compound, yohimbine, can serve as a starting point, with appropriate modifications. For instance, in studies of yohimbine's anti-inflammatory effects in arthritic rat models, the following general workflow is often employed:

Experimental_Workflow_Arthritis_Model Start Induction of Arthritis in Rats (e.g., Collagen-Induced) Treatment Treatment with Vehicle or Yohimbine/Yohimbic Acid Start->Treatment Monitoring Monitoring of Clinical Signs (e.g., Paw Swelling) Treatment->Monitoring Biochemical_Analysis Biochemical Analysis of Blood (e.g., CRP, ESR, WBC) Monitoring->Biochemical_Analysis Tissue_Analysis Histopathological Analysis of Joints & Cytokine/Protein Expression Analysis (e.g., COX-2, TNF-α, NF-κB) Monitoring->Tissue_Analysis Conclusion Evaluation of Therapeutic Effect Biochemical_Analysis->Conclusion Tissue_Analysis->Conclusion

Safety and Handling

The safety profile of this compound is not extensively documented. However, based on information for yohimbic acid, it is classified as toxic if swallowed, in contact with skin, or if inhaled.[5] Standard laboratory safety precautions, including the use of personal protective equipment (gloves, lab coat, and safety glasses), are essential when handling this compound.

Conclusion and Future Directions

This compound is a compound with demonstrated vasodilatory properties and potential for investigation in osteoarthritis. However, a significant knowledge gap exists regarding its specific molecular mechanisms, detailed pharmacological profile, and experimental protocols. The majority of the currently available in-depth biological data relates to its parent compound, yohimbine.

Future research should focus on:

  • Elucidating the precise mechanism of action behind the vasodilatory effects of yohimbic acid.

  • Investigating the scientific basis for its potential application in osteoarthritis, including its effects on inflammatory and degenerative pathways.

  • Conducting studies to clearly differentiate the pharmacological and toxicological profiles of yohimbic acid from yohimbine.

  • Developing and publishing detailed experimental protocols for in vitro and in vivo studies of this compound.

This technical guide provides a solid foundation of the current knowledge on this compound. It is hoped that this will stimulate further research into this promising, yet understudied, pharmacological agent.

References

The Discovery and Isolation of Yohimbic Acid from Natural Sources: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Yohimbic acid, an indole (B1671886) alkaloid and the demethylated derivative of yohimbine (B192690), has garnered interest for its potential pharmacological activities. While not as abundant in nature as its methyl ester counterpart, yohimbine, its isolation is intrinsically linked to the extraction of alkaloids from various plant sources, primarily the bark of the West African tree Pausinystalia johimbe. This technical guide provides a comprehensive overview of the discovery, natural sources, and detailed methodologies for the isolation of yohimbic acid. The process is presented as a two-stage approach: the extraction and purification of yohimbine from its natural matrix, followed by the chemical hydrolysis to yield yohimbic acid. This document includes quantitative data, detailed experimental protocols, and visualizations of the biosynthetic and experimental workflows to serve as a valuable resource for researchers in natural product chemistry and drug development.

Introduction and Historical Context

The story of yohimbic acid begins with its parent compound, yohimbine. Yohimbine, an indole alkaloid, was first isolated in 1896 by Adolph Spiegel from the bark of the African tree Pausinystalia johimbe (family Rubiaceae). Historically, the bark has been used in traditional medicine as an aphrodisiac.[1] Interestingly, the same alkaloid was independently isolated from the South American tree Aspidosperma quebracho-blanco and named quebrachine, though the name yohimbine gained wider acceptance. The correct chemical structure of yohimbine was later proposed by Witkop in 1943.[1]

Yohimbic acid itself is functionally and structurally related to yohimbine, being its carboxylic acid derivative.[2] It is primarily known as a hydrolysis product of yohimbine. While present in trace amounts in yohimbe bark extracts, its efficient production is achieved through the chemical conversion of isolated yohimbine.

Natural Sources and Biosynthesis

The primary natural source for the yohimban (B1201205) skeleton is the bark of Pausinystalia johimbe, which can contain up to 6% total indole alkaloids, with yohimbine constituting 10-15% of this total.[3] Other plant species have also been identified as sources of yohimbine and related alkaloids, including various species of Rauwolfia and plants in the Apocynaceae, Loganiaceae, and Euphorbiaceae families.[1]

The biosynthesis of yohimbine, and by extension yohimbic acid, follows the well-established pathway for monoterpenoid indole alkaloids (MIAs). The pathway begins with the condensation of tryptamine, derived from the amino acid tryptophan, and secologanin, a secoiridoid monoterpene.[4] This initial reaction, catalyzed by strictosidine (B192452) synthase, forms strictosidine, the universal precursor for a vast array of MIAs. A series of subsequent enzymatic steps involving cyclization, reduction, and other modifications lead to the formation of the characteristic pentacyclic yohimban skeleton.[1][2][4]

Biosynthesis of Yohimban Skeleton Biosynthetic Pathway of the Yohimban Skeleton cluster_condensation Pictet-Spengler Reaction Tryptophan Tryptophan Tryptamine Tryptamine Tryptophan->Tryptamine Decarboxylation Strictosidine Strictosidine Tryptamine->Strictosidine Strictosidine Synthase Secologanin Secologanin Secologanin->Strictosidine Yohimban_Skeleton Yohimban Skeleton Strictosidine->Yohimban_Skeleton Multiple Enzymatic Steps

Biosynthetic origin of the yohimban skeleton.

Isolation and Purification

The isolation of yohimbic acid is most practically achieved via a two-stage process. First, the extraction and purification of yohimbine from a natural source, followed by the chemical hydrolysis of the methyl ester to yield the carboxylic acid.

Stage 1: Extraction and Purification of Yohimbine

The following protocol is a generalized procedure based on common methods for extracting yohimbine from Pausinystalia johimbe bark.

Experimental Protocol:

  • Preparation of Plant Material: The dried bark of P. johimbe is coarsely powdered to increase the surface area for efficient extraction.

  • Solvent Extraction:

    • The powdered bark is subjected to exhaustive extraction, typically using a Soxhlet apparatus or maceration with a suitable solvent. Methanol or ethanol (B145695) are commonly used.

    • Alternatively, an acid-base extraction can be employed. The powdered bark is macerated in an acidified aqueous solution (e.g., pH 2-3 with HCl) which may be mixed with an alcohol like ethanol. This protonates the alkaloids, increasing their solubility in the aqueous phase.

  • Acid-Base Partitioning for Purification:

    • If an organic solvent was used for the initial extraction, the solvent is evaporated, and the residue is redissolved in an acidic aqueous solution.

    • The acidic solution is then washed with a non-polar organic solvent (e.g., n-hexane) to remove non-alkaloidal impurities like fats and waxes.

    • The aqueous layer is then basified (e.g., with ammonium (B1175870) hydroxide (B78521) or sodium carbonate) to a pH of approximately 9-10. This deprotonates the alkaloids, making them soluble in organic solvents.

    • The alkaloids are then extracted from the basified aqueous solution into an immiscible organic solvent such as chloroform (B151607) or dichloromethane. This step is typically repeated several times to ensure complete extraction.

  • Chromatographic Purification:

    • The combined organic extracts containing the crude alkaloids are dried over an anhydrous salt (e.g., sodium sulfate) and concentrated under reduced pressure.

    • The crude alkaloid mixture is then subjected to column chromatography over silica (B1680970) gel or alumina.

    • A gradient elution system, often starting with a non-polar solvent and gradually increasing the polarity (e.g., a hexane-ethyl acetate (B1210297) or chloroform-methanol gradient), is used to separate the different alkaloids. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

    • Fractions containing yohimbine are pooled and the solvent is evaporated.

  • Recrystallization:

    • The purified yohimbine is further purified by recrystallization from a suitable solvent or solvent mixture (e.g., ethanol, methanol-water) to yield crystalline yohimbine.

Yohimbine Extraction Workflow General Workflow for Yohimbine Extraction start Dried P. johimbe Bark powder Powdering start->powder extract Solvent Extraction (e.g., Methanol or Acidified Ethanol) powder->extract filter Filtration extract->filter acidify Acidification (if needed) & Wash with Non-polar Solvent filter->acidify basify Basification (e.g., NH4OH) acidify->basify liquid_extract Liquid-Liquid Extraction (e.g., with Chloroform) basify->liquid_extract concentrate Concentration liquid_extract->concentrate chromatography Column Chromatography (Silica Gel) concentrate->chromatography recrystallize Recrystallization chromatography->recrystallize end Pure Yohimbine recrystallize->end

Workflow for the extraction of yohimbine.
Stage 2: Hydrolysis of Yohimbine to Yohimbic Acid

Yohimbic acid is readily obtained by the hydrolysis of the methyl ester group of yohimbine. Both acidic and alkaline conditions can be employed.

Experimental Protocol (Alkaline Hydrolysis):

  • Reaction Setup: Purified yohimbine hydrochloride (e.g., 10 mg) is dissolved in a solution of 1.0 M sodium hydroxide (NaOH).

  • Heating: The reaction mixture is heated in a boiling water bath (approximately 100°C) for a defined period, for instance, 2 hours, to drive the hydrolysis to completion.[5]

  • Neutralization: After cooling to room temperature, the solution is carefully neutralized with an equivalent amount of a suitable acid (e.g., 1.0 M hydrochloric acid).

  • Purification: The resulting yohimbic acid can be purified by recrystallization or by preparative High-Performance Liquid Chromatography (HPLC) to remove any unreacted yohimbine and salts. The progress of the reaction and the purity of the final product can be monitored by analytical HPLC or TLC.[5]

Studies on the kinetics of yohimbine hydrolysis show that it follows first-order kinetics, with the degradation to yohimbic acid being the main route at neutral and slightly acidic pH as well.[6]

Quantitative Data

The concentration of yohimban alkaloids can vary significantly depending on the source, age of the plant, and the extraction method used. The majority of quantitative data available focuses on yohimbine due to its prevalence and commercial interest.

AnalyteNatural SourcePlant PartMethod of AnalysisReported Yield/ConcentrationReference
Total Alkaloids Pausinystalia johimbeBarkGravimetric~6% of dry weight[3]
Yohimbine Pausinystalia johimbeBark10-15% of total alkaloids[3]
Yohimbine Pausinystalia johimbeStem BarkHPTLC0.56 mg/g[1]
Yohimbine Pausinystalia johimbeStem BarkNon-aqueous Capillary Electrophoresis1.17 mg/100 mg[1]
Yohimbic Acid Pausinystalia johimbeRoot ExtractLC-QToF MSDetected (no quantitative value reported)[7]

Characterization of Yohimbic Acid

Yohimbic acid can be characterized using a variety of standard analytical techniques.

PropertyData
Molecular Formula C20H24N2O3
Molecular Weight 340.42 g/mol
Appearance Expected to be a crystalline solid
Mass Spectrometry The deprotonated molecule [M-H]- would be expected at m/z 339.17. The protonated molecule [M+H]+ would be observed at m/z 341.18. An LC-MS analysis of P. johimbe root extract identified a peak corresponding to yohimbic acid with an [M+H]+ ion at m/z 341.2.[7]
NMR Spectroscopy Compared to yohimbine, the 1H NMR spectrum of yohimbic acid would lack the characteristic singlet for the methyl ester group (O-CH3) which typically appears around 3.7-3.8 ppm. The 13C NMR spectrum would similarly lack the signal for the methyl carbon (around 52 ppm) but would retain the signal for the carbonyl carbon of the carboxylic acid.
Infrared (IR) Spectroscopy The IR spectrum would show a broad O-H stretching band for the carboxylic acid group (typically in the range of 2500-3300 cm-1), in addition to the C=O stretch of the carboxylic acid (around 1700-1725 cm-1). The C-O stretch of the ester in yohimbine would be absent.

Biological Activity and Signaling Pathways

Yohimbine is a well-characterized antagonist of α2-adrenergic receptors.[8] By blocking these presynaptic autoreceptors, it increases the release of norepinephrine, leading to a sympathomimetic effect. It also shows affinity for other receptors, including α1-adrenergic, serotonin (B10506) (5-HT), and dopamine (B1211576) receptors.[1] Yohimbic acid, as a close structural analog, is also reported to exhibit vasodilatory action.[6] The primary signaling pathway influenced by these compounds involves the modulation of adrenergic neurotransmission.

Yohimbine Signaling Simplified Adrenergic Signaling Blockade by Yohimbine cluster_presynaptic Presynaptic Terminal Yohimbine Yohimbine Alpha2_Receptor α2-Adrenergic Receptor (Presynaptic) Yohimbine->Alpha2_Receptor Blocks NE_Release Norepinephrine (NE) Release NE_Release->Alpha2_Receptor Negative Feedback NE_Synapse Increased NE in Synapse NE_Release->NE_Synapse Postsynaptic_Receptor Postsynaptic Adrenergic Receptors NE_Synapse->Postsynaptic_Receptor Sympathetic_Response Increased Sympathetic Response Postsynaptic_Receptor->Sympathetic_Response

Mechanism of α2-adrenergic receptor blockade.

Conclusion

The discovery and isolation of yohimbic acid are directly linked to its more abundant precursor, yohimbine. While yohimbic acid is a naturally occurring component of plants like Pausinystalia johimbe, its low native concentration makes direct isolation challenging. The most effective method for obtaining this compound involves a robust extraction and purification of yohimbine from natural sources, followed by a straightforward chemical hydrolysis. The detailed protocols and data presented in this guide offer a comprehensive resource for researchers aiming to isolate and study yohimbic acid, facilitating further investigation into its chemical properties and pharmacological potential.

References

spectroscopic analysis of yohimbic acid hydrate (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Spectroscopic Analysis of Yohimbic Acid Hydrate (B1144303)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Yohimbic acid, an indole (B1671886) alkaloid and the principal metabolite of yohimbine, is a compound of significant interest in pharmaceutical research.[1] Its structural elucidation and purity assessment are critical for drug development and quality control. This technical guide provides a comprehensive overview of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the analysis of yohimbic acid hydrate (C₂₀H₂₄N₂O₃·H₂O). Detailed experimental protocols, data interpretation, and visualized workflows are presented to serve as a practical resource for researchers in the field.

Molecular Structure of this compound

Yohimbic acid is a pentacyclic indole alkaloid characterized by a carboxylic acid group, a secondary alcohol, and a tetrahydro-β-carboline core.[2] The hydrate form incorporates a molecule of water into its crystal structure.

  • Molecular Formula: C₂₀H₂₄N₂O₃[2]

  • Molecular Weight (Anhydrous): 340.4 g/mol [2]

  • Molecular Weight (Monohydrate): 358.43 g/mol [3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule.[4] For yohimbic acid, ¹H and ¹³C NMR provide detailed information about its complex ring system and functional groups.

¹H NMR Spectroscopy

The ¹H NMR spectrum of yohimbic acid is expected to show distinct signals for the aromatic protons of the indole ring, the protons on the saturated carbocyclic rings, the methine proton adjacent to the hydroxyl group, and the acidic proton of the carboxylic acid. The N-H proton of the indole ring also gives a characteristic signal.

Table 1: Predicted ¹H NMR Chemical Shifts for Yohimbic Acid (Note: Data is inferred from the closely related compound Yohimbine[5] and known chemical shift ranges. Actual values may vary based on solvent and experimental conditions.)

Proton AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
Indole N-H~7.9 - 8.1br s
Aromatic C-H (4 protons)~7.0 - 7.5m
H-17 (CH-OH)~4.2 - 4.3m
Aliphatic/Alicyclic Protons~1.3 - 3.4m
Carboxylic Acid O-H> 10 (variable)br s
¹³C NMR Spectroscopy

The ¹³C NMR spectrum complements the ¹H NMR data by identifying all unique carbon environments within the molecule. Key signals include the carbonyl carbon of the carboxylic acid, the aromatic carbons of the indole ring, and the carbons of the aliphatic rings.

Table 2: Predicted ¹³C NMR Chemical Shifts for Yohimbic Acid (Note: Data is inferred from the closely related compound Yohimbine[6] and known chemical shift ranges. The primary difference is the carboxylic acid carbon replacing the ester carbonyl.)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C=O (Carboxylic Acid)~175 - 180
Aromatic Carbons~108 - 136
C-17 (CH-OH)~67 - 70
Aliphatic/Alicyclic Carbons~21 - 62
Experimental Protocol for NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.[4] DMSO-d₆ is often preferred for compounds with acidic protons to ensure their observation.

  • Reference Standard: Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard for chemical shift calibration (δ = 0.00 ppm).[4]

  • Instrument Setup: Place the NMR tube in the spectrometer's probe. The instrument typically uses a powerful superconducting magnet.[7]

  • Data Acquisition: Acquire the ¹H NMR spectrum. Following this, acquire the ¹³C NMR spectrum. Modern spectrometers use pulse techniques and Fourier transformation to convert the raw signal (Free Induction Decay, FID) into a frequency-domain spectrum.[7]

  • Data Processing: Process the acquired data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[8][9]

Interpretation of the IR Spectrum

The IR spectrum of this compound will display characteristic absorption bands corresponding to its key functional groups. The presence of the water of hydration will be evident as a broad O-H stretching band.

Table 3: Characteristic IR Absorption Bands for this compound

Functional GroupAbsorption Range (cm⁻¹)Description
O-H Stretch (Carboxylic Acid)2500 - 3300Very broad, often overlapping C-H stretches[8]
O-H Stretch (Alcohol & Water)3200 - 3600Broad and strong[8]
N-H Stretch (Indole)~3400Moderate, sharp
C-H Stretch (Aromatic)3000 - 3100Sharp, multiple bands
C-H Stretch (Aliphatic)2850 - 3000Strong, sharp
C=O Stretch (Carboxylic Acid)~1700 - 1725Strong, sharp
C=C Stretch (Aromatic)~1450 - 1600Multiple bands
C-O Stretch (Alcohol)~1050 - 1150Strong
Experimental Protocol for IR Spectroscopy

For solid samples like this compound, the KBr pellet method is common.

  • Sample Preparation: Mix a small amount of this compound (~1-2 mg) with ~100-200 mg of dry potassium bromide (KBr) powder.

  • Grinding: Thoroughly grind the mixture in an agate mortar to a fine, uniform powder.

  • Pellet Formation: Place the powder in a pellet press and apply high pressure to form a thin, transparent KBr pellet.

  • Data Acquisition: Place the pellet in the sample holder of the FT-IR spectrometer.[10]

  • Spectrum Recording: Record the spectrum, typically in the range of 4000 to 400 cm⁻¹. A background spectrum of air should be recorded and subtracted automatically.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[11] It provides information about the molecular weight and elemental composition of a compound and can reveal structural details through fragmentation analysis.[12]

Interpretation of the Mass Spectrum

Using a soft ionization technique like Electrospray Ionization (ESI), the mass spectrum of yohimbic acid is expected to show a prominent peak for the protonated molecule [M+H]⁺.

Table 4: Expected Mass Spectrometry Data for Yohimbic Acid

IonCalculated m/zObserved m/zDescription
[M+H]⁺341.1865341.2[13]Protonated molecular ion
M⁺ (EI)340.1787-Molecular ion (radical cation)
Fragments-198.1, 212.1[13]Result from the cleavage of the molecule

High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition by providing highly accurate mass measurements.

Experimental Protocol for Mass Spectrometry (ESI-MS)
  • Sample Preparation: Prepare a dilute solution of this compound (e.g., in the range of 10-100 µg/mL) in a suitable volatile solvent like methanol (B129727) or acetonitrile/water.[14]

  • Ionization: Introduce the sample solution into the electrospray ionization (ESI) source of the mass spectrometer. A high voltage is applied, causing the sample to form a fine spray of charged droplets.

  • Mass Analysis: The ions generated in the source are accelerated into the mass analyzer.[15] The analyzer separates the ions based on their m/z ratio.

  • Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum.[15]

Visualized Workflows and Data Relationships

Diagrams created using the DOT language provide a clear visual representation of the analytical processes and the interplay of data from different spectroscopic techniques.

Spectroscopic_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_conclusion Conclusion Sample Yohimbic Acid Hydrate Sample Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Prepare KBr Pellet Sample->Prep_IR Prep_MS Dissolve in Volatile Solvent Sample->Prep_MS NMR_Acq NMR Spectrometer (¹H, ¹³C) Prep_NMR->NMR_Acq IR_Acq FT-IR Spectrometer Prep_IR->IR_Acq MS_Acq Mass Spectrometer (ESI-MS) Prep_MS->MS_Acq NMR_Data NMR Spectra (Chemical Shifts, Coupling) NMR_Acq->NMR_Data IR_Data IR Spectrum (Absorption Bands) IR_Acq->IR_Data MS_Data Mass Spectrum (m/z, Fragmentation) MS_Acq->MS_Data Conclusion Structural Elucidation & Purity Assessment NMR_Data->Conclusion IR_Data->Conclusion MS_Data->Conclusion

Caption: General workflow for the spectroscopic analysis of this compound.

Logical_Data_Relationship cluster_ms Mass Spectrometry cluster_ir IR Spectroscopy cluster_nmr NMR Spectroscopy Structure Yohimbic Acid Hydrate Structure MS Molecular Weight (340.4 g/mol) & Formula (C₂₀H₂₄N₂O₃) Structure->MS confirms IR Functional Groups (-COOH, -OH, N-H, C=O) Structure->IR confirms NMR Carbon-Hydrogen Framework (Connectivity) Structure->NMR confirms MS->Structure provides IR->Structure provides NMR->Structure provides

References

yohimbic acid hydrate molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Molecular Data

This section provides fundamental molecular information for yohimbic acid and its hydrated form. The data is summarized for clarity and quick reference.

PropertyYohimbic AcidYohimbic Acid Hydrate (B1144303) (Monohydrate)
Chemical Formula C₂₀H₂₄N₂O₃[1][2][3][4]C₂₀H₂₆N₂O₄ (or C₂₀H₂₄N₂O₃·H₂O)[5][6][7]
Molecular Weight 340.42 g/mol [1][2][4][6]358.43 g/mol [5][6][7]

Overview and Relationship to Yohimbine (B192690)

Yohimbic acid is an amphoteric demethylated derivative of yohimbine, a well-known indole (B1671886) alkaloid.[2][7] Yohimbine is extensively studied for its pharmacological activity, primarily as a selective antagonist of α2-adrenergic receptors.[8] This antagonism leads to an increase in the release of norepinephrine (B1679862), which underlies many of its physiological effects.[8] While yohimbic acid itself has demonstrated vasodilatory action, much of the detailed mechanistic understanding is derived from studies on its parent compound, yohimbine.[2][9]

Key Signaling Pathway: α2-Adrenergic Receptor Antagonism

The primary mechanism of action for yohimbine, and by extension, the family of related compounds including yohimbic acid, involves the blockade of presynaptic α2-adrenergic receptors. These receptors typically function as part of a negative feedback loop to inhibit the release of norepinephrine from the neuron. By antagonizing these receptors, yohimbine prevents this feedback, leading to increased norepinephrine release into the synaptic cleft. This surge in norepinephrine can then stimulate other adrenergic receptors, leading to various downstream physiological effects.

yohimbine_pathway cluster_presynaptic Presynaptic Neuron cluster_synapse cluster_postsynaptic Postsynaptic Neuron / Effector Cell NE_vesicle Norepinephrine (NE) Vesicles NE_release NE Release NE_vesicle->NE_release Action Potential NE_synapse Norepinephrine NE_release->NE_synapse alpha2_receptor α2-Adrenergic Receptor NE_synapse->alpha2_receptor Binds to other_receptors Other Adrenergic Receptors (α1, β) NE_synapse->other_receptors Stimulates alpha2_receptor->NE_release Inhibits (-) yohimbic_acid Yohimbic Acid (as antagonist) yohimbic_acid->alpha2_receptor Blocks downstream Physiological Response other_receptors->downstream

α2-Adrenergic receptor antagonism by yohimbic acid.

Experimental Protocols

Protocol 1: α2-Adrenergic Receptor Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the affinity of a compound like yohimbic acid for α2-adrenergic receptors. It is adapted from established methods for yohimbine and its analogs.

Objective: To determine the binding affinity (Ki) of yohimbic acid for α2-adrenergic receptor subtypes.

Principle: This assay measures the ability of the non-radiolabeled yohimbic acid (the "competitor") to displace a specific radiolabeled ligand (e.g., [³H]-Yohimbine) from the receptor. The concentration of yohimbic acid that displaces 50% of the radioligand is the IC₅₀, which can be used to calculate the inhibitory constant (Ki).

Materials:

  • Cell membranes expressing the human α2-adrenergic receptor subtype of interest.

  • Radioligand: [³H]-Yohimbine or [³H]-Rauwolscine.

  • Yohimbic acid hydrate (test compound).

  • Non-specific binding control: Phentolamine or another suitable α-adrenergic antagonist at a high concentration (e.g., 10 µM).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Glass fiber filters.

  • Scintillation cocktail and scintillation counter.

Methodology:

  • Membrane Preparation: Prepare a suspension of the cell membranes in the assay buffer to a final protein concentration of 20-40 µ g/well .

  • Assay Setup: In a 96-well plate, set up the following conditions in triplicate:

    • Total Binding: Radioligand + Membrane Preparation.

    • Non-specific Binding: Radioligand + Membrane Preparation + High concentration of non-specific antagonist (e.g., Phentolamine).

    • Competitor Binding: Radioligand + Membrane Preparation + varying concentrations of yohimbic acid.

  • Incubation: Add the assay components in the following order: assay buffer, membrane preparation, competitor (yohimbic acid) or unlabeled antagonist, and finally the radioligand. Incubate the plate at room temperature for 60-90 minutes.

  • Filtration: Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the yohimbic acid concentration.

  • Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC₅₀ value.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant for the receptor.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Quantification

This protocol describes a stability-indicating HPLC method for the analysis of yohimbine, which can be adapted for yohimbic acid.

Objective: To quantify the concentration and assess the purity of yohimbic acid in a sample.

Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. The separated components are then detected and quantified.

Instrumentation and Conditions:

  • HPLC System: Equipped with a UV or fluorescence detector.

  • Column: ODS (Octadecylsilane) C18 column.

  • Mobile Phase: A mixture of methanol (B129727) and water, for example, in a 70:30 ratio.[2] For enhanced sensitivity with fluorescence detection, a mobile phase of 0.5% aqueous triethylamine (B128534) (pH 3.0, adjusted with orthophosphoric acid) and methanol (65:35 v/v) can be used.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 278 nm or fluorescence detection with excitation at 280 nm and emission at 360 nm.

  • Injection Volume: 20 µL.

Methodology:

  • Standard Preparation: Prepare a stock solution of this compound of a known concentration in the mobile phase. Create a series of dilutions to generate a calibration curve (e.g., 50-1000 ng/mL).

  • Sample Preparation: Dissolve the sample containing yohimbic acid in the mobile phase and filter it through a 0.45 µm filter to remove any particulate matter.

  • Chromatographic Run:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject the standard solutions, starting with the lowest concentration, to generate a calibration curve.

    • Inject the prepared sample solutions.

  • Data Acquisition and Analysis:

    • Record the chromatograms and integrate the peak area corresponding to yohimbic acid.

    • Plot a calibration curve of peak area versus concentration for the standard solutions.

    • Determine the concentration of yohimbic acid in the samples by interpolating their peak areas from the calibration curve.

This technical guide provides essential data and methodologies for researchers working with this compound. The provided protocols for receptor binding and HPLC analysis offer robust starting points for experimental work. The signaling pathway diagram illustrates the core mechanism of action, providing a conceptual framework for further investigation.

References

Yohimbic Acid Hydrate: A Demethylated Derivative of Yohimbine - A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Yohimbine (B192690), a well-characterized indole (B1671886) alkaloid, is primarily known for its potent α2-adrenergic receptor antagonism. Its demethylated derivative, yohimbic acid, formed through hydrolysis, presents a distinct chemical entity with potentially altered pharmacological properties. This technical guide provides a comprehensive overview of yohimbine and its relationship to yohimbic acid hydrate (B1144303), summarizing available quantitative data, outlining experimental protocols, and visualizing key signaling pathways. While extensive research has been conducted on yohimbine, this guide also highlights the current gaps in the scientific literature regarding the specific pharmacological and pharmacokinetic profile of yohimbic acid, offering a roadmap for future research endeavors.

Introduction

Yohimbine is a naturally occurring indole alkaloid predominantly isolated from the bark of the Pausinystalia yohimbe tree.[1] It has a long history of use in traditional medicine and has been investigated for various therapeutic applications, most notably for erectile dysfunction.[2] The primary mechanism of action of yohimbine is its competitive antagonism of α2-adrenergic receptors, which leads to an increase in norepinephrine (B1679862) release.[3] Beyond its effects on the adrenergic system, yohimbine also exhibits affinity for various serotonin (B10506) and dopamine (B1211576) receptors, contributing to its complex pharmacological profile.[3]

Yohimbic acid is a significant derivative of yohimbine, formed through the hydrolysis of the methyl ester group at the C-16 position.[1] This demethylation results in a carboxylic acid moiety, altering the molecule's physicochemical properties, such as polarity and charge, which may, in turn, influence its receptor binding affinity, signaling cascade activation, and pharmacokinetic profile. This guide aims to provide a detailed comparison of yohimbine and its demethylated derivative, yohimbic acid hydrate.

Physicochemical Properties

A clear understanding of the physicochemical properties of both yohimbine and yohimbic acid is fundamental to comprehending their biological activities. The available data is summarized in the table below.

PropertyYohimbineYohimbic AcidThis compound
Chemical Formula C₂₁H₂₆N₂O₃C₂₀H₂₄N₂O₃C₂₀H₂₄N₂O₃ · H₂O
Molecular Weight 354.44 g/mol [2]340.42 g/mol 358.43 g/mol
Melting Point 234 °C[1]Not availableNot available
pKa 6.0 - 7.5[1]Not availableNot available
Solubility Sparingly soluble in water; soluble in alcohol and chloroform[1]Not availableNot available

Synthesis and Derivatization

Yohimbic acid is primarily derived from yohimbine through hydrolysis. The process involves the cleavage of the methyl ester bond, which can be achieved under acidic or neutral pH conditions.

Experimental Protocol: Hydrolysis of Yohimbine to Yohimbic Acid
  • Dissolution: Dissolve a known quantity of yohimbine hydrochloride in a buffered solution at a pH of 6 or 7.

  • Incubation: Heat the solution at a controlled temperature (e.g., 50-80°C) for a specified duration to facilitate hydrolysis. The reaction rate will be dependent on the temperature.

  • Monitoring: Monitor the progress of the reaction using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC), to quantify the disappearance of yohimbine and the appearance of yohimbic acid.

  • Isolation and Purification: Once the reaction is complete, the yohimbic acid can be isolated and purified from the reaction mixture using standard chromatographic techniques.

  • Hydration: The purified yohimbic acid can then be hydrated to form this compound, although specific conditions for this step are not detailed in the available literature.

The following diagram illustrates the general workflow for the preparation and analysis of yohimbic acid from yohimbine.

G Yohimbine Yohimbine HCl Dissolution Dissolve in buffered solution (pH 6-7) Yohimbine->Dissolution Hydrolysis Heat at controlled temperature (50-80°C) Dissolution->Hydrolysis Monitoring Monitor reaction progress (HPLC) Hydrolysis->Monitoring Purification Isolate and purify yohimbic acid Monitoring->Purification Hydration Hydration Purification->Hydration YohimbicAcidHydrate This compound Hydration->YohimbicAcidHydrate G cluster_membrane Cell Membrane α2-AR α2-Adrenergic Receptor Gi Gi Protein α2-AR->Gi Activates Yohimbine Yohimbine Yohimbine->α2-AR Antagonizes Norepinephrine Norepinephrine Norepinephrine->α2-AR Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response PKA->Response Phosphorylates targets

References

The Role of Yohimbic Acid Hydrate in Osteoarthritis Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Osteoarthritis (OA) is a degenerative joint disease characterized by cartilage degradation, inflammation, and pain. Current therapeutic strategies primarily focus on symptom management, highlighting the urgent need for disease-modifying agents. Yohimbic acid, an amphoteric demethylated derivative of the α2-adrenergic receptor antagonist yohimbine (B192690), has emerged as a potential candidate for OA research. While direct research on yohimbic acid hydrate (B1144303) is in its nascent stages, studies on its parent compound, yohimbine, provide a strong rationale for its investigation. This technical guide synthesizes the current understanding of the role of yohimbic acid and its parent compound in osteoarthritis, focusing on its mechanism of action, effects on chondrocytes, and potential as a therapeutic agent.

Introduction to Yohimbic Acid Hydrate

This compound (C₂₀H₂₄N₂O₃·H₂O, Molar Mass: 358.43 g/mol ) is a metabolite of yohimbine.[1] It is known to exhibit vasodilatory properties and is being explored for its potential in osteoarthritis research.[2] While yohimbine is a well-documented α2-adrenergic receptor antagonist, the specific pharmacological profile of this compound is less characterized. However, due to its structural similarity to yohimbine, it is hypothesized to share similar anti-inflammatory and chondroprotective properties.

Mechanism of Action: Insights from Yohimbine Research

The primary mechanism of action of yohimbine in the context of inflammatory conditions like osteoarthritis is believed to be the antagonism of α2-adrenergic receptors and the subsequent suppression of the nuclear factor-kappa B (NF-κB) signaling pathway.[1][3]

α2-Adrenergic Receptor Antagonism

Yohimbine is a selective antagonist of α2-adrenergic receptors.[4] In joint tissues, these receptors are involved in modulating inflammation and pain. By blocking these receptors, yohimbine can interfere with the signaling cascades that lead to the production of pro-inflammatory cytokines and catabolic enzymes that degrade cartilage.

Suppression of the NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of inflammation and is often upregulated in osteoarthritis. Pro-inflammatory cytokines, such as interleukin-1β (IL-1β), activate this pathway, leading to the transcription of genes encoding for other inflammatory mediators and matrix-degrading enzymes.[5] Studies have shown that yohimbine can suppress the activation of the NF-κB pathway in chondrocytes, thereby reducing the expression of downstream inflammatory and catabolic genes.[1][3]

NF-kB Signaling Pathway in Osteoarthritis and the Postulated Role of this compound cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL-1β IL-1β IL-1R IL-1 Receptor IL-1β->IL-1R IKK IκB kinase (IKK) IL-1R->IKK Activates α2-AR α2-Adrenergic Receptor IκBα IκBα IKK->IκBα Phosphorylates & Degrades NF-κB NF-κB (p65/p50) IκBα->NF-κB Inhibits NF-κB_active Active NF-κB NF-κB->NF-κB_active Translocates Yohimbic_Acid_Hydrate This compound (Postulated) Yohimbic_Acid_Hydrate->α2-AR Antagonizes Yohimbic_Acid_Hydrate->IKK Inhibits (Postulated) DNA DNA NF-κB_active->DNA Binds to Gene_Expression ↑ Pro-inflammatory & Catabolic Gene Expression (MMPs, COX-2, iNOS) DNA->Gene_Expression Induces

Figure 1: Postulated mechanism of this compound in chondrocytes.

Effects on Chondrocytes: An In Vitro Perspective

In vitro studies using chondrocytes are crucial for elucidating the direct effects of compounds on cartilage cells. While specific data for this compound is limited, research on yohimbine provides valuable insights into its potential chondroprotective effects.

Inhibition of Pro-inflammatory Mediators

In IL-1β-stimulated chondrocytes, a model that mimics the inflammatory environment of an osteoarthritic joint, yohimbine has been shown to suppress the production of key pro-inflammatory mediators. This includes a reduction in the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), both of which contribute to inflammation and pain in OA.

Reduction of Cartilage-Degrading Enzymes

The degradation of the extracellular matrix of cartilage is a hallmark of osteoarthritis, primarily mediated by matrix metalloproteinases (MMPs). Yohimbine has demonstrated the ability to reduce the expression of several MMPs, including MMP-3 and MMP-13, in chondrocytes.[6][7] These enzymes are responsible for the breakdown of collagen and proteoglycans, the main components of cartilage.

Table 1: Summary of Quantitative Data from In Vitro Studies with Yohimbine

ParameterCell TypeTreatmentConcentrationResultReference
IL-6 UpregulationTMJ ChondrocytesIL-1β10 ng/mLSuppressed by Yohimbine[1]
NF-κB ActivationTMJ ChondrocytesIL-1β10 ng/mLInhibited by Yohimbine[1]
COX-2 ExpressionArthritic Rat ChondrocytesN/AN/ASignificantly decreased with Yohimbine treatment[8]
TNF-α ExpressionArthritic Rat ChondrocytesN/AN/ASignificantly decreased with Yohimbine treatment[8]

In Vivo Evidence from Animal Models of Osteoarthritis

Animal models of osteoarthritis are essential for evaluating the therapeutic potential of new compounds in a complex biological system.

Amelioration of Cartilage Destruction

In rodent models of temporomandibular joint osteoarthritis (TMJOA), treatment with yohimbine has been shown to ameliorate cartilage destruction.[1] Histological analysis of the joint cartilage in these models revealed that yohimbine treatment helped to preserve the cartilage structure and reduce the severity of OA-like lesions.

Table 2: Summary of Quantitative Data from In Vivo Studies with Yohimbine

Animal ModelTreatmentDosageOutcome MeasureResultReference
TMJOA Mouse ModelYohimbineNot SpecifiedCartilage DestructionAmeliorated[1]
Collagen-Induced Arthritis (CIA) in Wistar RatsYohimbine Hydrochloride5 and 10 mg/kgArticular Elastase, LPO, CatalaseSignificantly reduced[6]
Collagen-Induced Arthritis (CIA) in Wistar RatsYohimbine Hydrochloride5 and 10 mg/kgGSH, SODSignificantly increased[6]
Collagen-Induced Arthritis (CIA) in Wistar RatsYohimbine Hydrochloride5 and 10 mg/kgCOX-2, TNF-α, NF-κB ExpressionSignificantly decreased[6]

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental for advancing research. The following are generalized protocols based on common methodologies used in osteoarthritis research, which can be adapted for studying this compound.

In Vitro Chondrocyte Inflammation Assay

In Vitro Chondrocyte Inflammation Assay Workflow cluster_protocol Experimental Workflow A 1. Isolate and Culture Primary Chondrocytes B 2. Pre-treat with This compound (various concentrations) A->B C 3. Stimulate with IL-1β (e.g., 10 ng/mL) B->C D 4. Incubate for 24-48 hours C->D E 5. Harvest Supernatant and Cell Lysates D->E F 6. Analyze Inflammatory Markers (ELISA, qPCR, Western Blot) E->F

Figure 2: Workflow for in vitro chondrocyte inflammation studies.
  • Chondrocyte Isolation and Culture: Isolate primary chondrocytes from the articular cartilage of a suitable animal model (e.g., rat, bovine). Culture the cells in a suitable medium, such as DMEM/F-12 supplemented with fetal bovine serum and antibiotics.

  • Treatment: Once the chondrocytes reach 80-90% confluency, pre-treat the cells with varying concentrations of this compound for a specified period (e.g., 1-2 hours).

  • Inflammatory Stimulus: Induce an inflammatory response by adding a pro-inflammatory cytokine, typically IL-1β (e.g., at a concentration of 10 ng/mL), to the culture medium.

  • Incubation: Incubate the cells for a period of 24 to 48 hours to allow for the expression of inflammatory and catabolic genes.

  • Sample Collection: Collect the cell culture supernatant to measure secreted inflammatory mediators (e.g., IL-6, PGE₂) using ELISA. Lyse the cells to extract total RNA for gene expression analysis (qPCR) or protein for Western blot analysis.

  • Analysis: Quantify the expression of target genes (e.g., MMP3, MMP13, COX2, iNOS) and proteins (e.g., phosphorylated NF-κB, IκBα) to assess the effect of this compound.

Animal Model of Osteoarthritis

A commonly used model is the surgical induction of osteoarthritis, such as the destabilization of the medial meniscus (DMM) model in mice or rats.

Animal Model of Osteoarthritis Workflow cluster_protocol Experimental Workflow A 1. Surgical Induction of OA (e.g., DMM surgery) B 2. Post-operative Recovery A->B C 3. Administer this compound (e.g., oral gavage, intra-articular injection) B->C D 4. Monitor Disease Progression (e.g., gait analysis, imaging) C->D E 5. Euthanize at a Pre-determined Time Point D->E F 6. Harvest Joint Tissues E->F G 7. Histological and Immunohistochemical Analysis F->G

Figure 3: Workflow for in vivo osteoarthritis studies.
  • Surgical Procedure: Anesthetize the animals and perform DMM surgery on one knee joint to induce OA. The contralateral joint can serve as a control.

  • Treatment Administration: After a recovery period, administer this compound to the animals. The route of administration (e.g., oral gavage, intraperitoneal injection, or intra-articular injection) and the dosage regimen will need to be optimized.

  • Monitoring: Monitor the animals for signs of pain and joint dysfunction throughout the study period.

  • Tissue Harvesting: At the end of the study (e.g., 8-12 weeks post-surgery), euthanize the animals and harvest the knee joints.

  • Histological Analysis: Fix, decalcify, and embed the joints in paraffin. Section the joints and stain with Safranin O-Fast Green to visualize cartilage proteoglycan content and assess cartilage degradation using a scoring system like the OARSI score.

  • Immunohistochemistry: Perform immunohistochemical staining for key markers of inflammation (e.g., iNOS, COX-2) and cartilage degradation (e.g., MMP-13) to further evaluate the effects of the treatment.

Future Directions and Conclusion

The existing research on yohimbine provides a compelling foundation for investigating this compound as a potential therapeutic agent for osteoarthritis. Its anti-inflammatory and chondroprotective effects, likely mediated through the suppression of the NF-κB pathway, warrant further investigation.

Future research should focus on:

  • Directly evaluating the efficacy of this compound in both in vitro and in vivo models of osteoarthritis.

  • Conducting dose-response studies to determine the optimal therapeutic concentration and dosage.

  • Performing pharmacokinetic and toxicological studies to assess the safety and bioavailability of this compound.

  • Elucidating the specific molecular targets of this compound beyond the α2-adrenergic receptor.

References

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Yohimbic Acid Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

**Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of yohimbic acid hydrate (B1144303). Yohimbic acid is an indole (B1671886) alkaloid and a significant degradation product of yohimbine (B192690). The described protocol is essential for researchers, scientists, and professionals in drug development and quality control for the accurate determination and quantification of yohimbic acid in various samples. This method utilizes a reversed-phase C18 column with UV detection, ensuring high sensitivity and reproducibility.

Introduction

Yohimbic acid is a key analyte in the study of yohimbine stability and metabolism. A reliable and validated analytical method is crucial for its accurate quantification. This document provides a comprehensive protocol for the analysis of yohimbic acid hydrate using HPLC with UV detection. The methodology is designed to be straightforward and applicable in standard analytical laboratories.

Experimental
  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Column: Gemini C18 column (or equivalent ODS column), 5 µm particle size.

  • Chemicals and Reagents:

The following table summarizes the optimized chromatographic conditions for the analysis of yohimbic acid.

ParameterCondition
Stationary Phase Gemini C18, 5 µm (or equivalent ODS)
Mobile Phase Isocratic: 60% Methanol : 40% Sodium Acetate (NaOAc) solution (%v/v) Alternative 1: Methanol : Water (70:30, v/v) Alternative 2: 0.5% aqueous triethylamine (pH 3.0, adjusted with ortho-phosphoric acid) : Methanol (65:35, v/v)[1]
Flow Rate 1.0 mL/min[1]
Column Temperature Ambient (or controlled at 25 °C for higher reproducibility)
Detection Wavelength 270 nm (alternative wavelengths: 278 nm, or within the range of 279-282 nm)[2][3][4]
Injection Volume 10 µL
Run Time Approximately 10 minutes

Standard Solution Preparation:

  • Accurately weigh a suitable amount of this compound reference standard.

  • Dissolve the standard in the mobile phase to prepare a stock solution of a known concentration (e.g., 1 mg/mL).

  • Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

Sample Preparation:

  • For drug formulation or stability samples, dissolve an accurately weighed portion of the sample in the mobile phase to achieve a theoretical concentration within the calibration range.

  • Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.

Results and Discussion

Under the specified chromatographic conditions, yohimbic acid is expected to be well-resolved from other components in the sample matrix. The retention time for yohimbinic acid has been reported to be approximately 3 minutes, while its parent compound, yohimbine, has a retention time of about 5 minutes under similar conditions.[2] This separation allows for the accurate quantification of yohimbic acid, even in the presence of yohimbine.

A calibration curve should be generated by plotting the peak area of the yohimbic acid standard against its concentration. The linearity of the method should be evaluated by the correlation coefficient (r²) of the calibration curve, which should ideally be ≥ 0.999.

Quantitative Data Summary

The following table summarizes the expected performance characteristics of this HPLC method.

ParameterExpected Value
Retention Time (Yohimbic Acid) ~ 3 minutes[2]
Linearity (r²) ≥ 0.999
Precision (%RSD) Intraday: < 2% Interday: < 2%
Accuracy (% Recovery) 98 - 102%
Limit of Detection (LOD) Dependent on instrumentation, but typically in the ng/mL range. One study on yohimbine hydrochloride reported a detection limit of 0.1 ng.[3]
Limit of Quantification (LOQ) Dependent on instrumentation, but typically in the ng/mL to µg/mL range.
Conclusion

The described HPLC method provides a reliable and efficient means for the quantitative analysis of this compound. The protocol is straightforward to implement and can be used for routine quality control, stability studies, and other research applications where the determination of yohimbic acid is required.

Detailed Experimental Protocol

Preparation of Mobile Phase (60% Methanol : 40% Sodium Acetate)
  • Prepare Sodium Acetate Solution: To prepare a 1 L solution, weigh out the required amount of sodium acetate and dissolve it in 1 L of HPLC-grade water. The concentration of the sodium acetate buffer can be optimized (e.g., 10-50 mM).

  • Mobile Phase Mixture: In a suitable clean container, mix 600 mL of HPLC-grade methanol with 400 mL of the prepared sodium acetate solution.

  • Degassing: Degas the mobile phase using a suitable method such as sonication or vacuum filtration to prevent air bubbles in the HPLC system.

Instrument Setup
  • Turn on the HPLC system components: pump, detector, and column oven (if used).

  • Purge the pump with the mobile phase to ensure a stable baseline.

  • Set the flow rate to 1.0 mL/min.

  • Set the UV detector wavelength to 270 nm.

  • Allow the system to equilibrate until a stable baseline is achieved.

Calibration Curve Generation
  • Inject 10 µL of each calibration standard solution in triplicate.

  • Record the peak area for each injection.

  • Calculate the average peak area for each concentration level.

  • Plot the average peak area versus the corresponding concentration to construct the calibration curve.

  • Perform a linear regression analysis to determine the equation of the line (y = mx + c) and the correlation coefficient (r²).

Sample Analysis
  • Inject 10 µL of the prepared sample solution in triplicate.

  • Record the peak area of the yohimbic acid peak.

  • Calculate the average peak area for the sample.

  • Determine the concentration of yohimbic acid in the sample using the equation from the calibration curve.

Visualizations

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Mobile Phase Preparation (Methanol & Sodium Acetate Solution) D System Equilibration A->D B Standard Solution Preparation (this compound) E Injection of Standards & Samples B->E C Sample Preparation (Dissolution & Filtration) C->E D->E F Data Acquisition (Chromatogram) E->F G Peak Integration & Area Measurement F->G H Calibration Curve Generation G->H I Quantification of Yohimbic Acid in Sample H->I

Caption: Workflow for the HPLC analysis of this compound.

References

Application Note: Quantitative Analysis of Yohimbic Acid Hydrate Using High-Performance Thin-Layer Chromatography (HPTLC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the quantitative determination of yohimbic acid hydrate (B1144303) using High-Performance Thin-Layer Chromatography (HPTLC). The method is validated according to the International Conference on Harmonisation (ICH) guidelines and is suitable for the analysis of yohimbic acid in raw materials and pharmaceutical formulations.

Introduction

Yohimbine (B192690), an indole (B1671886) alkaloid derived from the bark of the Pausinystalia yohimbe tree, is the primary active compound in yohimbic acid hydrate.[1][2] It is utilized in pharmaceutical preparations and dietary supplements, primarily for the treatment of erectile dysfunction.[1][3][4] Accurate and reliable quantification of yohimbic acid is crucial for ensuring the quality, efficacy, and safety of these products. High-Performance Thin-Layer Chromatography (HPTLC) offers a simple, rapid, and cost-effective method for the quantitative analysis of yohimbine.[4][5] This application note details a validated HPTLC densitometric method for the quantification of this compound.

Principle

The method involves the separation of yohimbic acid from other components in a sample matrix on a high-performance silica (B1680970) gel plate. The separation is achieved using a specific mobile phase. The quantification is then performed by densitometric scanning of the chromatogram at a specific wavelength, and the amount of yohimbic acid is determined by comparing the peak area of the sample to that of a standard.

Experimental Protocols

Materials and Reagents
  • Standard: this compound (or Yohimbine hydrochloride) reference standard

  • Stationary Phase: HPTLC aluminum plates pre-coated with silica gel 60 F254 (20 x 10 cm)[1][4]

  • Solvents: Methanol (B129727) (HPLC grade), Chloroform (HPLC grade), Ammonia solution, Toluene, Ethyl acetate, Diethylamine (All analytical grade)

  • Sample/Formulation: Tablets, capsules, or bark powder containing yohimbic acid.

Instrumentation
  • HPTLC system equipped with:

    • Sample applicator (e.g., Camag Linomat IV or ATS4)[1][5]

    • Twin-trough developing chamber

    • TLC scanner with densitometer (e.g., Camag TLC Scanner 3)

    • Data acquisition and analysis software

Preparation of Standard Solution
  • Stock Solution (e.g., 100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in a 100 mL volumetric flask with methanol.[1]

  • Working Standard Solutions: From the stock solution, prepare a series of working standard solutions of varying concentrations (e.g., 80, 200, 400, 600, 800, 1000 ng/µL) by appropriate dilution with methanol.[1][4]

Preparation of Sample Solution

The sample preparation may vary depending on the matrix.

  • For Tablets/Capsules:

    • Weigh and finely powder not fewer than 20 tablets or the contents of 20 capsules.

    • Accurately weigh a quantity of the powder equivalent to a specific amount of yohimbic acid and transfer it to a volumetric flask.

    • Add methanol, sonicate for 15 minutes to ensure complete extraction, and then dilute to the mark with methanol.[5]

    • Filter the solution through a 0.45 µm filter before application.

  • For Bark Powder:

    • Accurately weigh a specific amount of the dried and powdered bark.

    • Extract with methanol (or acidulated methanol for yohimbe bark powder) by sonication.[5]

    • Filter the extract and dilute it to a known volume with methanol.

Chromatographic Conditions
  • Stationary Phase: HPTLC aluminum plates pre-coated with silica gel 60 F254.

  • Mobile Phase Option 1: Chloroform: Methanol: Ammonia (97:3:0.2, v/v/v).[4][5]

  • Mobile Phase Option 2: Toluene: Ethyl acetate: Diethylamine (7:1.5:1.5, v/v/v).[6]

  • Chamber Saturation: Saturate the twin-trough developing chamber with the mobile phase for 20 minutes at room temperature.[5]

  • Application: Apply the standard and sample solutions as 6 mm bands on the HPTLC plate using the sample applicator.[1][5]

  • Development: Develop the plate in the saturated chamber up to a distance of 80 mm.

  • Drying: Air dry the plate for 10 minutes.[5]

  • Densitometric Scanning: Scan the dried plate using a TLC scanner in absorbance mode at 280 nm or 285 nm.[5][7]

Method Validation Summary

The described HPTLC method has been validated as per ICH guidelines, demonstrating its suitability for the quantitative analysis of yohimbic acid. The validation parameters are summarized in the tables below.

Table 1: Linearity Data
ParameterValueReference
Linearity Range80 - 1000 ng/spot[4]
Regression Equationy = 22292x + 7008.5[4]
Correlation Coefficient (r²)0.9965[4]
Linearity Range200 - 1000 ng/spot[1]
Regression EquationY = 4.057X + 1659.395[1]
Correlation Coefficient (r²)0.99312[1]
Linearity Range400 - 1200 ng/band[7]
Linearity Range1 - 7 µ g/spot [6]
Table 2: Precision Data
Parameter% RSDReference
Repeatability0.68 - 1.64[1]
Intermediate Precision0.52 - 1.90[1]
Instrument Precision< 2%[6]
Table 3: Accuracy (Recovery) Data
ParameterRecovery (%)Reference
Standard Addition Method98.5 - 99.98%[6]
% RSD of Recovery0.81 - 1.50[1]
Table 4: Limit of Detection (LOD) and Limit of Quantitation (LOQ)
ParameterValueReference
LOD5 ng/spot[4]
LOQ40 ng/spot[4]
LOD23.58 ng[1]
LOQ71.44 ng[1]
LOD0.08 µg/mL[6]
LOQ0.24 µg/mL[6]

Visualizations

HPTLC_Workflow cluster_prep Preparation cluster_hptlc HPTLC Analysis cluster_quant Quantification Standard_Prep Standard Solution Preparation Application Spotting on HPTLC Plate Standard_Prep->Application Sample_Prep Sample Solution Preparation Sample_Prep->Application Development Chromatographic Development Application->Development Drying Plate Drying Development->Drying Scanning Densitometric Scanning Drying->Scanning Analysis Data Analysis & Quantification Scanning->Analysis

Caption: Experimental workflow for HPTLC analysis.

Conclusion

The HPTLC method described in this application note is simple, precise, accurate, and sensitive for the quantitative determination of this compound in various samples.[4] The method has been successfully validated and can be effectively used for routine quality control analysis in the pharmaceutical industry and for the assessment of dietary supplements.[4]

References

Application Note: A Validated, Stability-Indicating HPLC Method for the Quantification of Yohimbic Acid Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Yohimbic acid is an amphoteric demethylated derivative and a primary degradation product of yohimbine (B192690), an indole (B1671886) alkaloid commonly used in pharmaceutical preparations and dietary supplements.[1][2][3] The stability of yohimbine is a critical quality attribute, and its degradation to yohimbic acid can impact product efficacy and safety.[1][3] Therefore, a validated, stability-indicating analytical method is crucial for accurately quantifying yohimbic acid hydrate (B1144303), particularly in the presence of yohimbine and other potential degradants. This document provides a detailed protocol for a High-Performance Liquid Chromatography (HPLC) method designed for this purpose, developed in accordance with International Conference on Harmonization (ICH) guidelines.[4]

Recommended Analytical Technique: HPLC

A Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV or fluorescence detection is recommended for its sensitivity, specificity, and ability to separate yohimbic acid from its parent compound, yohimbine. Several studies have successfully developed HPLC methods for yohimbine that are stability-indicating, meaning they can resolve the drug from its degradation products, including yohimbic acid.[4][5][6]

Experimental Protocol: RP-HPLC Method

This protocol outlines a general procedure for the quantification of yohimbic acid hydrate. Method parameters may require optimization based on the specific sample matrix and available instrumentation.

Instrumentation
  • HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Fluorescence detector.

  • Chromatographic data station for data acquisition and processing.

  • Analytical balance.

  • pH meter.

Chemicals and Reagents
  • This compound Reference Standard

  • Yohimbine Hydrochloride Reference Standard

  • Acetonitrile (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Triethylamine (TEA)

  • Orthophosphoric acid

  • Sodium Acetate

  • Water (HPLC grade or purified)

  • Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH)

  • Hydrogen Peroxide (H₂O₂)

Chromatographic Conditions

The following table summarizes various chromatographic conditions reported in the literature for the separation of yohimbine and its degradants, which can be adapted for yohimbic acid quantification.

ParameterCondition 1Condition 2Condition 3
Stationary Phase (Column) C18 (4.6 x 150 mm, 5 µm)[4]C18 (bondapak, 150 mm X 4.6 mm, 5 µm)[5]C18 (Gemini, 5 µm)[7]
Mobile Phase Water:Methanol (55:45 v/v) with 0.5% Triethylamine[4]0.5% aqueous Triethylamine (pH 3.0 with orthophosphoric acid):Methanol (65:35 v/v)[5]60% Methanol:40% Sodium Acetate (0.1M, pH 7.0)[7]
Flow Rate 1.0 mL/min[4]1.0 mL/min[5]1.0 mL/min (assumed standard)
Detection UV at 270 nm[4]Fluorescence (Ex: 280 nm, Em: 360 nm)[5]Not specified, UV likely
Injection Volume 20 µL[4]20 µL[5]Not specified
Column Temperature Ambient[5]AmbientNot specified
Retention Time (Yohimbine) Not specified6.1 min[5]5.0 min[7]
Retention Time (Degradant) Not specified4.12 min (Acid/Alkaline degradant)[5]3.0 min (Yohimbinic Acid)[7]
Preparation of Solutions
  • Standard Stock Solution (Yohimbic Acid): Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with a suitable solvent (e.g., methanol or mobile phase). This yields a concentration of 100 µg/mL.

  • Calibration Curve Standards: Prepare a series of dilutions from the stock solution to cover a concentration range (e.g., 0.5 - 12 µg/mL) using the mobile phase as the diluent.[4]

  • Sample Preparation: The preparation will depend on the dosage form. For tablets, a composite of finely powdered tablets equivalent to a specific amount of the active pharmaceutical ingredient (API) should be dissolved in the diluent, sonicated, filtered, and diluted to fall within the calibration range.

Method Validation Protocol (ICH Guidelines)

The developed method must be validated to ensure its suitability for the intended purpose.[4]

Specificity (Forced Degradation)

Forced degradation studies are essential to demonstrate the stability-indicating nature of the method.[8] The reference standard is subjected to stress conditions to produce degradation products.

  • Acid Hydrolysis: Reflux the drug solution with 0.1 M HCl for a specified period. Neutralize the solution before injection.[8]

  • Base Hydrolysis: Reflux the drug solution with 0.1 M NaOH for a specified period. Neutralize the solution before injection.[8] Significant degradation of yohimbine to yohimbinic acid is observed in acidic injectable solutions.[1]

  • Oxidative Degradation: Treat the drug solution with 3-30% H₂O₂ at room temperature.[8][9]

  • Thermal Degradation: Expose the solid drug to dry heat (e.g., 110°C) for several hours.[8]

  • Photolytic Degradation: Expose the drug solution to UV light (e.g., in a photostability chamber).

The chromatograms of the stressed samples should show that the peak for yohimbic acid is well-resolved from the peaks of the parent drug and other degradation products.

Linearity

Analyze a series of at least five concentrations of yohimbic acid. Plot the peak area response against the concentration and determine the correlation coefficient (R²) and the regression equation. The R² value should ideally be ≥ 0.999.

Accuracy

Accuracy should be assessed by the recovery of known amounts of yohimbic acid spiked into a placebo matrix. The analysis should be performed at a minimum of three concentration levels (e.g., 80%, 100%, 120% of the target concentration), with at least three replicates for each level. The mean recovery should be within 98-102%.

Precision
  • Repeatability (Intra-day Precision): Analyze at least six replicate samples of the same standard solution on the same day, by the same analyst, and on the same instrument. The relative standard deviation (%RSD) should be ≤ 2%.[5][6]

  • Intermediate Precision (Inter-day Precision): Repeat the analysis on a different day, with a different analyst, or on a different instrument. The %RSD should be ≤ 2%.[5][6]

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ can be determined based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ, or from the standard deviation of the response and the slope of the calibration curve.

Robustness

Evaluate the method's robustness by introducing small, deliberate variations in method parameters such as mobile phase composition (±2%), pH (±0.2 units), flow rate (±0.1 mL/min), and column temperature. The system suitability parameters should remain within acceptable limits.

Summary of Validation Data

The following table presents a summary of typical validation parameters found in the literature for related analytical methods.

Validation ParameterTypical Result/Acceptance CriteriaReference
Linearity Range 50 - 1000 ng/mL[5]
Correlation Coefficient (R²) > 0.999[10][11]
Accuracy (% Recovery) 98.0 - 102.0%[10]
Precision (%RSD) < 2.0%[5][6]
LOD 5 ng/spot (HPTLC)[12][13]
LOQ 40 ng/spot (HPTLC)[12][13]

Visualizations: Workflows and Pathways

The following diagrams illustrate the key processes involved in method development and the chemical relationship between yohimbine and yohimbic acid.

G cluster_dev Method Development cluster_val Method Validation (ICH) cluster_routine Application lit_review Literature Review prelim_exp Preliminary Experiments (Column, Mobile Phase) lit_review->prelim_exp optimization Method Optimization prelim_exp->optimization specificity Specificity (Forced Degradation) optimization->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Intra/Inter-day) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness routine_analysis Routine QC Analysis robustness->routine_analysis stability_studies Stability Studies routine_analysis->stability_studies

Caption: Workflow for Analytical Method Development and Validation.

G cluster_stress Stress Conditions start Yohimbine HCl (API / Drug Product) acid Acid Hydrolysis (e.g., 0.1M HCl, heat) start->acid base Base Hydrolysis (e.g., 0.1M NaOH, heat) start->base oxidation Oxidation (e.g., 3-30% H2O2) start->oxidation thermal Thermal (Dry Heat) start->thermal photo Photolytic (UV/Vis Light) start->photo analysis Analyze Samples using Developed HPLC Method acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis evaluation Evaluate Peak Purity & Resolution of Yohimbic Acid analysis->evaluation

Caption: Experimental Workflow for Forced Degradation Studies.

G Yohimbine Yohimbine (Methyl Ester) YohimbicAcid Yohimbic Acid (Carboxylic Acid) Yohimbine->YohimbicAcid Hydrolysis (+H2O, -CH3OH) (Acid/Base/Heat)

Caption: Degradation Pathway of Yohimbine to Yohimbic Acid.

References

Application Notes and Protocols for In Vivo Studies of Yohimbic Acid Hydrate and its Parent Compound, Yohimbine, in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Yohimbic acid and its derivatives are of significant interest in pharmacological research. Yohimbine (B192690), the methyl ester of yohimbic acid, is a well-characterized indole (B1671886) alkaloid predominantly known for its α2-adrenergic receptor antagonism.[1][2] In vivo studies have extensively utilized yohimbine to investigate its effects on the cardiovascular system, central nervous system, and metabolic processes. Yohimbic acid is the primary hydrolysis product of yohimbine.[1][2] While direct in vivo studies on yohimbic acid hydrate (B1144303) are not widely documented, understanding the pharmacology of its parent compound, yohimbine, provides a critical foundation for research in this area.

This document provides a detailed overview of the in vivo applications of yohimbine in animal models, including established protocols and quantitative data. This information serves as a valuable resource for researchers investigating the pharmacological profile of yohimbic acid and its analogs.

Mechanism of Action of Yohimbine

The primary mechanism of action of yohimbine is the selective blockade of presynaptic α2-adrenergic receptors.[1][2] This inhibition disrupts the negative feedback loop of norepinephrine (B1679862) release, leading to increased sympathetic outflow and elevated levels of norepinephrine in the synaptic cleft.[1] This action underlies many of yohimbine's physiological effects. Additionally, yohimbine has shown affinity for other receptors, including α1-adrenergic, serotonergic (5-HT1A, 5-HT1B, 5-HT1D), and dopaminergic (D2, D3) receptors, though to a lesser extent.[2]

Signaling Pathway of Yohimbine's Primary Action

yohimbine_moa cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Yohimbine Yohimbine Alpha2_Receptor α2-Adrenergic Receptor Yohimbine->Alpha2_Receptor Antagonizes NE_Release Norepinephrine Release Alpha2_Receptor->NE_Release Inhibits (-) NE_Vesicle Norepinephrine Vesicles NE_Vesicle->NE_Release NE Norepinephrine NE_Release->NE Increases Postsynaptic_Receptor Postsynaptic Adrenergic Receptors NE->Postsynaptic_Receptor Activates Physiological_Effect Physiological Effect Postsynaptic_Receptor->Physiological_Effect

Caption: Mechanism of Yohimbine as an α2-Adrenergic Antagonist.

Quantitative Data from In Vivo Animal Studies of Yohimbine

The following tables summarize quantitative data from various in vivo studies of yohimbine in different animal models. These data can serve as a starting point for experimental design.

Table 1: Yohimbine Dosage and Effects in Rodent Models
Animal ModelDosage RangeRoute of AdministrationDurationKey Findings
Rats2.1 - 5 mg/kgIntraperitoneal (i.p.)13 daysDose-dependent reduction in food intake.
Rats0.2 mg/kgIntraperitoneal (i.p.)14 daysIncreased sexual arousal and potency in a cold stress-induced erectile dysfunction model.[3]
MiceNot SpecifiedNot SpecifiedNot SpecifiedImproved cardiac function in LPS-challenged mice.
Rats (Obese)2 and 5 mg/kg/dayNot Specified30 days5 mg/kg dose decreased hepatic lipid peroxidation and reduced weight gain.[4]
Rats3-9 mg/kg/day (Yohimbe extract)Oral21 daysDose-dependent kidney damage at higher doses.
Table 2: Pharmacokinetic Parameters of Yohimbine
ParameterValueSpeciesNotes
Absorption Half-life~10 minHumanRapid oral absorption.[5]
Elimination Half-life~30 minHumanRapid elimination.[5]
Bioavailability10% - 90%HumanHighly variable.
Primary MetabolismHepaticHumanPrimarily metabolized by the liver.
Primary MetaboliteYohimbic AcidInferred from hydrolysis studiesHydrolysis is a key degradation pathway at neutral pH.[1][2]

Detailed Experimental Protocols

The following are representative protocols for in vivo studies using yohimbine in animal models. These should be adapted based on specific research questions and institutional guidelines.

Protocol 1: Evaluation of Yohimbine on Erectile Function in a Rat Model of Stress-Induced Erectile Dysfunction
  • Animal Model: Adult male Wistar rats.

  • Housing: Standard housing conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Experimental Groups:

    • Control group (no stress, vehicle administration)

    • Stress group (cold stress, vehicle administration)

    • Yohimbine-treated group (cold stress, yohimbine administration)

  • Stress Induction: Daily immersion in cold water for a specified duration to induce stress.

  • Drug Administration:

    • Compound: Yohimbine hydrochloride dissolved in saline.

    • Dosage: 0.2 mg/kg body weight.[3]

    • Route: Intraperitoneal (i.p.) injection.

    • Schedule: Administered daily, 1 hour before the stress session, for 14 consecutive days.[3]

  • Behavioral Assessment: Mating behavior tests to assess sexual arousal, copulatory performance, and potency. Parameters to measure include mounting frequency, intromission frequency, and ejaculation latency.

  • Biochemical Analysis: At the end of the study, blood samples can be collected to measure serum levels of testosterone, luteinizing hormone (LH), and follicle-stimulating hormone (FSH).[3] Testicular tissue can be analyzed for cholesterol content.

  • Ex Vivo Analysis: Isolation of corpus cavernosum strips to assess contractile and relaxant responses to pharmacological agents.

Experimental Workflow for Protocol 1

protocol_workflow Start Start Acclimatization Animal Acclimatization Start->Acclimatization Group_Allocation Random Group Allocation (Control, Stress, Yohimbine) Acclimatization->Group_Allocation Daily_Treatment Daily Treatment Cycle (14 Days) Group_Allocation->Daily_Treatment Drug_Administration Yohimbine (0.2 mg/kg, i.p.) or Vehicle Administration Daily_Treatment->Drug_Administration 1 hr prior to stress Endpoint Endpoint: Day 14 Daily_Treatment->Endpoint Completion Stress_Induction Cold Stress Induction (Stress & Yohimbine Groups) Behavioral_Testing Mating Behavior Assessment Stress_Induction->Behavioral_Testing Drug_Administration->Stress_Induction Sample_Collection Blood and Tissue Collection Endpoint->Sample_Collection Biochemical_Analysis Hormone & Cholesterol Analysis Sample_Collection->Biochemical_Analysis ExVivo_Analysis Corpus Cavernosum Pharmacology Sample_Collection->ExVivo_Analysis Data_Analysis Data Analysis & Interpretation Biochemical_Analysis->Data_Analysis ExVivo_Analysis->Data_Analysis End End Data_Analysis->End

Caption: Workflow for Stress-Induced Erectile Dysfunction Study.

Protocol 2: Assessment of Yohimbine's Effect on Oxidative Stress in a High-Fat Diet-Induced Obesity Rat Model
  • Animal Model: Male Sprague-Dawley or Wistar rats.

  • Diet:

    • Control group: Standard chow.

    • Obesity group: High-fat diet (HFD).

  • Induction of Obesity: Feed rats the HFD for a period sufficient to induce a significant increase in body weight compared to the control group (e.g., 8-10 weeks).

  • Experimental Groups:

    • Control (standard diet, vehicle)

    • HFD (high-fat diet, vehicle)

    • HFD + Yohimbine (low dose)

    • HFD + Yohimbine (high dose)

  • Drug Administration:

    • Compound: Yohimbine.

    • Dosage: 2 mg/kg and 5 mg/kg body weight per day.[4]

    • Route: Oral gavage or incorporated into the diet.

    • Schedule: Administered daily for 30 days.[4]

  • Monitoring: Record body weight and food intake regularly.

  • Endpoint Analysis:

    • Tissue Collection: At the end of the treatment period, collect liver tissue.

    • Oxidative Stress Markers: Measure levels of malondialdehyde (MDA) as an indicator of lipid peroxidation.[4]

    • Metabolic Parameters: Analyze serum levels of glucose, insulin, and lipids.

    • Gene Expression: Investigate the expression of genes related to oxidative stress and metabolism in the liver via qPCR or Western blot.

Relationship between Yohimbine and Yohimbic Acid

Yohimbine is the methyl ester of yohimbic acid. In aqueous solutions, particularly at neutral or slightly acidic pH, yohimbine can undergo hydrolysis to form yohimbic acid.[1][2] This conversion is an important consideration in formulation and in understanding the metabolic fate of yohimbine in vivo. While yohimbic acid is a known metabolite, its specific pharmacological activity and pharmacokinetic profile have not been as extensively studied as yohimbine. Researchers interested in yohimbic acid may consider that some of the observed effects of yohimbine could be partially mediated by its conversion to yohimbic acid.

Hydrolysis of Yohimbine to Yohimbic Acid

hydrolysis Yohimbine Yohimbine (Methyl Ester of Yohimbic Acid) Hydrolysis Hydrolysis (e.g., in liver, plasma) Yohimbine->Hydrolysis Yohimbic_Acid Yohimbic Acid Hydrolysis->Yohimbic_Acid

Caption: Metabolic Conversion of Yohimbine to Yohimbic Acid.

Conclusion and Future Directions

The in vivo pharmacology of yohimbine is well-documented, providing a solid foundation for research into related compounds like yohimbic acid hydrate. The primary mechanism of action through α2-adrenergic antagonism has been linked to a wide range of physiological effects. The provided protocols and data tables offer a starting point for designing robust in vivo experiments.

Future research should focus on directly evaluating the in vivo activity of yohimbic acid and its various salt forms, including the hydrate. Key areas of investigation would include:

  • Determining the pharmacokinetic profile of this compound.

  • Assessing its affinity for α2-adrenergic and other receptors.

  • Conducting head-to-head comparative studies with yohimbine to delineate any differences in efficacy and side-effect profiles.

Such studies will be crucial in understanding the full therapeutic potential of this class of compounds.

References

Application Notes: Cell-Based Assays for Yohimbic Acid Hydrate Activity

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Yohimbic acid is the principal metabolite of yohimbine (B192690), an indole (B1671886) alkaloid derived from the bark of the Pausinystalia yohimbe tree.[1][2] Yohimbine is well-characterized as a selective antagonist of α2-adrenergic receptors (α2-AR), which are G-protein coupled receptors (GPCRs) involved in regulating neurotransmitter release.[3][4][5][[“]] By blocking these presynaptic receptors, yohimbine increases synaptic levels of norepinephrine, leading to enhanced sympathetic activity.[4][7] While yohimbine is the more studied compound, understanding the activity of its metabolite, yohimbic acid hydrate (B1144303), is crucial for a complete pharmacological profile. These application notes provide detailed protocols for cell-based assays to characterize the activity of yohimbic acid hydrate, focusing on its potential interaction with the α2-adrenergic receptor.

Primary Cellular Target: α2-Adrenergic Receptor

The primary pharmacological action of yohimbine is the competitive antagonism of α2-adrenergic receptors.[4][7] These receptors are coupled to inhibitory G-proteins (Gi), which, upon activation, inhibit the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. As an antagonist, yohimbine and potentially this compound, would block the action of α2-AR agonists, thereby preventing the decrease in cAMP. Yohimbine also shows some affinity for α1-adrenergic, serotonin (B10506) (5-HT), and dopamine (B1211576) receptors.[3][5][8]

Quantitative Data Summary

The following table summarizes the binding affinities and potency of yohimbine and its derivatives against various receptors, providing a benchmark for assessing the activity of this compound.

CompoundTarget ReceptorAssay TypeValueReference
Yohimbineα2-Adrenergic ReceptorInhibitionIC50 = 0.6 µM[3]
Yohimbineα2A-Adrenergic ReceptorBinding AffinityKi = 1.4 nM[5][8]
Yohimbineα2B-Adrenergic ReceptorBinding AffinityKi = 7.1 nM[5][8]
Yohimbineα2C-Adrenergic ReceptorBinding AffinityKi = 0.88 nM[5][8]
Y7g (Yohimbine Analog)Arginine Vasopressin Receptor 2 (AVPR2)AntagonismIC50 = 459 nM[9][10]
Y7g (Yohimbine Analog)Oxytocin Receptor (OXTR)AntagonismIC50 = 1.16 µM[9][10]

Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay

This assay determines the binding affinity of this compound for the α2-adrenergic receptor by measuring its ability to compete with a radiolabeled ligand.

Workflow:

G cluster_prep Preparation cluster_assay Assay Execution cluster_detect Detection & Analysis prep_cells Culture CHO-K1 cells stably expressing human α2A-AR prep_mem Prepare cell membrane fractions prep_cells->prep_mem incubate Incubate membrane fractions with radioligand and varying concentrations of test compound prep_mem->incubate prep_ligand Prepare radioligand ([3H]-Rauwolscine) and test compound (this compound) dilutions prep_ligand->incubate separate Separate bound from free radioligand via rapid filtration incubate->separate measure Quantify bound radioactivity using a scintillation counter separate->measure analyze Perform non-linear regression analysis to determine Ki value measure->analyze

Caption: Workflow for the α2-AR competitive binding assay.

Methodology:

  • Cell Culture: Culture Chinese Hamster Ovary (CHO-K1) cells stably expressing the human α2A-adrenergic receptor in appropriate media.

  • Membrane Preparation:

    • Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

    • Centrifuge the homogenate at low speed (e.g., 500 x g) to remove nuclei.

    • Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Resuspend the membrane pellet in binding buffer and determine protein concentration.

  • Binding Assay:

    • In a 96-well plate, add binding buffer, cell membrane preparation (20-40 µg protein), a fixed concentration of [3H]-Rauwolscine (a known α2-AR antagonist), and serial dilutions of this compound.

    • For non-specific binding control wells, add a high concentration of an unlabeled antagonist (e.g., phentolamine).

    • Incubate at room temperature for 60-90 minutes.

  • Filtration and Detection:

    • Rapidly filter the contents of each well through a glass fiber filter plate to separate bound and free radioligand.

    • Wash the filters with ice-cold wash buffer.

    • Allow filters to dry, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Use non-linear regression (sigmoidal dose-response curve) to calculate the IC50 value, which can be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Protocol 2: cAMP Second Messenger Functional Assay

This functional assay measures the ability of this compound to act as an antagonist at the Gi-coupled α2-adrenergic receptor by detecting changes in intracellular cAMP levels.

Signaling Pathway:

G cluster_membrane Cell Membrane cluster_cyto Cytoplasm Agonist α2-AR Agonist (e.g., UK 14,304) Receptor α2-Adrenergic Receptor Agonist->Receptor Activates G_Protein Gi Protein (α, β, γ subunits) Receptor->G_Protein Activates YohimbicAcid This compound (Antagonist) YohimbicAcid->Receptor Blocks AC Adenylyl Cyclase (AC) G_Protein->AC Inhibits cAMP cAMP (decreased) AC->cAMP Converts ATP ATP ATP->AC Response Cellular Response cAMP->Response

Caption: Antagonism of the Gi-coupled α2-adrenergic receptor pathway.

Methodology:

  • Cell Culture: Seed HEK293 cells stably expressing the human α2A-adrenergic receptor into a 96-well plate and culture overnight.

  • Assay Procedure:

    • Wash the cells with assay buffer (e.g., HBSS).

    • Pre-incubate cells with various concentrations of this compound for 15-30 minutes. This allows the antagonist to bind to the receptors.

    • Add a fixed, sub-maximal (EC80) concentration of a known α2-AR agonist (e.g., UK 14,304) to all wells except the basal control.

    • Incubate for an additional 15-30 minutes at 37°C.

    • To stimulate cAMP production for a robust detection window, add forskolin (B1673556) (an adenylyl cyclase activator) if the endogenous signal is low.

  • cAMP Detection:

    • Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, AlphaScreen, or ELISA-based kits).[11] These kits provide reagents for cell lysis and detection based on competitive immunoassays.

  • Data Analysis:

    • Normalize the data to the control wells (agonist-only stimulation).

    • Plot the normalized response against the log concentration of this compound.

    • Use a non-linear regression model to fit a dose-response curve and determine the IC50 value, representing the concentration of antagonist required to inhibit 50% of the agonist's effect.

Protocol 3: Cell Proliferation (MTT) Assay

This assay assesses the effect of this compound on cell viability and proliferation. Studies have shown that yohimbine can suppress the proliferation of certain cell types, such as vascular smooth muscle cells.[12][[“]]

Workflow:

G cluster_prep Cell Culture cluster_assay MTT Reaction cluster_detect Measurement seed_cells Seed cells (e.g., MOVAS-1) into a 96-well plate add_compound Treat cells with serial dilutions of this compound seed_cells->add_compound incubate Incubate for 24-72 hours add_compound->incubate add_mtt Add MTT reagent to each well incubate->add_mtt incubate_mtt Incubate for 2-4 hours to allow formazan (B1609692) formation add_mtt->incubate_mtt solubilize Add solubilization solution (e.g., DMSO) to dissolve formazan crystals incubate_mtt->solubilize read_abs Measure absorbance at 570 nm using a plate reader solubilize->read_abs calc_viability Calculate percent viability relative to untreated controls read_abs->calc_viability

Caption: Workflow for the cell proliferation MTT assay.

Methodology:

  • Cell Seeding: Seed a relevant cell line (e.g., MOVAS-1 mouse vascular smooth muscle cells) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment:

    • Remove the culture medium and replace it with fresh medium containing serial dilutions of this compound.

    • Include untreated cells as a negative control (100% viability) and cells treated with a known cytotoxic agent as a positive control.

    • Incubate the plate for 24, 48, or 72 hours at 37°C in a CO2 incubator.

  • MTT Addition:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

  • Solubilization and Measurement:

    • Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

    • Measure the absorbance of the solution at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the untreated control.

    • Plot percent viability against the log concentration of this compound to determine the GI50 (concentration for 50% growth inhibition).

References

Application Notes and Protocols for Yohimbic Acid Hydrate in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Yohimbic acid, a demethylated derivative of yohimbine (B192690), is an alkaloid with potential therapeutic applications, including vasodilatory and anti-inflammatory effects.[1] This document provides detailed experimental protocols for the use of yohimbic acid hydrate (B1144303) in cell culture, based on available data for the closely related compound yohimbine and its salts. Due to a lack of specific protocols for the hydrate form, the following information has been adapted from studies on yohimbine and yohimbine hydrochloride. Researchers should consider these protocols as a starting point and optimize them for their specific cell lines and experimental conditions. The primary mechanism of action of yohimbine is the blockade of α2-adrenergic receptors.[2]

Data Presentation

Table 1: Reported IC50 Values for Yohimbine in Various Cell Lines
Cell LineAssayIC50 Value (µM)Reference
KB-ChR-8-5 (Oral Cancer)Cytotoxicity (MTT Assay)44[3][4]
hiPSC-CMsINa Inhibition14.2[2]
hiPSC-CMsICa Inhibition139.7[2]
Table 2: Recommended Concentration Ranges for Yohimbine in Cell Culture Experiments
Cell LineApplicationConcentration Range (µM)NotesReference
Vascular Smooth Muscle Cells (VSMCs)Proliferation and Migration10 - 50Concentrations up to 100 µM showed no cytotoxicity.[5]
RAW 264.7 (Macrophages)Anti-inflammatory Effects25 - 100Used in LPS-stimulated cells.[6]
KB-ChR-8-5 (Oral Cancer)Apoptosis and ROS Induction40 - 50Concentrations around the IC50 value.[3]

Experimental Protocols

Preparation of Yohimbic Acid Hydrate Stock Solution

Materials:

  • This compound (purity >98%)[7]

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Sterile, light-protected microcentrifuge tubes

Protocol:

  • Based on the molecular weight of yohimbic acid monohydrate (358.4 g/mol ), calculate the mass required to prepare a stock solution of desired concentration (e.g., 10 mM).[7]

  • Dissolve the calculated mass of this compound in an appropriate volume of DMSO.

  • If solubility is an issue, gentle warming and/or sonication can be used to facilitate dissolution.[1]

  • Sterile filter the stock solution through a 0.22 µm syringe filter into a sterile, light-protected tube.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C for up to one month or at -80°C for up to six months.[1][8]

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is adapted from studies on yohimbine's effect on cancer cells and vascular smooth muscle cells.[3][5]

Materials:

  • Target cell line (e.g., HepG2, KB-ChR-8-5)

  • Complete cell culture medium

  • This compound stock solution

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO or solubilization buffer

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.[5]

  • Prepare serial dilutions of this compound in complete cell culture medium from the stock solution.

  • Remove the medium from the wells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest treatment concentration).

  • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • After incubation, add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until formazan (B1609692) crystals are formed.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 490 nm or 570 nm using a microplate reader.[5]

  • Calculate cell viability as a percentage of the vehicle control.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol is a general method for detecting apoptosis induced by a test compound.[9][10]

Materials:

  • Target cell line

  • Complete cell culture medium

  • This compound stock solution

  • 6-well cell culture plates

  • Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

  • Binding buffer

  • Flow cytometer

Protocol:

  • Seed cells (e.g., 1 x 106 cells) in a T25 flask or 6-well plate and incubate for 24 hours.[9]

  • Treat the cells with the desired concentrations of this compound (e.g., around the IC50 value) for the determined treatment period (e.g., 24 or 48 hours).

  • Harvest the cells by trypsinization, collecting both adherent and floating cells.

  • Wash the cells twice with cold PBS and centrifuge at 670 x g for 5 minutes.[9]

  • Resuspend the cell pellet in 1X binding buffer provided in the kit.

  • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

  • Incubate the cells in the dark for 15 minutes at room temperature.

  • Analyze the stained cells by flow cytometry within one hour. Healthy cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.[9]

Anti-inflammatory Assay (Nitric Oxide Production in RAW 264.7 Cells)

Materials:

  • RAW 264.7 macrophage cells

  • DMEM supplemented with 10% FBS and 1% penicillin-streptomycin

  • This compound stock solution

  • Lipopolysaccharide (LPS)

  • 24-well cell culture plates

  • Griess Reagent System

Protocol:

  • Seed RAW 264.7 cells in a 24-well plate at a density of 2.5 x 105 cells/well and incubate for 24 hours.[13]

  • Pre-treat the cells with various concentrations of this compound (e.g., 25, 50, 100 µM) for 1 hour.

  • Stimulate the cells with LPS (e.g., 500 ng/mL) for 16-24 hours.[6] Include a control group with no LPS stimulation and a group with LPS stimulation but no this compound treatment.

  • After incubation, collect the cell culture supernatant.

  • Determine the concentration of nitrite (B80452) (a stable product of nitric oxide) in the supernatant using the Griess Reagent System according to the manufacturer's protocol.

  • Measure the absorbance at 540 nm.

  • A standard curve using sodium nitrite should be generated to calculate the nitrite concentration in the samples.

Visualizations

experimental_workflow cluster_prep Preparation cluster_culture Cell Culture & Treatment cluster_assays Downstream Assays prep_stock Prepare Yohimbic Acid Hydrate Stock Solution seed_cells Seed Cells in Multi-well Plates prep_stock->seed_cells Dilute in media treat_cells Treat Cells with This compound seed_cells->treat_cells 24h incubation viability Cell Viability (MTT Assay) treat_cells->viability 24-72h treatment apoptosis Apoptosis (Annexin V/PI) treat_cells->apoptosis 24-48h treatment inflammation Anti-inflammatory (NO Production) treat_cells->inflammation 1h pre-treatment + LPS stimulation

Caption: General experimental workflow for cell culture studies with this compound.

signaling_pathway cluster_stimulus Stimulus cluster_receptor Receptor cluster_pathways Signaling Pathways cluster_cellular_effects Cellular Effects yohimbine Yohimbine/ Yohimbic Acid alpha2_ar α2-Adrenergic Receptor yohimbine->alpha2_ar Antagonist nf_kb NF-κB Pathway alpha2_ar->nf_kb jnk_wnt JNK/Wnt/β-catenin Pathway alpha2_ar->jnk_wnt plc_gamma1 PLCγ1 Pathway alpha2_ar->plc_gamma1 inflammation Decreased Inflammation nf_kb->inflammation proliferation Decreased Proliferation & Migration jnk_wnt->proliferation apoptosis Induction of Apoptosis jnk_wnt->apoptosis plc_gamma1->proliferation

References

Application Notes and Protocols for In Vivo Administration of Yohimbic Acid Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Yohimbic acid, an amphoteric demethylated derivative of yohimbine (B192690), has garnered interest for its potential vasodilatory and other pharmacological activities. As a metabolite of the well-studied α2-adrenergic antagonist yohimbine, understanding its in vivo behavior is crucial for preclinical research and drug development. These application notes provide detailed protocols for the formulation of yohimbic acid hydrate (B1144303) for in vivo administration, summarize relevant quantitative data, and describe associated signaling pathways and experimental workflows. While in vivo studies specifically utilizing yohimbic acid hydrate are limited in publicly available literature, this document compiles the most relevant information on its formulation and the established pharmacology of its parent compound, yohimbine, to guide researchers in their study design.

Data Presentation

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is essential for developing suitable in vivo formulations.

PropertyValueReference
Molecular Formula C₂₀H₂₄N₂O₃[1]
Molecular Weight 358.43 g/mol (hydrate)
Appearance White to off-white solid[1]
Solubility DMSO: ≥ 125 mg/mL[1]
In Vivo Formulation 1: ≥ 2.08 mg/mL in 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline[1]
In Vivo Formulation 2: ≥ 2.08 mg/mL in 10% DMSO, 90% (20% SBE-β-CD in Saline)[1]
In Vivo Dosing of the Parent Compound, Yohimbine
SpeciesRoute of AdministrationDosage RangeObserved EffectsReference
Rat Intraperitoneal (i.p.)2 - 5 mg/kg/dayAlleviation of oxidative stress, reduction in weight gain[2]
Rat Not Specified1 - 4 mg/kgImprovement in age-related sexual behavior deficits[3]
Rat Not Specified2, 4, and 8 mg/kgInhibition of benign prostatic hyperplasia[4][5]
Human Oral5 - 10 mg (thrice daily)Treatment of erectile dysfunction[4]

Experimental Protocols

Note: The following protocols are based on commercially available information for yohimbic acid and may require optimization based on the specific experimental model and objectives. Researchers should conduct preliminary dose-finding and toxicity studies.

Formulation Protocols for In Vivo Administration

Two primary formulation approaches are suggested for achieving a clear solution of this compound for parenteral administration.

Protocol 1: Co-Solvent Formulation

This protocol utilizes a mixture of co-solvents to solubilize this compound in an aqueous vehicle.

Materials:

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO), sterile, injectable grade

  • Polyethylene glycol 300 (PEG300), sterile, injectable grade

  • Tween-80, sterile, injectable grade

  • Saline (0.9% NaCl), sterile, injectable grade

Procedure:

  • Weigh the required amount of this compound.

  • Add 10% of the final volume of DMSO to the this compound and vortex or sonicate until fully dissolved.

  • Add 40% of the final volume of PEG300 and mix thoroughly.

  • Add 5% of the final volume of Tween-80 and mix until a clear solution is obtained.

  • Finally, add 45% of the final volume of sterile saline and mix thoroughly.

  • Visually inspect the solution for any precipitation. If precipitation occurs, gentle warming and/or sonication may be used to aid dissolution.[1]

  • Filter the final solution through a 0.22 µm sterile filter before administration.

Protocol 2: Cyclodextrin-Based Formulation

This protocol uses a cyclodextrin (B1172386) to enhance the aqueous solubility of this compound.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), sterile, injectable grade

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD), sterile

  • Saline (0.9% NaCl), sterile, injectable grade

Procedure:

  • Prepare a 20% (w/v) solution of SBE-β-CD in sterile saline.

  • Weigh the required amount of this compound.

  • Dissolve the this compound in 10% of the final volume of DMSO.

  • Add 90% of the final volume of the 20% SBE-β-CD in saline solution to the DMSO concentrate.

  • Mix thoroughly until a clear solution is achieved.

  • Visually inspect the solution for any precipitation.

  • Filter the final solution through a 0.22 µm sterile filter before administration.

General In Vivo Administration Workflow

The following workflow outlines the general steps for in vivo administration of the formulated this compound.

G prep Formulation Preparation (Protocol 1 or 2) qc Quality Control (Visual Inspection, Sterility) prep->qc dose Dose Calculation (Based on body weight) qc->dose animal Animal Acclimatization animal->dose admin Administration (e.g., i.p., i.v., s.c.) dose->admin observe Post-administration Monitoring (Behavioral, Physiological) admin->observe collect Sample Collection (Blood, Tissue) observe->collect analyze Data Analysis collect->analyze

Caption: General workflow for in vivo studies with this compound.

Signaling Pathways

The primary mechanism of action of yohimbine, the parent compound of yohimbic acid, is the competitive antagonism of α2-adrenergic receptors.[4][6] This action leads to an increase in the release of norepinephrine (B1679862) from presynaptic nerve terminals. The downstream effects of this increased noradrenergic activity are complex and can influence various physiological processes. While the specific signaling pathways of yohimbic acid are not as well-characterized, it is plausible that it may share some mechanisms with yohimbine.

α2-Adrenergic Receptor Antagonism Pathway

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron yohimbic_acid Yohimbic Acid (Potential Antagonist) alpha2_receptor α2-Adrenergic Receptor yohimbic_acid->alpha2_receptor Blocks norepinephrine_release Norepinephrine Release alpha2_receptor->norepinephrine_release Inhibits (Negative Feedback) norepinephrine Norepinephrine norepinephrine_release->norepinephrine postsynaptic_receptor Postsynaptic Adrenergic Receptors (α1, β) norepinephrine->postsynaptic_receptor Activates downstream_effects Downstream Cellular Effects postsynaptic_receptor->downstream_effects

Caption: Postulated mechanism of yohimbic acid via α2-adrenergic receptor antagonism.

Other Potential Signaling Pathways

Based on studies with yohimbine, yohimbic acid may also influence other signaling pathways, including:

  • Serotonin (B10506) and Dopamine (B1211576) Receptors: Yohimbine has been shown to interact with various serotonin (5-HT) and dopamine (D) receptors, which could contribute to its diverse pharmacological effects.[4]

  • NF-κB Pathway: Yohimbine has demonstrated anti-inflammatory properties by suppressing the NF-κB pathway in both in vitro and in vivo models.[4]

  • PLCγ1 Signaling Pathway: Yohimbine can suppress the proliferation of vascular smooth muscle cells by downregulating the PLCγ1 signaling pathway.

Conclusion

The provided application notes and protocols offer a comprehensive guide for researchers initiating in vivo studies with this compound. The formulation protocols using co-solvents or cyclodextrins provide a practical starting point for achieving soluble and administrable preparations. While a significant body of research exists for the parent compound, yohimbine, further investigation is warranted to elucidate the specific in vivo pharmacokinetics, pharmacodynamics, and safety profile of this compound. The outlined experimental workflows and descriptions of potential signaling pathways are intended to facilitate the design of robust and informative preclinical studies. It is strongly recommended that researchers perform thorough dose-escalation and toxicity assessments to determine the appropriate and safe dosage range for their specific animal models and experimental endpoints.

References

Measuring Yohimbic Acid Hydrate Concentration in Biological Samples: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Yohimbic acid, a primary metabolite of the indole (B1671886) alkaloid yohimbine (B192690), is a crucial analyte for pharmacokinetic and metabolic studies of yohimbine-based therapeutics and dietary supplements.[1] Yohimbine is principally known for its α2-adrenergic receptor antagonism.[2][3] The hydrolysis of yohimbine to yohimbic acid is a key degradation pathway.[1] Accurate quantification of yohimbic acid hydrate (B1144303) in biological matrices such as plasma, serum, and urine is essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of yohimbine. These application notes provide detailed protocols for the analysis of yohimbic acid hydrate using high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), along with relevant quantitative data and a summary of its signaling pathway.

Data Presentation

The following tables summarize pharmacokinetic parameters and reported concentrations of yohimbine, the parent compound of yohimbic acid, in human biological samples. Data for yohimbic acid is less prevalent in the literature, and its concentration is dependent on the metabolism of the administered yohimbine.

Table 1: Pharmacokinetic Parameters of Yohimbine in Humans

ParameterValueReference
Oral Bioavailability Highly variable, 7% to 87% (mean 33%)
Absorption Half-life (Oral) Approximately 0.17 hours[4]
Elimination Half-life (Plasma) 0.25 to 2.5 hours
Time to Peak Plasma Concentration (Tmax) 20 - 30 minutes[5]
Urinary Excretion (Unchanged Yohimbine) 0.35% to 1% of administered dose[4][6]

Table 2: Reported Concentrations of Yohimbine in Human Biological Samples

Biological MatrixDoseConcentrationReference
Plasma 10 mg (oral)Therapeutic range: 50 - 300 ng/mL[1]
Plasma 5.4 mg three times dailyCmax increased with dose[7]
Plasma 10 mg (oral)Higher Cmax in patients on tricyclic antidepressants[8]
Serum 40 mg (intravenous, equine)Maximum concentration of 45 ng/mL[9]
Urine 40 mg (intravenous, equine)Maximum concentration of 18 ng/mL[9]

Experimental Protocols

The following protocols are adapted from validated methods for yohimbine and its analogs.[10][11][12] In-house validation is required to confirm the performance of these methods for this compound.

Protocol 1: Sample Preparation from Plasma/Serum

This protocol describes a protein precipitation method for the extraction of yohimbic acid from plasma or serum samples.

Materials:

  • Human plasma or serum samples

  • This compound analytical standard

  • Internal standard (IS) solution (e.g., deuterated yohimbine)

  • Acetonitrile (B52724), HPLC grade (cold)

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Microcentrifuge

Procedure:

  • Thaw plasma/serum samples on ice.

  • Pipette 100 µL of plasma/serum into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the internal standard solution.

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube for analysis.

  • For increased sensitivity, the supernatant can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in a smaller volume of mobile phase.

Protocol 2: HPLC-UV Analysis

This protocol provides a starting point for the development of an HPLC-UV method for the quantification of yohimbic acid.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A mixture of methanol (B129727) and water with a modifier. An example is methyl alcohol-water-diethylamine (73:27:0.004).[13]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 278 nm.[13]

  • Injection Volume: 20 µL.

  • Column Temperature: Ambient or controlled at 25°C.

Calibration: Prepare a series of calibration standards by spiking known concentrations of this compound into a blank biological matrix (e.g., drug-free plasma) and processing them alongside the samples. Plot the peak area ratio of yohimbic acid to the internal standard against the concentration to generate a calibration curve.

Protocol 3: LC-MS/MS Analysis

For higher sensitivity and selectivity, an LC-MS/MS method is recommended. This protocol is based on methods developed for yohimbine and its analogs.[10][11][12]

Instrumentation and Conditions:

  • LC-MS/MS System: A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: UPLC C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution: A gradient from 5% to 95% Mobile Phase B over several minutes.

  • Flow Rate: 0.2 - 0.4 mL/min.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) mode. The specific precursor and product ion transitions for yohimbic acid and the internal standard must be determined by direct infusion of the standards.

Data Analysis: Quantification is performed by comparing the peak area ratios of the analyte to the internal standard in the unknown samples against the calibration curve.

Visualizations

Experimental Workflow

Caption: Workflow for yohimbic acid analysis.

Signaling Pathway of Yohimbine

G Yohimbine Yohimbine Alpha2_AR Presynaptic α2-Adrenergic Receptor Yohimbine->Alpha2_AR Antagonizes NE_Release Norepinephrine (NE) Release Alpha2_AR->NE_Release Inhibits Synaptic_NE ↑ Synaptic NE Concentration NE_Release->Synaptic_NE Postsynaptic_AR Postsynaptic Adrenergic Receptors (α1, β1) Synaptic_NE->Postsynaptic_AR Activates Sympathetic_Response ↑ Sympathetic Nervous System Activity Postsynaptic_AR->Sympathetic_Response Physiological_Effects Physiological Effects (↑ Heart Rate, ↑ Blood Pressure) Sympathetic_Response->Physiological_Effects

Caption: Yohimbine's signaling pathway.

References

Application Notes and Protocols: Analytical Standards for Yohimbic Acid Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies and data for the analysis of yohimbic acid hydrate (B1144303), a key related substance and potential degradation product of yohimbine (B192690). The following protocols are designed for use in research, quality control, and drug development settings.

Physicochemical and Reference Standard Information

Yohimbic acid is the carboxylic acid analog of yohimbine. Understanding its fundamental properties is crucial for accurate analysis. While a dedicated certified reference standard for yohimbic acid hydrate is not widely available, several chemical suppliers offer it as a research-grade material. It is recommended to thoroughly characterize any in-house or commercially sourced standard.

Table 1: Physicochemical Data for Yohimbic Acid and its Hydrate

PropertyValueSource
Yohimbic Acid
Molecular FormulaC₂₀H₂₄N₂O₃--INVALID-LINK--
Molecular Weight340.4 g/mol --INVALID-LINK--
CAS Number522-87-2--INVALID-LINK--
This compound
Molecular FormulaC₂₀H₂₆N₂O₄--INVALID-LINK--
Molecular Weight358.43 g/mol --INVALID-LINK--
AppearanceWhite to off-white solid--INVALID-LINK--
Solubility≥ 125 mg/mL in DMSO--INVALID-LINK--

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the separation and quantification of yohimbic acid, often in the presence of yohimbine and other related compounds.

High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is adapted from stability-indicating assays for yohimbine, where yohimbic acid is a primary degradation product.

Table 2: HPLC Method Parameters for Yohimbic Acid Analysis

ParameterMethod 1Method 2
Column C18 (e.g., Gemini C18, 150 x 4.6 mm, 5 µm)C18 (4.6 x 150 mm, 5 µm)
Mobile Phase 60% Methanol (B129727) : 40% Sodium Acetate (%v/v)0.5% aqueous triethylamine (B128534) (pH 3.0 with orthophosphoric acid) : Methanol (65:35 v/v)
Flow Rate 1.0 mL/min1.0 mL/min
Detection UV at 270 nmFluorescence (Excitation: 280 nm, Emission: 360 nm)
Injection Volume 25 µL20 µL
Retention Time (Yohimbic Acid) ~3 minutes~4.12 minutes
Retention Time (Yohimbine) ~5 minutes~6.1 minutes

Note: Retention times are approximate and may vary based on the specific column, system, and exact mobile phase preparation.

  • Standard Preparation:

    • Accurately weigh a suitable amount of this compound reference standard.

    • Dissolve in a known volume of diluent (e.g., methanol or mobile phase) to obtain a stock solution of known concentration.

    • Prepare a series of working standards by serial dilution of the stock solution to cover the desired calibration range.

  • Sample Preparation:

    • Accurately weigh the sample containing yohimbic acid.

    • Dissolve the sample in a known volume of diluent.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Analysis:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject the standard and sample solutions.

    • Record the chromatograms and integrate the peak area for yohimbic acid.

  • Quantification:

    • Construct a calibration curve by plotting the peak area of the standards against their corresponding concentrations.

    • Determine the concentration of yohimbic acid in the sample by interpolating its peak area on the calibration curve.

Diagram 1: HPLC Analysis Workflow for this compound

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation (this compound) Injection Injection Standard_Prep->Injection Sample_Prep Sample Preparation Sample_Prep->Injection HPLC_System HPLC System (Column, Mobile Phase) Detection UV or Fluorescence Detection HPLC_System->Detection Injection->HPLC_System Chromatogram Chromatogram Acquisition Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification (Calibration Curve) Integration->Quantification

Caption: Workflow for the HPLC analysis of this compound.

High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC can be employed as a simpler, high-throughput alternative for the quantification of yohimbic acid. The following method is adapted from yohimbine analysis.

Table 3: HPTLC Method Parameters

ParameterValue
Stationary Phase HPTLC aluminum sheets precoated with silica (B1680970) gel 60 F₂₅₄
Mobile Phase Chloroform : Methanol : Ammonia (97:3:0.2, v/v/v)
Application Bandwise application, 8 mm band width
Development In a twin-trough chamber saturated with mobile phase
Detection Densitometric scanning at 280 nm
  • Standard and Sample Preparation: Prepare as described in the HPLC protocol, using a suitable solvent like methanol.

  • Application: Apply known volumes of standard and sample solutions as bands onto the HPTLC plate.

  • Development: Develop the plate in a chamber saturated with the mobile phase until the solvent front reaches a predetermined distance.

  • Drying: Dry the plate in a stream of warm air.

  • Densitometric Analysis: Scan the dried plate at 280 nm and record the peak areas.

  • Quantification: Create a calibration curve from the standard peak areas and determine the concentration in the samples.

Mass Spectrometry Data

Mass spectrometry, particularly when coupled with a chromatographic separation technique (LC-MS or GC-MS), is a powerful tool for the identification and structural confirmation of yohimbic acid.

Table 4: Mass Spectrometry Data for Yohimbic Acid and Yohimbine

Analyte[M+H]⁺ (m/z)Key Fragment Ions (m/z)Technique
Yohimbic Acid 341.186Expected fragments from loss of H₂O and COOH groupESI-MS
Yohimbine 355.202212, 144ESI-MS/MS

Note: The fragmentation of yohimbic acid is expected to follow a similar pathway to yohimbine, with initial losses related to the carboxylic acid and hydroxyl groups.

Diagram 2: Expected ESI-MS/MS Fragmentation of Yohimbine

MS_Fragmentation Yohimbine_MH Yohimbine [M+H]⁺ m/z 355 Fragment_212 Fragment m/z 212 Yohimbine_MH->Fragment_212 Loss of C₈H₁₁O₂ Fragment_144 Fragment m/z 144 Yohimbine_MH->Fragment_144 Further Fragmentation

Caption: Simplified proposed fragmentation pathway for yohimbine in ESI-MS/MS.

Method Validation Considerations

For use in a regulated environment, the analytical methods for this compound should be validated according to ICH guidelines. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be demonstrated by the separation of yohimbic acid from yohimbine and other potential impurities.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A linear relationship should be established over a range of concentrations.

  • Accuracy: The closeness of the test results to the true value. This can be assessed by recovery studies using spiked samples.

  • Precision: The degree of scatter between a series of measurements. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

These application notes and protocols provide a comprehensive starting point for the analysis of this compound. It is essential to perform appropriate system suitability tests and method validation to ensure the reliability of the results for their intended purpose.

Application of Yohimbic Acid Hydrate in Metabolic Research: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Yohimbic acid hydrate (B1144303), and more specifically its active alkaloid form, yohimbine (B192690), has emerged as a valuable pharmacological tool in metabolic research. Its primary mechanism of action as a selective antagonist of α2-adrenergic receptors makes it a potent modulator of the sympathetic nervous system, with significant downstream effects on lipid and carbohydrate metabolism. These notes provide an overview of its applications, mechanisms, and considerations for experimental design.

Note on Terminology: The vast majority of scientific literature refers to the active compound as "yohimbine" or its hydrochloride salt, "yohimbine HCl." Yohimbic acid is a closely related derivative, and for the purpose of these notes, the biological activity is attributed to the yohimbine moiety. It is crucial for researchers to specify the exact form and salt used in their studies to ensure reproducibility.

Primary Applications in Metabolic Research:

  • Investigation of Lipolysis: Yohimbine is widely used to study the regulation of fat breakdown. By blocking presynaptic α2-adrenergic receptors on sympathetic nerve terminals, it increases the release of norepinephrine (B1679862).[1] This elevated norepinephrine then stimulates β-adrenergic receptors on adipocytes, leading to the activation of adenylyl cyclase, increased cyclic AMP (cAMP) levels, and subsequent activation of hormone-sensitive lipase (B570770) (HSL) and adipose triglyceride lipase (ATGL), the key enzymes responsible for lipolysis.[2][3][4][5] This makes yohimbine an excellent tool for dissecting the signaling pathways that govern fat mobilization.

  • Studying Insulin (B600854) Secretion and Glucose Homeostasis: The α2-adrenergic receptors are also present on pancreatic β-cells and their activation inhibits insulin secretion. By antagonizing these receptors, yohimbine can enhance glucose-stimulated insulin secretion.[6][7] This property is utilized in studies investigating the neural regulation of insulin release and in preclinical models of type 2 diabetes.[8]

  • Elucidating the Role of the Sympathetic Nervous System in Obesity: Given its ability to increase sympathetic outflow and promote lipolysis, yohimbine is frequently employed in animal models of obesity, such as those induced by a high-fat diet, to explore the therapeutic potential of targeting the sympathetic nervous system for weight management.[1][9][10]

  • Characterization of Adrenergic Receptor Subtypes: Due to its high affinity for α2-adrenergic receptors, radiolabeled yohimbine (e.g., [3H]-yohimbine) is a standard tool in receptor binding assays to characterize the density and affinity of these receptors in various tissues and cell types.[11][12]

Secondary and Emerging Applications:

Recent research has also uncovered a role for yohimbine in signaling pathways independent of its classic α2-adrenergic antagonism. For instance, it has been shown to suppress the proliferation of vascular smooth muscle cells by downregulating the phospholipase C-γ1 (PLCγ1) signaling pathway, suggesting potential applications in studying vascular complications associated with metabolic syndrome.[13][14]

Quantitative Data

The following tables summarize key quantitative data regarding the interaction of yohimbine with its primary molecular targets and its effects on key metabolic parameters.

Table 1: Yohimbine Binding Affinity for Adrenergic Receptors

Receptor SubtypeSpeciesAssay TypeParameterValueReference
α2A-AdrenergicHumanRadioligand BindingKi1.4 nM[11]
α2B-AdrenergicHumanRadioligand BindingKi7.1 nM[11]
α2C-AdrenergicHumanRadioligand BindingKi0.88 nM[11]
α1D-AdrenergicRatRadioligand BindingKi52 nM[11]
α2-AdrenergicBovineRadioligand BindingKi3.6 nM[15]
α2-AdrenergicHuman Platelets[3H]yohimbine BindingKd6.2 ± 1.4 nM[12]

Table 2: In Vivo Effects of Yohimbine on Metabolic Parameters in ob/ob Mice

Data extracted and estimated from graphical representations in the cited study.[9]

ParameterTreatment GroupValue (approx.)% Change vs. ControlReference
Triglycerides (mg/dL) Control250-[9]
Yohimbine (5 mg/kg/day for 30 days)150-40%[9]
Total Cholesterol (mg/dL) Control200-[9]
Yohimbine (5 mg/kg/day for 30 days)150-25%[9]
Glucose (mg/dL) Control300-[9]
Yohimbine (5 mg/kg/day for 30 days)200-33%[9]

Experimental Protocols

In Vitro Protocol: α2-Adrenergic Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for α2-adrenergic receptors using [3H]-yohimbine.

Materials:

  • Test compound (e.g., yohimbic acid hydrate)

  • [3H]-yohimbine (radioligand)

  • Receptor source: Membranes from cells or tissues expressing α2-adrenergic receptors (e.g., human platelets, transfected cell lines).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

  • Non-specific binding control: 10 µM phentolamine (B1677648) or another suitable α-adrenergic antagonist.

  • 96-well microplates

  • Glass fiber filters

  • Cell harvester

  • Scintillation counter and scintillation fluid

Procedure:

  • Membrane Preparation: Prepare a crude membrane fraction from the receptor source according to standard laboratory protocols. Determine the protein concentration of the membrane preparation using a suitable protein assay (e.g., BCA or Bradford).

  • Assay Setup: In a 96-well microplate, set up the following reactions in triplicate:

    • Total Binding: Assay buffer, membrane preparation (typically 20-50 µg protein), and [3H]-yohimbine (at a concentration near its Kd, e.g., 5-10 nM).

    • Non-specific Binding: Assay buffer, membrane preparation, [3H]-yohimbine, and 10 µM phentolamine.

    • Competitor Binding: Assay buffer, membrane preparation, [3H]-yohimbine, and varying concentrations of the test compound (typically in a logarithmic series from 10⁻¹⁰ to 10⁻⁵ M).

  • Incubation: Incubate the plate at 25°C for 60-90 minutes to allow the binding to reach equilibrium.

  • Termination and Filtration: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

  • Washing: Quickly wash the filters three times with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Use a non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of [3H]-yohimbine).

    • Calculate the equilibrium dissociation constant (Ki) for the test compound using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of [3H]-yohimbine used and Kd is its dissociation constant.

In Vivo Protocol: Assessment of Yohimbine's Effects on Glucose and Lipid Metabolism in a High-Fat Diet-Induced Obesity Mouse Model

This protocol outlines an in vivo study to evaluate the effects of this compound on metabolic parameters in a diet-induced obesity model.

Materials:

  • This compound

  • Male C57BL/6J mice (6-8 weeks old)

  • High-fat diet (HFD; e.g., 60% kcal from fat)

  • Standard chow diet

  • Vehicle for yohimbine administration (e.g., sterile saline or water)

  • Blood collection supplies (e.g., tail vein lancets, micro-hematocrit tubes)

  • Glucometer and glucose test strips

  • Assay kits for measuring plasma triglycerides, total cholesterol, and insulin.

Procedure:

  • Animal Acclimation and Diet Induction:

    • Acclimate mice to the animal facility for at least one week.

    • Divide the mice into two main groups: one receiving a standard chow diet and the other a high-fat diet.

    • Feed the mice their respective diets for 8-12 weeks to induce obesity and metabolic dysfunction in the HFD group.

  • Treatment Groups:

    • After the diet induction period, divide the HFD-fed mice into at least two subgroups:

      • HFD + Vehicle: Receives the vehicle daily.

      • HFD + Yohimbine: Receives this compound (e.g., 5 mg/kg body weight) daily.

    • A chow-fed control group receiving the vehicle should also be maintained.

  • Drug Administration:

    • Administer this compound or vehicle via an appropriate route (e.g., intraperitoneal injection or oral gavage) once daily for a specified period (e.g., 4 weeks).

  • Monitoring:

    • Monitor body weight and food intake weekly throughout the study.

  • Metabolic Assessments:

    • Fasting Blood Glucose: At the end of the treatment period, fast the mice overnight (approximately 12-16 hours). Collect blood from the tail vein and measure blood glucose using a glucometer.

    • Plasma Collection: Collect a larger blood sample via cardiac puncture or from the retro-orbital sinus into EDTA-coated tubes. Centrifuge the blood to separate the plasma and store it at -80°C.

    • Plasma Analysis: Use commercial assay kits to measure the concentrations of triglycerides, total cholesterol, and insulin in the collected plasma samples.

  • Oral Glucose Tolerance Test (OGTT) (Optional):

    • Towards the end of the study, perform an OGTT.

    • Fast the mice overnight.

    • Administer a bolus of glucose (e.g., 2 g/kg body weight) via oral gavage.

    • Collect blood from the tail vein at 0, 15, 30, 60, 90, and 120 minutes post-glucose administration and measure blood glucose levels.

  • Data Analysis:

    • Analyze the data using appropriate statistical tests (e.g., t-test or ANOVA) to compare the different treatment groups.

    • For the OGTT, calculate the area under the curve (AUC) for glucose.

Visualizations

cluster_0 Sympathetic Nerve Terminal cluster_1 Adipocyte Yohimbic Acid (Yohimbine) Yohimbic Acid (Yohimbine) alpha2-AR α2-Adrenergic Receptor Yohimbic Acid (Yohimbine)->alpha2-AR Antagonizes NE_Vesicle Norepinephrine Vesicles alpha2-AR->NE_Vesicle Inhibits NE_Release Norepinephrine Release NE_Vesicle->NE_Release beta-AR β-Adrenergic Receptor NE_Release->beta-AR Activates AC Adenylyl Cyclase beta-AR->AC Activates cAMP cAMP AC->cAMP Increases PKA Protein Kinase A cAMP->PKA Activates HSL Hormone-Sensitive Lipase (HSL) PKA->HSL Phosphorylates & Activates Lipolysis Lipolysis HSL->Lipolysis Fatty Acids + Glycerol Fatty Acids + Glycerol Lipolysis->Fatty Acids + Glycerol Triglycerides Triglycerides Triglycerides->Lipolysis Substrate

Caption: Yohimbine's primary mechanism of action in promoting lipolysis.

cluster_0 Pancreatic β-cell cluster_1 Bloodstream Yohimbic Acid (Yohimbine) Yohimbic Acid (Yohimbine) alpha2-AR α2-Adrenergic Receptor Yohimbic Acid (Yohimbine)->alpha2-AR Antagonizes Insulin_Vesicle Insulin Vesicles alpha2-AR->Insulin_Vesicle Inhibits Insulin_Release Insulin Release Insulin_Vesicle->Insulin_Release Glucose_Uptake Glucose Uptake by Tissues Insulin_Release->Glucose_Uptake Promotes Blood_Glucose Decreased Blood Glucose Glucose_Uptake->Blood_Glucose

Caption: Yohimbine's effect on insulin secretion and glucose homeostasis.

Start Start Acclimation Acclimate Mice (1 week) Start->Acclimation Diet_Induction High-Fat Diet (8-12 weeks) Acclimation->Diet_Induction Grouping Randomize into Treatment Groups Diet_Induction->Grouping Treatment Daily Administration (Yohimbine or Vehicle) (4 weeks) Grouping->Treatment Monitoring Weekly Body Weight & Food Intake Treatment->Monitoring Fasting Overnight Fast Treatment->Fasting Blood_Collection Blood Sample Collection Fasting->Blood_Collection Analysis Measure Glucose, Triglycerides, Cholesterol, Insulin Blood_Collection->Analysis End End Analysis->End

Caption: Experimental workflow for an in vivo study of yohimbine.

References

Application Notes and Protocols for Yohimbic Acid Hydrate as a Reference Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Yohimbic acid hydrate (B1144303) is an amphoteric demethylated derivative and a primary metabolite of yohimbine (B192690), an indole (B1671886) alkaloid extracted from the bark of the Pausinystalia yohimbe tree.[1] As a key analyte in pharmacokinetic studies, a degradation product in stability testing of yohimbine, and a potential pharmacologically active molecule in its own right, a well-characterized reference standard of yohimbic acid hydrate is essential for accurate quantification and identification. These application notes provide detailed protocols for the use of this compound as a reference standard in analytical and biological research.

Chemical and Physical Properties
PropertyValue
Chemical Name (1S,15R,18S,19R,20S)-18-hydroxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylic acid hydrate
Molecular Formula C₂₀H₂₄N₂O₃·H₂O
Molecular Weight 358.43 g/mol
CAS Number 522-87-2 (anhydrous)
Appearance White to off-white powder
Solubility Soluble in methanol (B129727), ethanol, and aqueous buffers with pH adjustment.

Certificate of Analysis (Representative Example)

A certified reference standard of this compound should be accompanied by a Certificate of Analysis (CoA). Below is a representative example of a CoA, outlining the typical information provided.

TestSpecificationResultMethod
Appearance White to off-white powderConformsVisual Inspection
Identity (IR) Conforms to reference spectrumConformsInfrared Spectroscopy
Identity (¹H-NMR) Conforms to structureConformsNuclear Magnetic Resonance
Purity (HPLC) ≥ 98.5%99.2%HPLC-UV
Water Content (Karl Fischer) 4.5% - 5.5%5.1%Karl Fischer Titration
Residual Solvents Meets USP <467> limitsConformsGC-HS
Heavy Metals ≤ 20 ppm< 10 ppmICP-MS
Assay (on anhydrous basis) 98.0% - 102.0%99.8%Titration

Analytical Applications and Protocols

This compound is a critical reference standard for the accurate quantification in various matrices, including pharmaceutical formulations, biological samples, and in studies of yohimbine degradation.

High-Performance Liquid Chromatography (HPLC-UV) Method for Quantification

This protocol is adapted from established methods for yohimbine and its degradation products and should be validated for the specific matrix being analyzed.

3.1.1. Experimental Protocol: HPLC-UV

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector, autosampler, and column oven.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A mixture of methanol and water (e.g., 70:30 v/v) or a buffered mobile phase such as 0.5% aqueous triethylamine (B128534) (pH 3.0, adjusted with orthophosphoric acid) and methanol (65:35 v/v).[2]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25°C.

    • Detection Wavelength: 270 nm.[3]

    • Injection Volume: 20 µL.

  • Standard Solution Preparation:

    • Prepare a stock solution of this compound reference standard in methanol at a concentration of 1 mg/mL.

    • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve a concentration range of 1 µg/mL to 100 µg/mL.

  • Sample Preparation:

    • Pharmaceutical Formulations: Dissolve the formulation in a suitable solvent, filter, and dilute with the mobile phase to an expected concentration within the calibration range.

    • Biological Samples (e.g., Plasma): Perform a protein precipitation (e.g., with acetonitrile) or a liquid-liquid extraction, evaporate the solvent, and reconstitute the residue in the mobile phase.

  • Analysis:

    • Inject the standard solutions to generate a calibration curve.

    • Inject the prepared sample solutions.

    • Quantify the amount of yohimbic acid in the samples by comparing the peak area to the calibration curve.

3.1.2. Method Validation Parameters (Representative Data)

The following table presents typical validation parameters for an HPLC-UV method for a related compound, which should be established specifically for this compound.

ParameterTypical Value
Linearity (R²) > 0.999
Limit of Detection (LOD) 5.44 x 10⁻⁷ g/mL[4]
Limit of Quantification (LOQ) 1.65 x 10⁻⁶ g/mL[4]
Accuracy (% Recovery) 98.68% ± 2.03%[4]
Precision (% RSD) < 2%

Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis Standard Weigh Yohimbic Acid Hydrate Standard Stock Prepare Stock Solution (1 mg/mL) Standard->Stock Working Prepare Working Standards (1-100 µg/mL) Stock->Working HPLC HPLC-UV Analysis Working->HPLC Sample Prepare Sample (e.g., Extraction) Sample->HPLC CalCurve Generate Calibration Curve HPLC->CalCurve Quant Quantify Sample CalCurve->Quant

Caption: Workflow for the quantification of yohimbic acid using HPLC-UV.

Biological Applications

Yohimbic acid exhibits vasodilatory action and is a subject of research for conditions such as osteoarthritis.[1] As a reference standard, it can be used to investigate its biological activity and mechanism of action.

Investigating Vasodilation via the Nitric Oxide (NO) - cGMP Pathway

The vasodilatory effect of many compounds is mediated through the nitric oxide (NO) signaling pathway in vascular smooth muscle cells. It is plausible that yohimbic acid exerts its effects through this pathway.

4.1.1. Proposed Signaling Pathway

Yohimbic acid may stimulate endothelial cells to produce NO, which then diffuses to adjacent smooth muscle cells. In the smooth muscle cells, NO activates soluble guanylyl cyclase (sGC), leading to an increase in cyclic guanosine (B1672433) monophosphate (cGMP). Elevated cGMP levels activate protein kinase G (PKG), which in turn phosphorylates several downstream targets, resulting in a decrease in intracellular calcium and smooth muscle relaxation (vasodilation).[5]

Vasodilation_Pathway cluster_endothelium Endothelial Cell cluster_smooth_muscle Smooth Muscle Cell Yohimbic_Acid Yohimbic Acid eNOS eNOS Yohimbic_Acid->eNOS stimulates NO_production Nitric Oxide (NO) Production eNOS->NO_production sGC Soluble Guanylyl Cyclase (sGC) NO_production->sGC activates cGMP cGMP sGC->cGMP produces PKG Protein Kinase G (PKG) cGMP->PKG activates Relaxation Muscle Relaxation (Vasodilation) PKG->Relaxation leads to Certification_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_validation Validation & Documentation Synthesis Synthesis or Isolation of Yohimbic Acid Purification Purification by Recrystallization/Chromatography Synthesis->Purification Hydration Controlled Hydration Purification->Hydration Structure Structural Elucidation (NMR, MS) Hydration->Structure Purity Purity Assessment (HPLC, GC, Titration) Hydration->Purity Water Water Content (Karl Fischer) Hydration->Water Homogeneity Homogeneity Testing Structure->Homogeneity Purity->Homogeneity Water->Homogeneity Stability Stability Studies Homogeneity->Stability Documentation Issuance of Certificate of Analysis Stability->Documentation

References

Troubleshooting & Optimization

improving yohimbic acid hydrate solubility in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the aqueous solubility of yohimbic acid hydrate (B1144303).

Frequently Asked Questions (FAQs)

Q1: What is yohimbic acid hydrate and why is its solubility a concern?

A1: Yohimbic acid is an amphoteric, demethylated derivative of yohimbine (B192690) that exhibits vasodilatory action and is researched for conditions like osteoarthritis.[1][2] Like many active pharmaceutical ingredients, this compound can exhibit poor aqueous solubility, which can be a significant hurdle in the development of formulations for both in vitro assays and in vivo studies, potentially leading to low or variable bioavailability.

Q2: What are the primary factors influencing the solubility of this compound?

A2: The primary factors include pH, temperature, and the presence of co-solvents or other excipients. As an amphoteric molecule, yohimbic acid's solubility is highly dependent on the pH of the aqueous medium.

Q3: What are the initial steps to take when I encounter solubility issues?

A3: The first step is to characterize the pH-solubility profile of your compound. Since yohimbic acid has both acidic (carboxylic acid) and basic (amine) functional groups, its solubility will be lowest at its isoelectric point and will increase at pH values above and below this point. Adjusting the pH of your aqueous solution is often the simplest and most effective initial approach.[3][4]

Q4: Can I use co-solvents to improve solubility, and which ones are recommended?

A4: Yes, co-solvents are a common and effective strategy.[5] The choice of co-solvent depends on the specific application (e.g., in vitro vs. in vivo) and the required concentration. Commonly used co-solvents include ethanol, propylene (B89431) glycol (PG), polyethylene (B3416737) glycol 400 (PEG 400), and dimethyl sulfoxide (B87167) (DMSO).[5] It is crucial to start with a small percentage of the co-solvent and gradually increase it while monitoring for any precipitation.

Q5: Are there more advanced techniques if pH adjustment and co-solvents are insufficient?

A5: For more challenging cases, several advanced formulation strategies can be employed. These include the use of surfactants to form micelles, complexation with cyclodextrins, and creating solid dispersions where the drug is dispersed within a polymer matrix.[6][7][8] Particle size reduction through techniques like micronization or nanosuspension can also enhance the dissolution rate.[4][9][10]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Precipitation occurs when adding the stock solution (in organic solvent) to the aqueous buffer. The drug has crashed out of solution due to the solvent shift and its low aqueous solubility at the buffer's pH.1. Decrease the final concentration: The desired concentration may be above the solubility limit in the final medium. 2. Increase the percentage of co-solvent in the final aqueous solution. 3. Adjust the pH of the aqueous buffer to a range where the compound is more soluble. 4. Use a surfactant (e.g., Tween 80, Pluronic F68) in the aqueous buffer to aid solubilization.[10]
Inconsistent results in biological assays. This could be due to incomplete dissolution or precipitation of the compound over the course of the experiment.1. Visually inspect all solutions for particulates before use. 2. Perform a stability study of the final formulation over the experimental timeframe and conditions (e.g., temperature, light exposure). 3. Filter the final solution through a 0.22 µm filter to remove any undissolved particles before use.
The required concentration for an in vivo study cannot be reached. The solubility limits in pharmaceutically acceptable vehicles are too low.1. Explore alternative formulation strategies: Consider lipid-based formulations like self-emulsifying drug delivery systems (SEDDS) or micronization/nanosuspension to improve oral bioavailability.[6][7] 2. Salt formation: If not already in a salt form, converting the acidic or basic moiety to a salt can significantly improve solubility.[3][5] 3. Conduct a thorough vehicle screening study with a range of acceptable excipients.

Experimental Protocols

Protocol 1: pH-Dependent Solubility Profiling

This protocol outlines a method to determine the aqueous solubility of this compound at different pH values.

Materials:

  • This compound

  • Phosphate-buffered saline (PBS) at various pH values (e.g., 4.0, 5.0, 6.0, 7.0, 7.4, 8.0, 9.0)

  • HPLC system with a suitable column (e.g., C18)

  • Shaking incubator or orbital shaker

  • 0.22 µm syringe filters

  • Analytical balance and centrifuge

Methodology:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to separate vials, each containing a buffer of a specific pH.

    • Ensure enough solid is present so that some remains undissolved at equilibrium.

  • Equilibration:

    • Seal the vials and place them in a shaking incubator at a controlled temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After incubation, allow the vials to stand to let the excess solid settle.

    • Carefully withdraw an aliquot from the supernatant.

    • Immediately filter the aliquot through a 0.22 µm syringe filter to remove any undissolved particles.

  • Quantification:

    • Dilute the filtered sample with the mobile phase to a concentration within the calibration curve range of the HPLC method.

    • Analyze the sample using a validated HPLC method to determine the concentration of dissolved this compound.

  • Data Analysis:

    • Plot the measured solubility (e.g., in µg/mL) against the corresponding pH value to generate a pH-solubility profile.

Protocol 2: Co-solvent Solubility Enhancement

This protocol describes how to evaluate the effect of a co-solvent on the solubility of this compound.

Materials:

  • This compound

  • Chosen co-solvent (e.g., Propylene Glycol)

  • Aqueous buffer at a fixed, relevant pH (e.g., pH 7.4 PBS)

  • Equipment as listed in Protocol 1

Methodology:

  • Prepare Co-solvent Mixtures:

    • Prepare a series of aqueous buffer solutions containing increasing percentages of the co-solvent (e.g., 0%, 5%, 10%, 20%, 30% v/v propylene glycol in pH 7.4 PBS).

  • Determine Solubility:

    • Following the steps outlined in Protocol 1 (Preparation, Equilibration, Sample Collection, Quantification), determine the solubility of this compound in each of the co-solvent mixtures.

  • Data Analysis:

    • Plot the solubility (µg/mL) against the percentage of co-solvent to assess the impact of the co-solvent on solubility.

Illustrative Solubility Data

The following tables present illustrative data for this compound to demonstrate how results from the above protocols can be summarized.

Table 1: Illustrative pH-Dependent Solubility of this compound at 25°C

pHSolubility (µg/mL)
4.0150
5.045
6.012
7.025
7.438
8.095
9.0250

Table 2: Illustrative Effect of Propylene Glycol on Solubility in pH 7.4 Buffer at 25°C

% Propylene Glycol (v/v)Solubility (µg/mL)Fold Increase
0%381.0
5%902.4
10%2105.5
20%55014.5
30%120031.6

Visual Guides

The following diagrams illustrate key decision-making and experimental processes.

solubility_strategy_selection start Start: Solubility Issue with this compound check_ph Is the compound ionizable? start->check_ph ph_adjust Adjust pH (Increase for acidic, decrease for basic) check_ph->ph_adjust Yes cosolvent Introduce Co-solvents (e.g., PG, PEG 400, Ethanol) check_ph->cosolvent No check_solubility1 Solubility sufficient? ph_adjust->check_solubility1 check_solubility1->cosolvent No end End: Optimized Formulation check_solubility1->end Yes check_solubility2 Solubility sufficient? cosolvent->check_solubility2 advanced Advanced Strategies: - Surfactants - Cyclodextrins - Solid Dispersions - Nanosuspension check_solubility2->advanced No check_solubility2->end Yes advanced->end

Caption: Decision tree for selecting a solubility enhancement strategy.

experimental_workflow cluster_prep Preparation cluster_eq Equilibration cluster_sampling Sampling cluster_analysis Analysis prep_solution Add excess this compound to buffers of varying pH shake Shake at constant temperature for 24-48 hours prep_solution->shake centrifuge Centrifuge to pellet excess solid shake->centrifuge filter Filter supernatant (0.22 µm filter) centrifuge->filter hplc Quantify concentration using HPLC filter->hplc plot Plot Solubility vs. pH hplc->plot signaling_pathway yohimbic_acid Yohimbic Acid (Vasodilator) target Hypothesized Target (e.g., Receptor/Enzyme) yohimbic_acid->target Antagonism? enos eNOS (Endothelial Nitric Oxide Synthase) target->enos Inhibition? no Nitric Oxide (NO) enos->no  Activates l_arginine L-Arginine l_arginine->no + O2 gc Guanylate Cyclase no->gc Activates cgmp cGMP gc->cgmp  Catalyzes gtp GTP gtp->cgmp relaxation Smooth Muscle Relaxation (Vasodilation) cgmp->relaxation Leads to

References

Technical Support Center: Yohimbic Acid Hydrate Stability Testing

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for yohimbic acid hydrate (B1144303). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist with stability testing and analysis of yohimbic acid hydrate and its degradation products.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation product of this compound?

A1: The primary degradation product of this compound under hydrolytic (acidic and neutral conditions) and photolytic stress is yohimbinic acid.[1][2][3] In acidic injectable solutions, significant degradation to yohimbinic acid has been observed.[4]

Q2: What is the general stability profile of this compound?

A2: this compound's stability is influenced by pH and light. It is notably resistant to acid catalysis at very low pH.[2][5] However, it undergoes hydrolysis to form yohimbinic acid at pH 6 and 7, following first-order kinetics.[1][2] Solid formulations of related compounds like yohimbine (B192690) have shown remarkable long-term stability.[4]

Q3: What are the recommended analytical techniques for stability-indicating assays of this compound?

A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV or fluorescence detection is the most common and recommended technique.[4][6][7] This method can effectively separate this compound from its degradation products, allowing for accurate quantification.

Q4: Under what conditions should forced degradation studies be performed for this compound?

A4: Forced degradation studies should be conducted under a variety of stress conditions as recommended by ICH guidelines, including:

  • Acid Hydrolysis: e.g., 0.1 M to 1 M HCl at elevated temperatures.

  • Base Hydrolysis: e.g., 0.1 M to 1 M NaOH at elevated temperatures.

  • Neutral Hydrolysis: e.g., Refluxing in water at elevated temperatures.

  • Oxidative Degradation: e.g., 3% to 30% H₂O₂ at room temperature.

  • Photolytic Degradation: Exposure to UV and visible light (e.g., 1.2 million lux hours and 200 watt hours/m²).

  • Thermal Degradation: Dry heat at temperatures above accelerated stability conditions (e.g., 60°C, 80°C).

Q5: How can I prepare samples for forced degradation studies?

A5: A stock solution of this compound should be prepared in a suitable solvent. Aliquots of this stock solution are then subjected to the different stress conditions for a specified duration. After the stress period, the samples are neutralized (if necessary) and diluted to a suitable concentration for analysis.

Troubleshooting Guides

HPLC Analysis Troubleshooting
IssuePossible Cause(s)Recommended Solution(s)
Poor peak shape (tailing or fronting) - Column overload- Inappropriate mobile phase pH- Column contamination- Reduce sample concentration.- Adjust mobile phase pH to be at least 2 units away from the pKa of yohimbic acid.- Flush the column with a strong solvent or replace the guard column.
Variable retention times - Inconsistent mobile phase composition- Fluctuations in column temperature- Pump malfunction- Prepare fresh mobile phase and ensure proper mixing.- Use a column oven to maintain a constant temperature.- Check the HPLC pump for leaks and ensure consistent flow rate.
Ghost peaks - Contamination from previous injections- Impurities in the mobile phase or diluent- Implement a sufficient wash cycle between injections.- Use high-purity solvents and freshly prepared mobile phase.
No peaks or very small peaks - Injector malfunction- Detector issue (e.g., lamp failure)- Sample degradation prior to injection- Check the injector for leaks and ensure the correct volume is being injected.- Verify detector functionality and lamp status.- Prepare fresh samples and store them appropriately before analysis.
High backpressure - Column frit blockage- Contamination of the guard or analytical column- Tubing blockage- Replace the column inlet frit.- Back-flush the column or replace the guard column.- Check and clear any blockages in the HPLC tubing.

Quantitative Data Summary

The following tables summarize the expected degradation of this compound under various stress conditions. Disclaimer: The following data is illustrative and based on qualitative descriptions from available literature. Actual results may vary depending on the specific experimental conditions.

Table 1: Summary of Forced Degradation Results for this compound
Stress ConditionReagent/ConditionTimeTemperature% Degradation (Illustrative)Major Degradation Product(s)
Acid Hydrolysis 1 M HCl2 hours100°C~25%Yohimbinic Acid
Base Hydrolysis 1 M NaOH2 hours100°C~35%Yohimbinic Acid & others
Neutral Hydrolysis Water72 hours80°C~15%Yohimbinic Acid
Oxidative 30% H₂O₂24 hoursRoom Temp~20%Oxidized derivatives
Photolytic UV Light (254 nm)24 hoursRoom Temp~18%Yohimbinic Acid, Dehydroyohimbine
Thermal (Dry Heat) N/A48 hours80°C~10%Thermal degradants
Table 2: HPLC Method Validation Parameters (Example)
ParameterResult
Linearity (Concentration Range) 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Precision (%RSD for intraday & interday) < 2%[6]
Accuracy (% Recovery) 98.0% - 102.0%
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantification (LOQ) 0.3 µg/mL
Specificity No interference from degradants or excipients

Experimental Protocols

Protocol 1: Forced Degradation of this compound
  • Preparation of Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol (B129727) or a methanol-water mixture) to obtain a stock solution of 1 mg/mL.

  • Acid Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 1 M HCl. Heat the mixture in a water bath at 80°C for 2 hours. Cool, neutralize with 1 M NaOH, and dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Base Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 1 M NaOH. Heat the mixture in a water bath at 80°C for 2 hours. Cool, neutralize with 1 M HCl, and dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Neutral Hydrolysis: Mix 5 mL of the stock solution with 5 mL of purified water. Heat the mixture in a water bath at 80°C for 24 hours. Cool and dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Oxidative Degradation: Mix 5 mL of the stock solution with 5 mL of 30% H₂O₂. Keep the solution at room temperature for 24 hours. Dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Photolytic Degradation: Expose 10 mL of the stock solution in a shallow dish to UV light (254 nm) for 24 hours. Dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Thermal Degradation: Keep the solid this compound powder in an oven at 80°C for 48 hours. Dissolve the stressed powder to prepare a 100 µg/mL solution in the mobile phase.

  • Control Sample: Prepare a 100 µg/mL solution of unstressed this compound in the mobile phase.

  • Analysis: Analyze all samples by a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method
  • Instrumentation: A standard HPLC system with a UV or fluorescence detector.

  • Column: C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[8]

  • Mobile Phase: A mixture of aqueous 0.5% triethylamine (B128534) (pH adjusted to 3.0 with orthophosphoric acid) and methanol in a ratio of 65:35 (v/v).[6]

  • Flow Rate: 1.0 mL/min.[8]

  • Detection:

    • UV detection at 270 nm.[8]

    • Fluorescence detection with excitation at 280 nm and emission at 360 nm.[6]

  • Injection Volume: 20 µL.

  • Column Temperature: Ambient or controlled at 30°C.

  • Procedure:

    • Equilibrate the column with the mobile phase for at least 30 minutes.

    • Inject the control, stressed samples, and a blank (mobile phase).

    • Record the chromatograms and identify the peaks for this compound and its degradation products based on their retention times. The retention time for yohimbine (a related compound) has been reported at approximately 6.1 minutes, with its acid and alkaline degradation products appearing at around 4.12 minutes under similar conditions.[6][7]

    • Calculate the percentage of degradation for each stress condition.

Visualizations

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock This compound Stock Solution (1 mg/mL) Acid Acid Hydrolysis (1M HCl, 80°C) Stock->Acid Base Base Hydrolysis (1M NaOH, 80°C) Stock->Base Neutral Neutral Hydrolysis (Water, 80°C) Stock->Neutral Oxidative Oxidative (30% H2O2, RT) Stock->Oxidative Photo Photolytic (UV Light) Stock->Photo Thermal Thermal (Dry Heat, 80°C) Stock->Thermal Neutralize Neutralize & Dilute Acid->Neutralize Base->Neutralize Neutral->Neutralize Oxidative->Neutralize Photo->Neutralize Thermal->Neutralize HPLC Stability-Indicating HPLC Analysis Neutralize->HPLC Data Data Analysis (% Degradation, Product ID) HPLC->Data

Caption: Workflow for forced degradation testing of this compound.

HPLC_Troubleshooting_Logic cluster_peak Peak Shape Issues cluster_rt Retention Time Issues cluster_pressure System Pressure Issues Start HPLC Issue Identified PeakShape Poor Peak Shape? Start->PeakShape e.g., Tailing RT_Shift Retention Time Shifting? Start->RT_Shift e.g., Drifting HighPressure High Backpressure? Start->HighPressure e.g., Pressure High CheckConc Reduce Sample Concentration PeakShape->CheckConc Yes CheckpH Adjust Mobile Phase pH CheckConc->CheckpH No Improvement CleanCol Clean/Replace Column CheckpH->CleanCol No Improvement Resolved Issue Resolved CleanCol->Resolved Improvement Consult Consult Instrument Manual / Specialist CleanCol->Consult No Improvement CheckMP Remake Mobile Phase RT_Shift->CheckMP Yes CheckTemp Use Column Oven CheckMP->CheckTemp No Improvement CheckPump Inspect Pump CheckTemp->CheckPump No Improvement CheckPump->Resolved Improvement CheckPump->Consult No Improvement CheckFrit Replace Frit HighPressure->CheckFrit Yes Backflush Backflush Column CheckFrit->Backflush No Improvement Backflush->Resolved Improvement Backflush->Consult No Improvement

Caption: Logical troubleshooting flow for common HPLC issues.

References

Technical Support Center: Optimizing HPLC Separation of Yohimbic Acid Hydrate and Its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) separation of yohimbic acid and its metabolites.

Frequently Asked Questions (FAQs)

Q1: What are the primary metabolites of yohimbic acid I should be aware of?

A1: The primary metabolites of yohimbine (B192690) (the parent compound of yohimbic acid) are 10-hydroxy-yohimbine and 11-hydroxy-yohimbine.[1][2] Yohimbinic acid is also a known degradation product that can be formed under acidic conditions.[3][4] It's crucial to ensure your method can resolve the parent compound from these metabolites and any potential isomers, such as corynanthine.[3]

Q2: What is a good starting point for an HPLC method for yohimbic acid?

A2: A reversed-phase HPLC method using a C18 column is the most common starting point. A typical mobile phase involves a mixture of methanol (B129727) or acetonitrile (B52724) with an aqueous buffer.[1][5][6] For example, a mobile phase of methanol and water (70:30 v/v) has been used successfully.[6] Another common approach is using a mixture of water and methanol (55:45 v/v) containing 0.5% triethylamine (B128534).[1] Detection is typically performed using a UV detector at approximately 270-280 nm.[1][7]

Q3: Why is mobile phase pH important for analyzing yohimbic acid?

A3: Yohimbic acid is an indole (B1671886) alkaloid, which is a basic compound.[4] The pH of the mobile phase significantly impacts the ionization state of the molecule, which in turn affects its retention and peak shape. Operating at a low pH (e.g., pH 3.0) can protonate residual silanol (B1196071) groups on the silica-based column, minimizing unwanted secondary interactions that cause peak tailing.[5][8]

Q4: What are the common isomers of yohimbine that might interfere with analysis?

A4: Yohimbine has several stereoisomers, including α-yohimbine, β-yohimbine, allo-yohimbine, and corynanthine.[3] Ensuring your analytical method can separate yohimbine from these isomers, particularly corynanthine, is critical for accurate quantification, especially when analyzing extracts from natural products like yohimbe bark.[3]

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments.

Issue 1: Poor Peak Shape (Peak Tailing)

Symptom: The peak for yohimbic acid or its metabolites is asymmetrical, with a distinct "tail" extending from the back of the peak.

Common Causes & Solutions:

  • Secondary Silanol Interactions: Yohimbic acid, being a basic compound, can interact with acidic residual silanol groups on the surface of the HPLC column packing material.[9] This is a primary cause of peak tailing.[9]

    • Solution 1: Adjust Mobile Phase pH: Lower the pH of the aqueous portion of your mobile phase to around 3.0 using an acid like orthophosphoric acid.[5] This protonates the silanol groups, reducing their ability to interact with the basic analyte.

    • Solution 2: Add a Competing Base: Introduce a small amount of a competing base, such as triethylamine (TEA) (e.g., 0.5%), into your mobile phase.[1][5] TEA will preferentially interact with the active silanol sites, improving the peak shape of your target analyte.[1]

    • Solution 3: Use an End-Capped Column: Employ a modern, high-purity, end-capped C18 column. End-capping chemically modifies the silica (B1680970) surface to block most of the residual silanol groups.[9]

  • Column Overload: Injecting too much sample can saturate the stationary phase.[8]

    • Solution: Dilute your sample by a factor of 5 to 10 and reinject.[8] If peak shape improves, column overload was the likely issue.

  • Column Contamination: Buildup of contaminants on the column frit or packing material can create active sites that cause tailing.[8][9]

    • Solution: If a void is suspected, try reversing the column (if permitted by the manufacturer) and flushing it to waste with a strong solvent.[9] Regularly using a guard column can prevent this issue.[10]

Issue 2: Poor Resolution Between Yohimbic Acid and Metabolites/Isomers

Symptom: The peaks for yohimbic acid and a metabolite (e.g., 11-hydroxy-yohimbine) or an isomer (e.g., corynanthine) are not baseline-separated, making accurate quantification difficult.

Common Causes & Solutions:

  • Insufficient Selectivity (α): The mobile phase and stationary phase combination is not providing enough chemical differentiation between the compounds.

    • Solution 1: Modify Mobile Phase Strength: In reversed-phase HPLC, decreasing the amount of organic solvent (e.g., methanol or acetonitrile) will increase retention times and can improve the separation of closely eluting peaks.[11]

    • Solution 2: Change the Organic Modifier: Switching from methanol to acetonitrile (or vice versa) can alter the selectivity (α) of the separation, as each solvent interacts differently with the analytes and the stationary phase.[11]

    • Solution 3: Adjust pH: Modifying the mobile phase pH can change the ionization and polarity of the analytes, potentially improving resolution.

  • Low Column Efficiency (N): The column is not generating narrow enough peaks to resolve closely eluting compounds.

    • Solution 1: Use a Higher Efficiency Column: Switch to a column with a smaller particle size (e.g., 3 µm instead of 5 µm) or a longer column length.[11] This increases the number of theoretical plates (N) and enhances resolving power.[11]

    • Solution 2: Optimize Flow Rate: Lowering the flow rate can sometimes improve efficiency, but be mindful of increasing run times.

Quantitative Data Summary

The following tables summarize typical HPLC parameters and performance data from established methods.

Table 1: Example HPLC Method Parameters

Parameter Method 1 Method 2 Method 3
Stationary Phase Bondapak C18 (150 x 4.6 mm, 5 µm)[5] C18 (150 x 4.6 mm, 5 µm)[1] ODS Column[7]
Mobile Phase 0.5% Triethylamine (aq, pH 3.0) / Methanol (65:35 v/v)[5] Water / Methanol (55:45 v/v) with 0.5% Triethylamine[1] Methanol / Water / Diethylamine (73:27:0.004 v/v/v)[7]
Flow Rate 1.0 mL/min[5] 1.0 mL/min[1] Not Specified

| Detection | Fluorescence (Ex: 280 nm, Em: 360 nm)[5] | UV at 270 nm[1] | UV at 278 nm[7] |

Table 2: Reported Retention Times (minutes)

Compound Method A (Methanol/Water)[6] Method B (Methanol/NaOAc)[4]
Yohimbine 4.2[6] 5.0[4]
Yohimbinic Acid Not Reported 3.0[4]

| Caffeine (IS) | 2.3[6] | Not Reported |

Experimental Protocols

Protocol: Stability-Indicating HPLC Method for Yohimbic Acid

This protocol is adapted from a validated method for determining yohimbine HCl and is suitable for assessing the compound in the presence of its degradation products.[1][5]

1. Reagents and Materials:

  • Yohimbic acid hydrate (B1144303) reference standard

  • Methanol (HPLC Grade)

  • Water (HPLC Grade)

  • Triethylamine (TEA)

  • Orthophosphoric acid

  • C18 Column (e.g., 150 mm x 4.6 mm, 5 µm particle size)

2. Mobile Phase Preparation (Aqueous pH 3.0 / Methanol):

  • Prepare the aqueous component: Add 5 mL of triethylamine to a 1 L volumetric flask. Add approximately 900 mL of HPLC-grade water.

  • Adjust the pH to 3.0 using orthophosphoric acid.

  • Bring the flask to the final volume with water.

  • The final mobile phase is a mixture of this aqueous buffer and methanol. A common starting ratio is 65:35 (Aqueous:Methanol, v/v).[5]

  • Degas the mobile phase using sonication or vacuum filtration before use.

3. Standard Solution Preparation:

  • Accurately weigh and dissolve the yohimbic acid reference standard in the mobile phase to create a stock solution (e.g., 100 µg/mL).

  • Prepare a series of working standards by diluting the stock solution to cover the desired concentration range (e.g., 2.0–12.0 µg/mL).[1]

4. Sample Preparation (from Plasma - Protein Precipitation):

  • To 100 µL of plasma sample, add an internal standard solution if used.

  • Add 300 µL of cold acetonitrile to precipitate proteins.[12]

  • Vortex the mixture for 1 minute.[12]

  • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.[12]

  • Carefully transfer the supernatant to a clean autosampler vial for injection.

5. HPLC System Parameters:

  • Column: C18 (150 mm x 4.6 mm, 5 µm)

  • Mobile Phase: As prepared in step 2 (e.g., 65:35 Aqueous pH 3.0:Methanol)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Column Temperature: Ambient

  • Detector: UV at 270 nm or Fluorescence (Excitation: 280 nm, Emission: 360 nm)[5]

6. Analysis:

  • Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Inject the standard solutions to generate a calibration curve.

  • Inject the prepared samples.

  • Quantify the amount of yohimbic acid and its metabolites by comparing peak areas to the calibration curve.

Visualizations

The following diagrams illustrate key workflows and logical processes for method optimization.

General Workflow for HPLC Analysis of Yohimbic Acid cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing node_process node_process node_output node_output node_input node_input Sample Biological Sample (e.g., Plasma) Extract Protein Precipitation or LLE Sample->Extract Filter Centrifuge & Transfer Supernatant Extract->Filter Inject Inject into HPLC System Filter->Inject Separate Chromatographic Separation (C18) Inject->Separate Detect UV or Fluorescence Detection Separate->Detect Integrate Peak Integration Detect->Integrate Quantify Quantification (Calibration Curve) Integrate->Quantify Result Final Report Quantify->Result

Caption: A general experimental workflow for the analysis of yohimbic acid.

Troubleshooting Logic for Peak Tailing node_problem node_problem node_check node_check node_action node_action node_result node_result Start Peak Tailing Observed CheckOverload Is sample concentrated? Start->CheckOverload Dilute Dilute sample 10x and re-inject CheckOverload->Dilute Yes CheckpH Is mobile phase pH > 4? CheckOverload->CheckpH No Resolved Problem Resolved Dilute->Resolved AddModifier Add competing base (TEA) OR lower pH to ~3 CheckpH->AddModifier Yes CheckColumn Is column old or pressure high? CheckpH->CheckColumn No AddModifier->Resolved Flush Flush column or replace with new one CheckColumn->Flush Yes CheckColumn->Resolved No, issue persists. Consider other factors. Flush->Resolved

Caption: A decision tree for troubleshooting peak tailing issues.

Predicted Metabolic Pathway of Yohimbine node_parent node_parent node_metabolite node_metabolite node_degradate node_degradate Yohimbine Yohimbine (Parent Compound) Met1 10-Hydroxy-Yohimbine (Phase I Metabolite) Yohimbine->Met1 Hydroxylation Met2 11-Hydroxy-Yohimbine (Phase I Metabolite) Yohimbine->Met2 Hydroxylation Degradate Yohimbinic Acid (Degradation Product) Yohimbine->Degradate Hydrolysis (Acidic)

Caption: Simplified metabolic and degradation pathways for yohimbine.

References

Technical Support Center: Yohimbic Acid Hydrate Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common errors encountered during the quantification of yohimbic acid hydrate (B1144303).

Frequently Asked Questions (FAQs)

Q1: Why am I observing poor chromatographic peak shape (tailing or fronting) for yohimbic acid?

Peak tailing is a common issue when analyzing amine-containing compounds like yohimbic acid. It is often caused by secondary interactions between the basic analyte and acidic silanol (B1196071) groups on the silica-based column packing.

  • Causes & Solutions :

    • Silanol Interactions : Free silanol groups on the column's stationary phase can interact with the amine groups of yohimbic acid, causing peak tailing. Using a modern, end-capped C18 column or a column specifically designed for basic compounds can mitigate this. A special reverse-phase column with low silanol activity may also be suitable.[1]

    • Mobile Phase pH : The pH of the mobile phase is critical. Operating at a low pH (e.g., pH 3) ensures that yohimbic acid is fully protonated and reduces interactions with silanols.[2] Conversely, a high pH can also be used to suppress the ionization of silanol groups.[3] Adding a competing base like triethylamine (B128534) (TEA) to the mobile phase can also mask active sites and improve peak shape.[4]

    • Column Overload : Injecting too concentrated a sample can lead to peak fronting.[3] Try diluting your sample and reinjecting.

Q2: My yohimbic acid standard or sample appears to be degrading. What are the likely causes and how can I improve stability?

Yohimbic acid can degrade, particularly in solution. A forced degradation study showed that significant degradation occurs in acidic injectable solutions, leading to the formation of yohimbinic acid.[5]

  • Causes & Solutions :

    • Hydrolysis : Yohimbine (B192690), a closely related compound, is known to undergo hydrolysis under acidic and alkaline conditions.[2][4] Yohimbic acid is susceptible to similar degradation. Prepare standards and store samples in a neutral or slightly basic pH environment if possible, and always use fresh solutions for calibration.

    • Oxidation & Photodegradation : To minimize oxidative degradation, consider degassing solvents and blanketing solutions with an inert gas like nitrogen. Protect solutions from light by using amber vials or covering them with foil to prevent photodegradation.[4]

    • Temperature : Store stock solutions and samples at low temperatures (e.g., 4°C or -20°C) to slow down degradation kinetics. Avoid repeated freeze-thaw cycles.

Q3: I'm seeing variability in retention times between injections. What should I investigate?

Retention time shifts can invalidate your quantitative results and are typically caused by issues with the HPLC system or mobile phase preparation.

  • Causes & Solutions :

    • Mobile Phase Composition : Even small variations in mobile phase composition can cause shifts. Ensure accurate and consistent preparation of your mobile phase. If using a gradient, ensure the pump's mixing performance is optimal.[6]

    • Column Temperature : Fluctuations in ambient temperature can affect retention. Using a column oven to maintain a constant temperature is highly recommended for reproducible results.[3][6]

    • Column Equilibration : Ensure the column is fully equilibrated with the mobile phase before starting a sequence. This requires flushing with at least 10-20 column volumes of the mobile phase.[3]

    • Pump Issues : Leaks in the pump or faulty check valves can cause inconsistent flow rates, leading to retention time drift.[3]

Q4: How can I resolve yohimbic acid from its isomers like yohimbine and corynanthine (B1669447)?

Accurate quantification requires chromatographic separation from structurally similar isomers, which can be challenging as they often have identical mass-to-charge ratios (m/z).

  • Causes & Solutions :

    • Method Optimization : Isomer separation is highly dependent on the HPLC method. Good separation of yohimbine from its diastereomer corynanthine has been achieved using a C18 column with a gradient elution involving an ammonium (B1175870) hydroxide-modified mobile phase.[7][8] This approach is likely effective for yohimbic acid and its isomers as well.

    • High-Resolution Columns : Using a column with smaller particles (e.g., <3 µm) and a longer length can provide the necessary efficiency to resolve closely eluting isomers.

    • Mass Spectrometry : While isomers may not be distinguishable by a single mass measurement, tandem MS (MS/MS) can sometimes reveal different fragmentation patterns, aiding in identification. LC-MS/MS methods are powerful for distinguishing diastereomers when chromatographic separation is achieved.[9]

Analytical Method Parameters

The following tables summarize typical starting parameters for HPLC-UV and LC-MS/MS methods for the analysis of yohimbic acid and related alkaloids. Method optimization will be required for specific applications.

Table 1: HPLC-UV Method Parameters
ParameterRecommended Conditions
Column C18, End-capped (e.g., Waters Acquity BEH C18), 5 µm or 1.8 µm particle size[2][7]
Mobile Phase A 0.1% Ammonium Hydroxide in Water, or 0.5% Triethylamine in Water (pH 3.0)[2][7]
Mobile Phase B 0.1% Ammonium Hydroxide in Methanol (B129727), or Methanol[2][7]
Elution Mode Gradient or Isocratic (e.g., 65:35 v/v Water:Methanol)[2][8]
Flow Rate 0.5 - 1.0 mL/min
Detection (UV) 220 nm or 270 nm[4]
Column Temp. 25 - 40 °C (controlled)
Table 2: LC-MS/MS Method Parameters
ParameterRecommended Conditions
Ionization Mode Electrospray Ionization, Positive (ESI+)[10]
Column UPLC C18 (e.g., 50 x 2.1 mm, 1.7 µm)[10]
Mobile Phase A Water with 0.1% Formic Acid[10]
Mobile Phase B Acetonitrile (B52724) or Methanol with 0.1% Formic Acid[10]
Detection Mode Multiple Reaction Monitoring (MRM)[10]
Example Transitions Precursor and product ions must be optimized by direct infusion of a yohimbic acid standard.

Experimental Protocol: HPLC-UV Quantification

This protocol provides a general framework for the quantification of yohimbic acid hydrate in a sample matrix.

  • Preparation of Standard Solutions

    • Accurately weigh ~10 mg of this compound reference standard.

    • Dissolve in a suitable solvent (e.g., methanol or a 50:50 methanol:water mixture) in a 10 mL volumetric flask to create a 1 mg/mL stock solution.

    • Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation

    • The extraction method will depend on the sample matrix. A common technique for plant material or supplements is a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.[11]

    • For simpler matrices, a protein precipitation with acetonitrile followed by centrifugation may be sufficient.[10]

    • After extraction, filter the final solution through a 0.22 µm or 0.45 µm syringe filter into an HPLC vial.

  • Chromatographic Analysis

    • Set up the HPLC system according to the parameters outlined in Table 1 .

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject a blank (mobile phase), followed by the calibration standards in increasing order of concentration.

    • Inject the prepared samples. Include quality control (QC) samples at low, medium, and high concentrations throughout the run.

  • Data Analysis

    • Integrate the peak area for yohimbic acid in all chromatograms.

    • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

    • Perform a linear regression analysis on the calibration curve. An R² value > 0.99 is desirable.

    • Use the regression equation to calculate the concentration of this compound in the unknown samples.

Visual Guides

Troubleshooting Flowchart

This flowchart provides a logical workflow for diagnosing and resolving common HPLC issues during yohimbic acid analysis.

Troubleshooting_Workflow start Start: Quantification Issue peak_shape Poor Peak Shape? start->peak_shape retention_time Retention Time Variable? peak_shape->retention_time No tailing Tailing peak_shape->tailing Yes sensitivity Low Sensitivity or No Peak? retention_time->sensitivity No rt_sol 1. Check Mobile Phase Prep 2. Use Column Oven 3. Ensure Full Equilibration 4. Check for Pump Leaks retention_time->rt_sol Yes sens_sol 1. Check for System Leaks 2. Verify Sample Stability 3. Check Detector Settings (Wavelength) 4. Ensure Correct Injection Volume sensitivity->sens_sol Yes end_node Problem Resolved sensitivity->end_node No fronting Fronting tailing->fronting No tailing_sol 1. Use End-capped C18 Column 2. Add TEA or adjust pH 3. Check for column void tailing->tailing_sol Yes fronting_sol 1. Dilute Sample 2. Check sample solvent (must be weaker than mobile phase) fronting->fronting_sol Yes fronting->end_node No tailing_sol->end_node fronting_sol->end_node rt_sol->end_node sens_sol->end_node

A flowchart for troubleshooting common HPLC issues.
General Experimental Workflow

This diagram illustrates the standard sequence of operations for quantifying this compound.

Experimental_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_results Results std_prep Standard Preparation (Stock & Dilutions) hplc HPLC-UV / LC-MS Analysis std_prep->hplc sample_prep Sample Preparation (Extraction & Filtration) sample_prep->hplc data_acq Data Acquisition hplc->data_acq integration Peak Integration data_acq->integration quant Quantification (Calibration Curve) integration->quant

Standard workflow for this compound analysis.
Signaling Pathway of Yohimbic Acid

Yohimbic acid, like its close analog yohimbine, is known to act as an antagonist at α2-adrenergic receptors.[[“]][13][14] This action increases the release of norepinephrine, leading to various physiological effects.

Signaling_Pathway YohimbicAcid Yohimbic Acid Alpha2_Receptor α2-Adrenergic Receptor (Presynaptic) YohimbicAcid->Alpha2_Receptor blocks NE_Release NE Release Alpha2_Receptor->NE_Release inhibits (autoregulation) Norepinephrine_Neuron Norepinephrine (NE) Neuron Norepinephrine_Neuron->NE_Release releases Synaptic_Cleft Synaptic Cleft NE_Release->Synaptic_Cleft Synaptic_Cleft->Alpha2_Receptor Postsynaptic_Receptor Postsynaptic Adrenergic Receptors Synaptic_Cleft->Postsynaptic_Receptor Physiological_Effect Increased Sympathetic Nervous System Activity Postsynaptic_Receptor->Physiological_Effect

Mechanism of action of yohimbic acid as an α2-adrenergic antagonist.

References

minimizing batch-to-batch variability of yohimbic acid hydrate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing batch-to-batch variability of yohimbic acid hydrate (B1144303). Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is yohimbic acid hydrate and how does it differ from yohimbine (B192690)?

A1: this compound is an amphoteric, demethylated derivative of yohimbine.[1][2] Unlike yohimbine, which is well-known as a selective α2-adrenergic receptor antagonist, this compound is primarily recognized for its vasodilatory action.[1][2] The "hydrate" designation indicates that the molecule is associated with one or more water molecules.

Q2: What are the key physical and chemical properties of this compound?

A2: Yohimbic acid is a yohimban (B1201205) alkaloid.[3] It is a white to off-white solid.[1] Key properties are summarized in the table below.

PropertyValueSource
Molecular FormulaC₂₀H₂₆N₂O₄[1]
Molecular Weight358.43 g/mol [1]
PurityTypically >98%[4]
AppearanceSolid[1]
ColorWhite to off-white[1]
CAS Number207801-27-2[1]

Q3: What are the recommended storage conditions for this compound?

A3: To ensure stability and minimize degradation, proper storage is crucial. Recommended storage conditions for stock solutions are provided below. It is important to store the compound sealed and away from moisture and light.[2]

Storage TemperatureShelf Life
-80°C6 months
-20°C1 month

Q4: What solvents can be used to dissolve this compound?

A4: this compound is soluble in DMSO. For in vivo studies, a common vehicle is a mixture of DMSO, PEG300, Tween-80, and saline.[2] A sample protocol for preparing a working solution is to add 100 μL of a 20.8 mg/mL DMSO stock solution to 400 μL of PEG300, mix, then add 50 μL of Tween-80, mix again, and finally add 450 μL of saline to reach a final volume of 1 mL.[2]

Troubleshooting Guide: Minimizing Batch-to-Batch Variability

Batch-to-batch variability can significantly impact experimental reproducibility and the reliability of results. The following guide addresses potential sources of variability and provides systematic approaches to mitigate them.

Issue 1: Inconsistent experimental results between different batches of this compound.

  • Potential Cause 1: Variation in Purity and Impurity Profile. The presence of impurities, including related alkaloids like yohimbine or its stereoisomers, can alter the biological activity of the compound.[5]

    • Troubleshooting Step:

      • Request a Certificate of Analysis (CoA) for each batch. The CoA should provide detailed information on purity (typically determined by HPLC), moisture content, and the identity and quantity of any impurities.[6]

      • Perform in-house quality control. Use analytical techniques like HPLC-UV/MS to confirm the identity and purity of each new batch before use.[6][7][8] This allows for the direct comparison of chemical profiles between batches.

  • Potential Cause 2: Degradation of the Compound. Yohimbic acid can be formed from the hydrolysis of yohimbine hydrochloride, particularly at neutral or near-neutral pH.[9][10] Although yohimbic acid itself is the compound of interest, further degradation can occur under improper storage or handling.

    • Troubleshooting Step:

      • Adhere strictly to recommended storage conditions. Store the solid compound and stock solutions at the recommended temperatures (-20°C for short-term, -80°C for long-term) and protect from light and moisture.[2]

      • Prepare fresh working solutions for each experiment. Avoid repeated freeze-thaw cycles of stock solutions.

      • Monitor for degradation products. Employ stability-indicating HPLC methods to detect the presence of degradants in older batches or solutions.[8]

  • Potential Cause 3: Inconsistent Hydration State. The amount of water present in the hydrate can vary between batches, affecting the actual concentration of the active molecule when weighed.

    • Troubleshooting Step:

      • Check the CoA for water content. This is often determined by Karl Fischer titration.

      • Standardize solution preparation. If possible, determine the water content for each batch and adjust the weighed amount accordingly to normalize the concentration of the anhydrous compound across experiments.

  • Potential Cause 4: Variability in Experimental Protocol Execution. Minor deviations in experimental procedures can be a significant source of variability.[11]

    • Troubleshooting Step:

      • Develop and strictly follow a detailed Standard Operating Procedure (SOP). This includes solvent preparation, dissolution time and temperature, and the handling of solutions.

      • Implement a "golden-batch" model. Use data from successful batches to create an ideal experimental model for comparison with new batches.[12]

The following diagram illustrates a logical workflow for troubleshooting batch-to-batch variability.

G cluster_0 Troubleshooting Workflow for Batch-to-Batch Variability start Inconsistent Experimental Results Observed qc_check Perform Quality Control Checks on New Batch start->qc_check storage_review Review Storage and Handling Procedures start->storage_review protocol_review Review Experimental Protocol Execution start->protocol_review compare_coa Compare CoA with Previous Batches (Purity, Impurities, Water Content) qc_check->compare_coa analytical_verify Verify Identity and Purity via HPLC/LC-MS qc_check->analytical_verify pass_qc Batch Meets Specifications? analytical_verify->pass_qc investigate_protocol Investigate Protocol for Deviations protocol_review->investigate_protocol accept_batch Proceed with Experiment pass_qc->accept_batch Yes reject_batch Reject Batch and Contact Supplier pass_qc->reject_batch No corrective_action Implement Corrective Actions (e.g., Standardize SOPs, Fresh Solutions) investigate_protocol->corrective_action corrective_action->accept_batch

A logical workflow for troubleshooting batch-to-batch variability.

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol provides a general framework for assessing the purity of this compound. Method parameters may need to be optimized for your specific instrumentation.

  • Instrumentation: HPLC system with a UV detector, C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A mixture of methanol (B129727) and water (e.g., 55:45 v/v) containing 0.5% triethylamine.[8] The mobile phase should be filtered and degassed.

  • Flow Rate: 1.0 mL/min.[8]

  • Detection: UV detection at 270 nm.[8]

  • Standard Preparation: a. Prepare a stock solution of this compound reference standard in the mobile phase or a suitable solvent like methanol. b. Create a series of calibration standards by diluting the stock solution to known concentrations.

  • Sample Preparation: a. Accurately weigh a sample of the this compound batch. b. Dissolve the sample in the mobile phase to a known concentration within the calibration range.

  • Analysis: a. Inject the calibration standards to generate a standard curve. b. Inject the sample solution. c. Calculate the purity of the sample by comparing its peak area to the standard curve. Assess for the presence of any impurity peaks.

Signaling Pathways

While yohimbic acid's specific signaling pathways are not as extensively studied as its parent compound, yohimbine, it is understood to be a metabolite. Yohimbine's primary mechanism of action is the blockade of α2-adrenergic receptors, which leads to an increase in norepinephrine (B1679862) release.[13] This, in turn, can influence several downstream pathways. The diagram below illustrates the principal signaling pathway affected by yohimbine.

G cluster_1 Yohimbine Signaling Pathway yohimbine Yohimbine alpha2_receptor Presynaptic α2-Adrenergic Receptor yohimbine->alpha2_receptor Antagonizes/Blocks norepinephrine_release Increased Norepinephrine Release yohimbine->norepinephrine_release Leads to neg_feedback Negative Feedback Inhibition alpha2_receptor->neg_feedback synaptic_cleft Synaptic Cleft norepinephrine_release->synaptic_cleft postsynaptic_receptors Postsynaptic Adrenergic Receptors (α1, β) synaptic_cleft->postsynaptic_receptors Activates downstream_effects Downstream Physiological Effects (e.g., Increased Heart Rate, Blood Pressure) postsynaptic_receptors->downstream_effects

The signaling pathway of yohimbine, the parent compound of yohimbic acid.

References

yohimbic acid hydrate purification challenges from crude extracts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of yohimbic acid hydrate (B1144303) from crude extracts.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying yohimbic acid hydrate from crude plant extracts?

The main challenges in purifying this compound from crude extracts include:

  • Presence of Structurally Similar Alkaloids: Crude extracts of yohimbe bark and related plants contain a complex mixture of indole (B1671886) alkaloids.[1][2] Yohimbine (B192690), the precursor to yohimbic acid, has several diastereomers such as rauwolscine (B89727) (α-yohimbine), corynanthine, and ajmalicine, which are often co-extracted and can be difficult to separate due to their similar chemical properties.[1]

  • Degradation of the Target Compound: Yohimbine and its derivatives can be sensitive to pH and temperature. In acidic conditions, yohimbine can hydrolyze to form yohimbinic acid.[3][4] Careful control of pH during extraction and purification is crucial to prevent the formation of this and other degradation products.

  • Co-extraction of Impurities: The initial extraction process using solvents will inevitably co-extract other plant metabolites like pigments, tannins, fats, and waxes.[5][6] These impurities can interfere with subsequent purification steps, particularly crystallization.

  • Crystallization Difficulties: Achieving high-purity crystals of this compound can be challenging. The presence of impurities can inhibit crystal formation or lead to the inclusion of unwanted compounds in the crystal lattice. The rate of crystallization also plays a critical role; rapid crystallization can trap impurities.

Q2: What is the general strategy for purifying this compound from a crude extract?

A typical purification strategy involves a multi-step approach:

  • Initial Extraction: This is usually a solid-liquid extraction from the dried and powdered plant material. An acidified hydroalcoholic solvent is often used to extract the alkaloids in their salt form.[7]

  • Acid-Base Liquid-Liquid Extraction: This is a crucial step to separate the basic alkaloids from neutral and acidic impurities. The crude extract is dissolved in an acidic aqueous solution and washed with a non-polar organic solvent to remove fats and waxes. The aqueous layer is then basified, converting the alkaloid salts back to their free base form, which can then be extracted into an immiscible organic solvent.[6][8]

  • Chromatographic Purification: Column chromatography is commonly employed for the separation of the target alkaloid from other structurally related alkaloids.[5] Silica (B1680970) gel or alumina (B75360) are common stationary phases, and the mobile phase is a carefully selected solvent system.

  • Crystallization: The final step is the crystallization of the purified this compound from a suitable solvent or solvent system to obtain a high-purity product. This step may need to be repeated (recrystallization) to achieve the desired purity.[9]

Q3: What analytical techniques are used to assess the purity of this compound?

Several analytical techniques are used to determine the purity of this compound:

  • High-Performance Liquid Chromatography (HPLC): This is the most common method for the quantitative analysis of yohimbine and its related compounds.[10][11] It is highly effective for separating diastereomers and quantifying the purity of the final product.[12]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can also be used for the identification and quantification of yohimbine alkaloids.[10]

  • High-Performance Thin-Layer Chromatography (HPTLC): HPTLC is a useful technique for the rapid analysis of multiple samples and can be used for the quantification of yohimbine in complex mixtures.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for structural elucidation and can help identify impurities, including residual solvents.[8]

Troubleshooting Guide

Issue Potential Cause(s) Troubleshooting Steps
Low Yield of Purified Product Incomplete Initial Extraction: The solvent polarity or pH may not be optimal for extracting yohimbic acid.Optimize the extraction solvent system. Consider using a range of solvent polarities. Ensure the pH is sufficiently acidic to protonate the alkaloids.[5]
Degradation during Extraction/Purification: Exposure to high temperatures or extreme pH can lead to the degradation of yohimbic acid.Use milder temperatures for extraction and solvent removal. Maintain the pH within a stable range for yohimbic acid.[4][5]
Losses during Liquid-Liquid Extraction: The pH for the back-extraction to the organic phase may not be optimal, or an insufficient volume of organic solvent may have been used.Ensure the aqueous phase is sufficiently basic (pH 9-10) to deprotonate the alkaloid. Perform multiple extractions with smaller volumes of the organic solvent.[8]
Co-elution of Impurities in Chromatography Inappropriate Stationary or Mobile Phase: The chosen chromatographic system may not have sufficient selectivity to separate yohimbic acid from its diastereomers.Experiment with different stationary phases (e.g., alumina instead of silica gel). Optimize the mobile phase by varying the solvent polarity and additives. A gradient elution may be necessary.[5]
Poor or No Crystal Formation Presence of Impurities: Co-purified compounds can inhibit crystallization.Repeat the chromatographic purification step. Consider treating the solution with activated charcoal to remove colored impurities before crystallization.[13]
Inappropriate Crystallization Solvent: The solubility of this compound in the chosen solvent may be too high or too low.Screen a variety of solvents and solvent mixtures to find one in which the compound is sparingly soluble at room temperature but soluble when heated.
Supersaturation Not Reached: The solution may not be concentrated enough for crystals to form.Slowly evaporate the solvent or add a less polar "anti-solvent" to induce precipitation.
Formation of Oil Instead of Crystals Compound is "Oiling Out": The compound is coming out of solution at a temperature above its melting point, often due to a high concentration of impurities.Re-dissolve the oil in more solvent and allow it to cool more slowly. Further purification by chromatography may be necessary.
Discolored Final Product Presence of Pigments: Plant pigments were not fully removed during the purification process.Treat the solution with activated charcoal before the final crystallization step.[13]

Quantitative Data Summary

Due to the limited availability of specific quantitative data for the purification of this compound, the following table provides a general overview of expected purity levels at different stages of alkaloid purification. Actual yields and purities will vary depending on the starting material and the specific conditions used.

Purification Step Typical Purity Achieved Key Parameters to Optimize
Crude Extract 5-15% total alkaloidsSolvent type, pH, temperature, extraction time
After Acid-Base Extraction 40-60% total alkaloidspH of aqueous and organic phases, solvent choice
After Column Chromatography 80-95%Stationary phase, mobile phase composition and gradient
After Recrystallization >98%Solvent system, cooling rate, concentration

Experimental Protocols

General Protocol for Acid-Base Extraction of Alkaloids from Crude Extract

This protocol is a general guideline and should be optimized for this compound purification.

  • Acidification: Dissolve the crude extract in a 5% hydrochloric acid solution.

  • Washing: Transfer the acidic solution to a separatory funnel and wash it with a non-polar solvent like hexane (B92381) or dichloromethane (B109758) to remove non-basic compounds such as fats and waxes. Repeat the washing step 2-3 times. Discard the organic layer.

  • Basification: Make the aqueous layer basic (pH ~9-10) by slowly adding a base such as ammonium (B1175870) hydroxide. The alkaloids will precipitate or become soluble in an organic solvent.

  • Extraction of Free Base: Extract the alkaloids from the basified aqueous solution using an organic solvent like dichloromethane or a mixture of chloroform (B151607) and isopropanol. Perform the extraction 3-5 times to ensure complete recovery.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the enriched alkaloid fraction.

General Protocol for Column Chromatography Purification
  • Preparation of the Column: Pack a glass column with silica gel or alumina as the stationary phase, using a suitable solvent as the mobile phase.

  • Loading the Sample: Dissolve the enriched alkaloid fraction from the acid-base extraction in a minimal amount of the mobile phase and load it onto the column.

  • Elution: Elute the column with the mobile phase, starting with a less polar solvent and gradually increasing the polarity (gradient elution).

  • Fraction Collection: Collect the eluate in fractions and monitor the separation using Thin Layer Chromatography (TLC) or HPLC.

  • Pooling and Concentration: Combine the fractions containing the purified this compound and evaporate the solvent.

Visualizations

experimental_workflow cluster_extraction Crude Extraction cluster_purification Purification cluster_analysis Analysis start Crude Plant Material extraction Acidified Solvent Extraction start->extraction crude_extract Crude Extract extraction->crude_extract acid_base Acid-Base Liquid-Liquid Extraction crude_extract->acid_base chromatography Column Chromatography acid_base->chromatography crystallization Crystallization chromatography->crystallization purity_check Purity Assessment (HPLC, GC-MS) crystallization->purity_check troubleshooting_logic cluster_chromatography Chromatography Issues cluster_crystallization Crystallization Issues start Low Purity of Final Product co_elution Co-elution of Diastereomers start->co_elution Check for multiple peaks in chromatogram poor_crystals Poor Crystal Formation start->poor_crystals If chromatogram is clean but crystallization fails optimize_mobile Optimize Mobile Phase co_elution->optimize_mobile change_stationary Change Stationary Phase co_elution->change_stationary screen_solvents Screen Solvents poor_crystals->screen_solvents slow_cooling Slower Cooling Rate poor_crystals->slow_cooling recrystallize Recrystallize poor_crystals->recrystallize

References

Technical Support Center: Overcoming Matrix Effects in Yohimbic Acid Hydrate LC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of yohimbic acid hydrate (B1144303).

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I am observing significant signal suppression for yohimbic acid hydrate in my plasma samples. What are the likely causes and how can I troubleshoot this?

A1: Signal suppression in LC-MS analysis of this compound from plasma is a common manifestation of matrix effects.[1] Co-eluting endogenous components from the plasma, such as phospholipids, salts, and proteins, can interfere with the ionization of your target analyte in the mass spectrometer's ion source, leading to a reduced and inconsistent signal.[1][2]

Troubleshooting Steps:

  • Confirm Matrix Effect: First, confirm that the issue is indeed a matrix effect. A post-extraction spike experiment is a standard method for this.[3] Compare the peak area of this compound in a neat solution to the peak area when spiked into an extracted blank plasma sample. A significant decrease in the peak area in the matrix sample indicates ion suppression.

  • Optimize Sample Preparation: The most effective way to combat matrix effects is to remove the interfering components before analysis.[2] Consider the following techniques:

    • Protein Precipitation (PPT): A quick method, but often not sufficient to remove all phospholipids.[4]

    • Liquid-Liquid Extraction (LLE): Can provide a cleaner extract than PPT.

    • Solid-Phase Extraction (SPE): Generally offers the most effective cleanup by selectively isolating the analyte.[4]

  • Chromatographic Separation: Modify your LC method to better separate this compound from co-eluting matrix components. This can involve adjusting the mobile phase gradient, changing the column chemistry (e.g., from a C18 to a phenyl-hexyl column), or altering the flow rate.[2][5]

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for yohimbic acid (e.g., yohimbine-[¹³C, ²H₃]) is the gold standard for correcting matrix effects. Since it co-elutes with the analyte and experiences the same ionization suppression or enhancement, the ratio of the analyte to the IS remains constant, allowing for accurate quantification.[3]

Q2: My this compound peak shape is poor (e.g., tailing, fronting, or splitting) in matrix samples but looks fine in my neat standards. What should I do?

A2: Poor peak shape that is matrix-dependent often points to interferences affecting the chromatography.

Troubleshooting Steps:

  • Review Sample Preparation: Inadequate sample cleanup can lead to the co-elution of matrix components that interact with the analytical column or the analyte itself, causing peak distortion. Re-evaluate your sample preparation method; a more rigorous technique like SPE may be necessary.

  • Check for Column Overload: While less common to be solely matrix-dependent, high concentrations of co-eluting matrix components can locally overload the column. Try diluting the sample extract and re-injecting.

  • Optimize LC Method:

    • Gradient Profile: A shallower gradient around the elution time of this compound can improve resolution from interfering peaks.

    • Mobile Phase Modifiers: Ensure the pH and ionic strength of your mobile phase are optimal for this compound's peak shape. Small adjustments to the formic acid or ammonium (B1175870) acetate (B1210297) concentration can sometimes help.

  • Column Cleaning and Replacement: Matrix components can accumulate on the column over time, leading to a degradation in performance. Implement a robust column washing procedure between runs. If the problem persists, the column may need to be replaced.

Q3: I've confirmed matrix effects are present. Which sample preparation method is the most effective at minimizing them for this compound in plasma?

A3: The choice of sample preparation method significantly impacts the reduction of matrix effects. While the optimal method can be matrix and analyte-specific, for alkaloids like yohimbic acid in plasma, a general comparison of common techniques shows that Solid-Phase Extraction (SPE) typically provides the cleanest extracts and the least ion suppression.

Below is a table summarizing a representative comparison of Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE) for the analysis of alkaloids in plasma.

Sample Preparation Method Analyte Recovery (%) Matrix Effect (%) Advantages Disadvantages
Protein Precipitation (PPT) with Acetonitrile85 ± 865 ± 12Fast, simple, inexpensive.High levels of residual matrix components, significant ion suppression.[4]
Liquid-Liquid Extraction (LLE) with Ethyl Acetate75 ± 1080 ± 9Good for moderately polar compounds, cleaner than PPT.Can be labor-intensive, may have lower recovery for polar analytes.
Solid-Phase Extraction (SPE) with a Mixed-Mode Cation Exchange Sorbent95 ± 592 ± 7High analyte recovery, excellent removal of interferences, minimal ion suppression.[4]More time-consuming and costly than PPT and LLE.

Note: The data presented are representative values for alkaloids in plasma and may vary for this compound.

Q4: How do I perform a quantitative assessment of matrix effects and what is an acceptable range?

A4: A quantitative assessment of matrix effects is crucial during method validation. The most common approach is the post-extraction spike method.[3]

Experimental Protocol:

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): this compound is spiked into the final mobile phase solvent at a known concentration.

    • Set B (Post-Extraction Spike): A blank plasma sample is processed through your entire sample preparation procedure. The final, clean extract is then spiked with this compound to the same concentration as Set A.

    • Set C (Pre-Extraction Spike): this compound is spiked into the blank plasma before the sample preparation procedure begins. This set is used to determine recovery.

  • Analyze and Calculate:

    • Analyze all three sets by LC-MS.

    • Matrix Effect (%) is calculated as: (Peak Area of Set B / Peak Area of Set A) * 100

    • Recovery (%) is calculated as: (Peak Area of Set C / Peak Area of Set B) * 100

Acceptable Ranges:

  • A matrix effect value between 85% and 115% is generally considered acceptable, indicating no significant ion suppression or enhancement.

  • Values below 85% indicate ion suppression, while values above 115% suggest ion enhancement.

Parameter Calculation Acceptable Range Indication
Matrix Effect (Peak Area in Post-Extraction Spike / Peak Area in Neat Solution) * 10085% - 115%Measures ion suppression or enhancement.
Recovery (Peak Area in Pre-Extraction Spike / Peak Area in Post-Extraction Spike) * 100Consistent and reproducible (typically >80%)Measures the efficiency of the extraction process.

Experimental Protocols

Detailed Protocol for Solid-Phase Extraction (SPE) of this compound from Plasma

This protocol is a general guideline and may require optimization for your specific application and SPE sorbent. A mixed-mode cation exchange sorbent is often effective for basic compounds like yohimbic acid.

  • Cartridge Conditioning:

    • Pass 1 mL of methanol (B129727) through the SPE cartridge.

    • Pass 1 mL of deionized water through the cartridge.

    • Pass 1 mL of a weak acid buffer (e.g., 2% formic acid in water) to equilibrate the sorbent. Do not allow the sorbent to dry.

  • Sample Loading:

    • Pre-treat 0.5 mL of plasma by adding 0.5 mL of the weak acid buffer and vortexing.

    • Load the pre-treated sample onto the SPE cartridge at a slow, steady flow rate (e.g., 1 mL/min).

  • Washing:

    • Wash the cartridge with 1 mL of the weak acid buffer to remove polar interferences.

    • Wash the cartridge with 1 mL of methanol/water (e.g., 20:80 v/v) to remove less polar interferences.

  • Elution:

    • Elute the this compound with 1 mL of a basic organic solvent (e.g., 5% ammonium hydroxide (B78521) in methanol).

  • Evaporation and Reconstitution:

    • Evaporate the eluent to dryness under a gentle stream of nitrogen at approximately 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS analysis.

Visualizations

G cluster_0 Problem Identification cluster_1 Troubleshooting Workflow cluster_2 Resolution Signal_Suppression Signal Suppression or Poor Peak Shape Confirm_ME Confirm Matrix Effect (Post-Extraction Spike) Signal_Suppression->Confirm_ME Start Optimize_SP Optimize Sample Prep (PPT, LLE, SPE) Confirm_ME->Optimize_SP Matrix Effect Confirmed Optimize_LC Optimize LC Method (Gradient, Column) Optimize_SP->Optimize_LC If suppression persists Accurate_Quant Accurate & Reproducible Quantification Optimize_SP->Accurate_Quant Use_SIL_IS Implement SIL-IS Optimize_LC->Use_SIL_IS For best accuracy Optimize_LC->Accurate_Quant Use_SIL_IS->Accurate_Quant

Caption: Troubleshooting workflow for matrix effects.

G Start Start: Plasma Sample with this compound Condition 1. Condition SPE Cartridge (Methanol, Water, Buffer) Start->Condition Load 2. Load Pre-treated Plasma Sample Condition->Load Wash 3. Wash Cartridge (Aqueous & Weak Organic) Load->Wash Elute 4. Elute Analyte (Basic Organic Solvent) Wash->Elute Evap_Recon 5. Evaporate & Reconstitute Elute->Evap_Recon Analysis LC-MS Analysis Evap_Recon->Analysis

Caption: Solid-Phase Extraction (SPE) workflow.

References

Technical Support Center: Enhancing the In Vivo Bioavailability of Yohimbic Acid Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and guidance on enhancing the in vivo bioavailability of yohimbic acid hydrate (B1144303). Given the limited direct literature on yohimbic acid hydrate, this guide leverages data from its parent compound, yohimbine (B192690), and established pharmaceutical formulation strategies for poorly soluble molecules.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it relate to yohimbine?

Yohimbic acid is an amphoteric demethylated derivative and a primary degradation product of yohimbine.[1] Yohimbine hydrochloride can undergo hydrolysis, particularly at neutral (pH 7) and slightly acidic (pH 6) conditions, to form yohimbic acid.[2] this compound is the hydrated form of this compound. While structurally related, their physicochemical properties and pharmacokinetic profiles may differ, necessitating separate bioavailability studies.

Q2: What are the primary challenges in achieving adequate in vivo bioavailability for this compound?

While specific data for this compound is limited, based on its parent compound yohimbine, the primary challenges are expected to be:

  • Poor Aqueous Solubility: Yohimbine is sparingly soluble in water, and yohimbic acid is also described as a solid with limited solubility information, which can limit its dissolution in the gastrointestinal tract, a prerequisite for absorption.[2][3][4]

  • First-Pass Metabolism: Yohimbine undergoes extensive first-pass metabolism in the liver, primarily by cytochrome P450 enzymes (CYP2D6 and CYP3A4), which significantly reduces the amount of active compound reaching systemic circulation.[5] A similar metabolic fate could be anticipated for yohimbic acid.

  • High Inter-individual Variability: The bioavailability of yohimbine is known to be highly variable among individuals (ranging from 10% to 90%), which can be attributed to genetic polymorphisms in metabolic enzymes and other physiological differences.[5]

Q3: What are promising formulation strategies to enhance the bioavailability of this compound?

Several formulation strategies can be employed to overcome the challenges of poor solubility and extensive first-pass metabolism. These include:

  • Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-surfactants that spontaneously form fine oil-in-water emulsions in the gastrointestinal tract.[6][7] This can enhance the solubility and absorption of lipophilic drugs and may also promote lymphatic transport, partially bypassing first-pass metabolism.[7]

  • Cyclodextrin (B1172386) Inclusion Complexes: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble drug molecules within their hydrophobic cavity, forming inclusion complexes with enhanced aqueous solubility and dissolution rate.[8][9][10]

  • Nanoparticle-based Formulations: Reducing the particle size of the drug to the nanometer range can significantly increase the surface area for dissolution, leading to improved bioavailability.

Troubleshooting Guides

Problem 1: Low and Variable Oral Bioavailability in Preclinical Studies
Possible CauseTroubleshooting Steps
Poor aqueous solubility and slow dissolution rate. 1. Characterize Physicochemical Properties: Determine the aqueous solubility, pKa, and logP of this compound to better understand its dissolution behavior. 2. Formulation Enhancement: Develop and screen enabling formulations such as SEDDS or cyclodextrin inclusion complexes to improve solubility and dissolution. 3. Particle Size Reduction: Investigate micronization or nano-milling to increase the surface area of the drug substance.
Extensive first-pass metabolism in the liver. 1. Co-administration with CYP Inhibitors: In preclinical models, co-administer with known inhibitors of CYP2D6 and CYP3A4 to assess the impact of first-pass metabolism. (Note: This is an experimental tool, not a clinical strategy without further development). 2. Explore Alternative Routes of Administration: For initial preclinical assessments, consider intravenous administration to determine the absolute bioavailability and bypass first-pass metabolism. 3. Investigate Lymphatic Transport: Formulations like SEDDS may promote lymphatic uptake, which can partially avoid the portal circulation and first-pass metabolism.
High inter-individual variability in animal studies. 1. Standardize Experimental Conditions: Ensure strict control over animal strain, age, weight, fasting state, and dosing procedures. 2. Increase Sample Size: A larger number of animals per group can help to account for biological variability. 3. Genotyping: If feasible, consider genotyping the animals for relevant metabolic enzymes to identify potential sources of variability.
Problem 2: Suspected Degradation of the Test Compound In Vivo or During Formulation
Possible CauseTroubleshooting Steps
Hydrolysis of a parent compound (e.g., yohimbine ester) to yohimbic acid. 1. pH Control in Formulation: If starting with an ester prodrug, maintain a low pH environment during formulation to minimize hydrolysis. Yohimbine is more stable at very low pH. 2. In Vitro Stability Studies: Conduct stability studies of the formulation in simulated gastric and intestinal fluids to assess the rate of degradation. 3. Develop a Bioanalytical Method for Both Compounds: Use an LC-MS/MS method that can simultaneously quantify both the parent drug and yohimbic acid in plasma samples to accurately assess the extent of in vivo conversion.
Instability of this compound in the formulation. 1. Forced Degradation Studies: Perform forced degradation studies under various stress conditions (acid, base, oxidation, heat, light) to identify the degradation pathways of this compound. 2. Excipient Compatibility Studies: Ensure that the chosen excipients for the formulation are compatible with this compound and do not accelerate its degradation.

Quantitative Data

Table 1: Pharmacokinetic Parameters of Yohimbine in Humans Following Oral Administration

Disclaimer: The following data is for yohimbine and is provided for illustrative purposes. Similar studies are required to determine the pharmacokinetic profile of this compound.

ParameterValueReference
Bioavailability10% - 90%[5]
Tmax (Time to Peak Plasma Concentration)45 - 60 minutes[5]
t1/2 (Elimination Half-life)0.60 ± 0.26 hours[11]
Absorption Half-life0.17 ± 0.11 hours[11]

Experimental Protocols

Protocol 1: Preparation and Characterization of a Self-Emulsifying Drug Delivery System (SEDDS)
  • Screening of Excipients:

    • Determine the solubility of this compound in various oils (e.g., Capryol 90, Labrafac), surfactants (e.g., Tween 80, Kolliphor EL), and co-surfactants (e.g., Transcutol HP, PEG 400).[12]

    • Select excipients that show the highest solubility for the drug.

  • Construction of Pseudo-Ternary Phase Diagrams:

    • Prepare various mixtures of the selected oil, surfactant, and co-surfactant at different ratios.

    • For each mixture, titrate with water and observe the formation of emulsions.

    • Plot the results on a ternary phase diagram to identify the self-emulsifying region.[13]

  • Preparation of this compound-Loaded SEDDS:

    • Based on the phase diagram, select an optimal ratio of oil, surfactant, and co-surfactant.

    • Dissolve the required amount of this compound in the excipient mixture with gentle heating and vortexing to form the liquid SEDDS pre-concentrate.

  • Characterization of the SEDDS Formulation:

    • Self-Emulsification Time: Add a small volume of the SEDDS pre-concentrate to a known volume of simulated gastric or intestinal fluid with gentle agitation and measure the time taken for complete emulsification.[12]

    • Droplet Size and Zeta Potential Analysis: Dilute the SEDDS in a suitable aqueous medium and measure the globule size, polydispersity index (PDI), and zeta potential using a dynamic light scattering (DLS) instrument.

    • Thermodynamic Stability: Subject the SEDDS to centrifugation and freeze-thaw cycles to assess its physical stability.[14]

Protocol 2: In Vivo Bioavailability Study in a Rodent Model (Rats)
  • Animal Acclimatization and Fasting:

    • Acclimatize male Sprague-Dawley rats for at least one week before the experiment.

    • Fast the animals overnight (12-18 hours) with free access to water.

  • Dosing:

    • Divide the animals into groups (e.g., control group receiving this compound suspension, and test group receiving the SEDDS formulation).

    • Administer the formulations orally via gavage at a predetermined dose.[15][16] The volume should not exceed 10 ml/kg body weight.[15]

  • Blood Sampling:

    • Collect blood samples (approximately 200-300 µL) from the tail vein or saphenous vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) into tubes containing an anticoagulant (e.g., EDTA).[17][18]

    • Centrifuge the blood samples to separate the plasma.

  • Bioanalytical Method (LC-MS/MS):

    • Develop and validate a sensitive and selective Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of yohimbic acid in plasma.[19][20][21]

    • The method should include a suitable internal standard.

  • Pharmacokinetic Analysis:

    • Plot the plasma concentration of yohimbic acid versus time.

    • Calculate key pharmacokinetic parameters such as Cmax (maximum plasma concentration), Tmax, AUC (area under the curve), and t1/2 using appropriate software.

Visualizations

Caption: Workflow for formulation development and in vivo bioavailability assessment.

Signaling_Pathway Yohimbic_Acid Yohimbic Acid (Antagonist) Alpha2_AR α2-Adrenergic Receptor Yohimbic_Acid->Alpha2_AR Blocks Gi_Protein Gi Protein (Inactive) Alpha2_AR->Gi_Protein Inhibition of Activation Gi_Active Gi Protein (Active) Adenylate_Cyclase Adenylate Cyclase Gi_Active->Adenylate_Cyclase Inhibits cAMP cAMP Adenylate_Cyclase->cAMP Decreased Conversion PKA Protein Kinase A (PKA) cAMP->PKA Reduced Activation Cellular_Response Cellular Response (e.g., Neurotransmitter Release) PKA->Cellular_Response Altered Phosphorylation

Caption: Postulated signaling pathway of yohimbic acid as an α2-adrenergic antagonist.

Caption: Strategies to enhance the bioavailability of poorly soluble compounds.

References

Technical Support Center: Protocol Refinement for Yohimbic Acid Hydrate Cell Viability Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their protocols for cell viability assays involving yohimbic acid hydrate (B1144303).

Frequently Asked Questions (FAQs)

Q1: What is yohimbic acid hydrate and how does it differ from yohimbine (B192690)?

This compound (CAS No. 522-87-2) is an amphoteric demethylated derivative of yohimbine.[1] While structurally related to yohimbine, a well-known α2-adrenergic receptor antagonist, their pharmacological and physicochemical properties may differ. Yohimbine is an indole (B1671886) alkaloid derived from the bark of the Pausinystalia yohimbe tree.[2][3] It's important to note that yohimbine can degrade into yohimbinic acid, particularly in acidic solutions, which could be a factor to consider during experimental setup and sample preparation.[4]

Q2: What are the first steps I should take before running a cell viability assay with this compound?

Before initiating a cell viability assay, it is crucial to establish the solubility and stability of this compound in your chosen solvent and cell culture medium. A preliminary solubility test at various concentrations is recommended. Additionally, consider performing a short stability study to understand if the compound degrades over the course of your experiment, which could impact the results.

Q3: Which cell viability assay is best suited for this compound?

The choice of assay depends on several factors, including the cell type, the expected mechanism of action of the compound, and available equipment. Commonly used metabolic assays include MTT, XTT, WST-1, and resazurin-based assays. ATP-based assays (e.g., CellTiter-Glo®) provide a measure of metabolically active cells by quantifying ATP. It is advisable to validate your results with at least two different assay methods to ensure the observed effects are not an artifact of a specific assay chemistry.

Q4: Can this compound interfere with the chemistry of tetrazolium-based assays like MTT?

While there is no direct evidence of this compound interfering with tetrazolium-based assays, some compounds, particularly those with antioxidant properties or the ability to interact with cellular dehydrogenases, can lead to false results.[5][6][7] Given that this compound is an indole alkaloid, a class of compounds known for diverse biological activities, it is prudent to run a cell-free control to test for direct reduction of the assay reagent by the compound.

Troubleshooting Guides

This section provides solutions to common problems encountered during cell viability assays with this compound.

Problem IDIssue DescriptionPotential Cause(s)Suggested Solution(s)
YAH-CV-01 Precipitate formation in culture medium upon addition of this compound. - Poor solubility: The concentration of this compound may exceed its solubility limit in the culture medium. Yohimbine, a related compound, is sparingly soluble in water.[2][3] - Solvent concentration: High concentrations of the solvent (e.g., DMSO) used to dissolve the compound can cause it to precipitate when added to the aqueous culture medium.1. Determine solubility: Conduct a solubility test of this compound in your specific cell culture medium. 2. Optimize solvent concentration: Ensure the final concentration of the solvent in the culture medium is non-toxic to the cells (typically <0.5% for DMSO) and does not cause precipitation. 3. Prepare fresh solutions: Prepare the this compound solution immediately before use.
YAH-CV-02 High variability between replicate wells. - Uneven cell seeding: Inconsistent number of cells per well. - Incomplete dissolution of this compound: Leading to non-uniform concentrations across wells. - Edge effects: Evaporation from the outer wells of the microplate can concentrate the compound and affect cell growth.1. Ensure proper cell suspension: Create a homogenous single-cell suspension before seeding. Gently rock the plate after seeding to ensure even distribution. 2. Visually inspect for dissolution: Ensure the compound is fully dissolved before adding it to the cells. 3. Minimize edge effects: Fill the outer wells with sterile PBS or medium without cells and do not use them for experimental data points.[8]
YAH-CV-03 Unexpectedly high cell viability at high concentrations of this compound. - Assay interference: The compound may be directly reducing the assay reagent (e.g., MTT to formazan), leading to a false positive signal. This has been observed with some plant extracts and polyphenolic compounds.[5][6] - Alteration of cellular metabolism: The compound might be stimulating cellular metabolism in a way that increases the assay signal without a corresponding increase in cell number.1. Run a cell-free control: Add this compound to the culture medium without cells and perform the assay. A change in color or signal indicates direct interference. 2. Use an alternative assay: Switch to a non-tetrazolium-based assay, such as an ATP-based luminescent assay (e.g., CellTiter-Glo®) or a protein quantification assay (e.g., Sulforhodamine B). 3. Confirm with microscopy: Visually inspect the cells under a microscope to confirm cell death or changes in morphology.
YAH-CV-04 No dose-dependent effect on cell viability observed. - Cell line resistance: The chosen cell line may not be sensitive to the cytotoxic effects of this compound. - Insufficient incubation time: The treatment duration may be too short to induce a measurable effect. - Compound degradation: this compound may not be stable in the culture medium for the duration of the experiment. Yohimbine is known to degrade to yohimbinic acid in certain conditions.[4]1. Use a positive control: Include a known cytotoxic agent to ensure the assay is performing correctly. 2. Perform a time-course experiment: Test different incubation times (e.g., 24, 48, 72 hours) to determine the optimal treatment duration. 3. Assess compound stability: If possible, analyze the concentration of this compound in the culture medium over time using an appropriate analytical method like HPLC.

Quantitative Data Summary

Currently, there is limited publicly available data on the cytotoxic effects of this compound. The following table summarizes the 50% inhibitory concentration (IC₅₀) values for the related compound, yohimbine , in various cancer cell lines. This data is provided for reference and may not be representative of the activity of this compound.

CompoundCell LineAssayIC₅₀ (µM)Reference
YohimbineKB-ChR-8-5 (Drug-resistant oral cancer)MTT44[9]
Yohimbine-type alkaloidMCF-7 (Breast cancer)Not specified25.5[3]
Yohimbine-type alkaloidSWS80 (Colon cancer)Not specified22.6[3]
Yohimbine-type alkaloidA549 (Lung cancer)Not specified26.0[3]

Experimental Protocols

MTT Cell Viability Assay

This protocol is adapted for assessing the effect of this compound on cell viability.

Materials:

  • This compound

  • Sterile, tissue culture-treated 96-well plates

  • Appropriate cell line and complete culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Make serial dilutions in complete culture medium to achieve the desired final concentrations. Ensure the final solvent concentration is consistent across all wells and does not exceed a non-toxic level.

  • Treatment: Remove the overnight culture medium and add 100 µL of the medium containing the different concentrations of this compound to the respective wells. Include vehicle-only controls.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.[10]

  • Formazan (B1609692) Formation: Incubate the plate for 2-4 hours at 37°C, allowing metabolically active cells to reduce the MTT to formazan crystals.

  • Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Mix thoroughly and measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

WST-1 Cell Viability Assay

This protocol offers an alternative to the MTT assay with a water-soluble formazan product.

Materials:

  • This compound

  • Sterile, tissue culture-treated 96-well plates

  • Appropriate cell line and complete culture medium

  • WST-1 reagent

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding and Compound Treatment: Follow steps 1-4 of the MTT assay protocol.

  • WST-1 Addition: After the treatment incubation period, add 10 µL of the WST-1 reagent to each well.

  • Incubation: Incubate the plate for 1-4 hours at 37°C in a humidified incubator. The optimal incubation time will depend on the cell type and density.

  • Absorbance Measurement: Gently shake the plate and measure the absorbance at approximately 450 nm using a microplate reader. A reference wavelength of around 630 nm can be used.

Visualizations

Experimental_Workflow General Workflow for Cell Viability Assay cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A 1. Seed cells in 96-well plate B 2. Prepare stock solution of this compound A->B C 3. Make serial dilutions in culture medium B->C D 4. Treat cells with compound dilutions C->D E 5. Incubate for desired time (e.g., 24, 48, 72h) D->E F 6. Add cell viability reagent (e.g., MTT, WST-1) E->F G 7. Incubate for color development F->G H 8. Measure absorbance/fluorescence/luminescence G->H I 9. Analyze data and calculate cell viability H->I J 10. Determine IC50 value I->J

Caption: General workflow for a cell viability assay with a test compound.

Troubleshooting_Tree Troubleshooting Decision Tree for this compound Assays start Problem with Viability Assay? precipitate Precipitate in medium? start->precipitate high_variability High variability between replicates? start->high_variability high_viability Unexpectedly high viability at high concentrations? start->high_viability no_effect No dose-dependent effect? start->no_effect sol_solubility Check solubility limit and solvent concentration. precipitate->sol_solubility Yes sol_seeding Ensure homogenous cell suspension and proper seeding technique. high_variability->sol_seeding Yes sol_interference Run cell-free control to check for assay interference. high_viability->sol_interference Yes sol_timecourse Perform a time-course experiment. no_effect->sol_timecourse Yes sol_edge Avoid using outer wells of the plate. sol_seeding->sol_edge sol_alt_assay Use an alternative assay (e.g., ATP-based). sol_interference->sol_alt_assay sol_stability Assess compound stability in culture medium. sol_timecourse->sol_stability

Caption: Troubleshooting decision tree for this compound assays.

References

Validation & Comparative

A Comparative Guide to the Biological Activities of Yohimbine and Yohimbic Acid Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the known biological activities of yohimbine (B192690) and its hydrolysis product, yohimbic acid hydrate (B1144303). While extensive research has characterized the pharmacological profile of yohimbine, data on yohimbic acid hydrate remains limited. This document summarizes the available experimental data, outlines key experimental protocols, and visualizes relevant biological pathways to facilitate further research and drug development efforts.

Overview of Yohimbine and this compound

Yohimbine is a naturally occurring indole (B1671886) alkaloid primarily sourced from the bark of the Pausinystalia yohimbe tree.[1][2] It is a well-established and potent antagonist of α2-adrenergic receptors.[1][2] Yohimbic acid is a metabolite and the primary product of the hydrolysis of yohimbine.[1][2] The term "hydrate" refers to the presence of water molecules in the solid crystalline structure of yohimbic acid. In biological systems, where these compounds are in solution, the hydrate form is not expected to confer significantly different activity from the anhydrous form.

Comparative Biological Activity

A direct quantitative comparison of the biological activities of yohimbine and this compound is hampered by a notable scarcity of experimental data for yohimbic acid. While yohimbine's pharmacology is well-documented, yohimbic acid's activity is primarily described in qualitative terms.

Key Findings:

  • Yohimbine is a potent and selective antagonist of α2-adrenergic receptors, with high affinity for the α2A, α2B, and α2C subtypes.[3] This antagonism leads to an increase in norepinephrine (B1679862) release, resulting in sympathomimetic effects.[4][[“]] It also exhibits lower affinity for other receptors, including α1-adrenergic, serotonin (B10506), and dopamine (B1211576) receptors.[6]

  • This compound is reported to possess vasodilatory properties.[7][8] However, quantitative data on its receptor binding affinity, potency (e.g., IC50 or Ki values), and the specific mechanisms underlying its vasodilatory action are not well-documented in publicly available literature. One early study in French from 1960 noted its direct vasodilatory action, but provided no detailed experimental data in the abstract.[8]

Data Presentation

The following tables summarize the available quantitative and qualitative data for yohimbine and this compound.

Table 1: Receptor Binding Affinity of Yohimbine

Receptor SubtypeSpeciespKiReference
α2A-AdrenergicHuman8.52[3]
α2B-AdrenergicHuman8.00[3]
α2C-AdrenergicHuman9.17[3]

Note: pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a stronger binding affinity.

Table 2: Summary of Biological Activities

CompoundPrimary Biological ActivityMechanism of ActionOther Reported ActivitiesReferences
Yohimbine α2-Adrenergic AntagonistBlocks presynaptic α2-adrenergic receptors, increasing norepinephrine release.Antagonist at α1-adrenergic, serotonin (5-HT1B, 1D, 2A, 2B), and dopamine (D2) receptors; partial agonist at 5-HT1A receptors.[[“]][6][9]
This compound VasodilatorNot well-elucidated.Potential application in osteoarthritis research (unsubstantiated in provided search results).[7][8]

Experimental Protocols

Radioligand Competition Binding Assay for α2-Adrenergic Receptors

This assay is a standard in vitro method to determine the binding affinity of a compound for a specific receptor.

Objective: To determine the inhibition constant (Ki) of a test compound (e.g., yohimbine) for α2-adrenergic receptors.

Materials:

  • Cell membranes prepared from a cell line or tissue expressing the target α2-adrenergic receptor subtype (e.g., human platelets or transfected cell lines).

  • A radiolabeled ligand with known high affinity for the α2-adrenergic receptor (e.g., [3H]-yohimbine or [3H]-rauwolscine).

  • Test compound (yohimbine or yohimbic acid).

  • Incubation buffer (e.g., Tris-HCl buffer with appropriate ions).

  • Glass fiber filters.

  • Scintillation cocktail and a scintillation counter.

Procedure:

  • Incubation: A fixed concentration of the radiolabeled ligand and varying concentrations of the test compound are incubated with the cell membranes in the incubation buffer.

  • Equilibrium: The mixture is incubated for a specific time at a controlled temperature to allow the binding to reach equilibrium.

  • Separation: The incubation is terminated by rapid filtration through glass fiber filters. The filters trap the cell membranes with the bound radioligand, while the unbound radioligand passes through.

  • Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification: The filters are placed in scintillation vials with a scintillation cocktail, and the amount of radioactivity is measured using a scintillation counter.

  • Data Analysis: The data are plotted as the percentage of specific binding of the radioligand versus the concentration of the test compound. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualization of Signaling Pathways and Workflows

Signaling Pathway of Yohimbine's α2-Adrenergic Antagonism

yohimbine_pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron NE_vesicle Norepinephrine (NE) Vesicles NE NE NE_vesicle->NE Release NE_cleft Increased NE NE_vesicle->NE_cleft Uninhibited NE Release alpha2_receptor α2-Adrenergic Receptor NE->alpha2_receptor Binds to alpha2_receptor->NE_vesicle Inhibits NE Release (Negative Feedback) yohimbine Yohimbine yohimbine->alpha2_receptor Blocks postsynaptic_receptor Postsynaptic Adrenergic Receptors NE_cleft->postsynaptic_receptor Activates Sympathetic\nResponse Sympathetic Response postsynaptic_receptor->Sympathetic\nResponse binding_assay_workflow start Start prepare_membranes Prepare Receptor-Containing Cell Membranes start->prepare_membranes prepare_reagents Prepare Radioligand and Test Compound Dilutions start->prepare_reagents incubation Incubate Membranes with Radioligand and Test Compound prepare_membranes->incubation prepare_reagents->incubation filtration Rapid Filtration to Separate Bound and Unbound Ligand incubation->filtration washing Wash Filters to Remove Non-specific Binding filtration->washing scintillation Add Scintillation Cocktail and Count Radioactivity washing->scintillation data_analysis Analyze Data to Determine IC50 and Ki Values scintillation->data_analysis end End data_analysis->end

References

Validating the Mechanism of Action of Yohimbic Acid Hydrate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of yohimbic acid hydrate (B1144303) and its closely related compounds, yohimbine (B192690) and rauwolscine (B89727) (α-yohimbine), to validate their primary mechanism of action as α2-adrenergic receptor antagonists. Due to a lack of specific quantitative binding and functional data for yohimbic acid hydrate in publicly available literature, this guide will focus on the well-characterized parent compound, yohimbine, as a proxy, and compare it with its potent stereoisomer, rauwolscine.

Core Mechanism of Action: α2-Adrenergic Receptor Antagonism

Yohimbine and its derivatives primarily exert their effects by acting as competitive antagonists at α2-adrenergic receptors.[1][2] These receptors are a key component of the sympathetic nervous system, primarily located on presynaptic nerve terminals. Their activation by endogenous catecholamines, such as norepinephrine (B1679862), initiates a negative feedback loop that inhibits further norepinephrine release.

By blocking these receptors, yohimbic acid and its analogs prevent this negative feedback, leading to an increased concentration of norepinephrine in the synaptic cleft.[1][3] This surge in norepinephrine enhances sympathetic activity, resulting in various physiological effects, including increased heart rate, blood pressure, and lipolysis.[4]

While the primary target is the α2-adrenergic receptor, yohimbine has also been shown to have a lower affinity for other receptors, including α1-adrenergic, serotonin (B10506) (5-HT1A, 1B, 1D), and dopamine (B1211576) (D2, D3) receptors, which may contribute to its complex pharmacological profile.[2][5]

Comparative Analysis of Yohimbine and Rauwolscine

Yohimbine and rauwolscine are diastereoisomers, meaning they have the same chemical formula but a different three-dimensional arrangement of atoms. This structural difference leads to variations in their binding affinity and selectivity for α2-adrenergic receptor subtypes.

Quantitative Data: Receptor Binding Affinity

The following table summarizes the binding affinities (Ki) of yohimbine and rauwolscine for the three subtypes of the α2-adrenergic receptor. A lower Ki value indicates a higher binding affinity.

Compoundα2A-Adrenergic Receptor (Ki, nM)α2B-Adrenergic Receptor (Ki, nM)α2C-Adrenergic Receptor (Ki, nM)Reference
Yohimbine1.47.10.88[5]
Rauwolscine----

Note: While one source suggests rauwolscine has a 2-3 times higher affinity for α2-receptors than yohimbine, specific Ki values for each subtype were not found in the provided search results.

Quantitative Data: In Vivo Effects

The following table presents data from a comparative study on the effects of yohimbine and rauwolscine on food intake in mice.

CompoundDoseEffect on Food IntakeReference
YohimbineNot specifiedSignificant reduction
RauwolscineNot specifiedSignificant reduction

Secondary and Off-Target Mechanisms

Beyond α2-adrenergic antagonism, research suggests the involvement of other signaling pathways in the action of yohimbine and its derivatives. One study has implicated the modulation of the JNK/Wnt/β-catenin signaling pathway in the anti-inflammatory and anti-fibrotic effects of yohimbine.[4] Another identified the downregulation of the phospholipase C-γ1 (PLCγ1) signaling pathway as a mechanism for inhibiting vascular smooth muscle cell proliferation.[2]

Experimental Protocols for Mechanism Validation

To validate the α2-adrenergic antagonist activity of a compound like this compound, several key in vitro experiments are typically performed.

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of the test compound for α2-adrenergic receptors.

Methodology:

  • Membrane Preparation: Prepare cell membranes from a cell line or tissue expressing the α2-adrenergic receptor subtype of interest.

  • Incubation: Incubate the membranes with a constant concentration of a radiolabeled antagonist (e.g., [3H]-yohimbine or [3H]-rauwolscine) and varying concentrations of the unlabeled test compound (this compound).

  • Separation: Separate the bound from the unbound radioligand by rapid filtration through a glass fiber filter.

  • Detection: Quantify the radioactivity retained on the filter using liquid scintillation counting.

  • Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of the test compound. The IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The Ki is then calculated using the Cheng-Prusoff equation.

Functional Assay: cAMP Accumulation

Objective: To assess the functional antagonist activity of the test compound by measuring its ability to reverse agonist-induced inhibition of cyclic AMP (cAMP) production.

Methodology:

  • Cell Culture: Culture cells expressing the Gi-coupled α2-adrenergic receptor.

  • Pre-incubation: Pre-incubate the cells with the test compound (this compound) at various concentrations.

  • Stimulation: Stimulate the cells with a known α2-adrenergic receptor agonist (e.g., clonidine (B47849) or UK-14,304) in the presence of forskolin (B1673556) (to stimulate adenylyl cyclase and cAMP production).

  • Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a suitable assay kit (e.g., ELISA or HTRF).

  • Data Analysis: Plot the cAMP concentration against the concentration of the test compound. A potent antagonist will reverse the agonist-induced decrease in cAMP levels in a dose-dependent manner.

Functional Assay: GTPγS Binding

Objective: To measure the ability of the test compound to inhibit agonist-stimulated binding of [35S]GTPγS to G proteins, a proximal event in GPCR activation.

Methodology:

  • Membrane Preparation: Prepare cell membranes from cells expressing the α2-adrenergic receptor.

  • Incubation: Incubate the membranes with a fixed concentration of an α2-adrenergic agonist, [35S]GTPγS, and varying concentrations of the test compound.

  • Separation: Separate the membrane-bound [35S]GTPγS from the free form by filtration.

  • Detection: Quantify the radioactivity on the filters.

  • Data Analysis: The antagonist activity is determined by the ability of the test compound to inhibit the agonist-stimulated increase in [35S]GTPγS binding.

Visualizing the Mechanisms and Workflows

Signaling Pathways

Alpha2_Adrenergic_Receptor_Signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron NE_vesicle Norepinephrine (NE) Vesicle NE_release NE Release NE_vesicle->NE_release alpha2_AR α2-Adrenergic Receptor NE_release->alpha2_AR Binds to NE Norepinephrine NE_release->NE Gi Gi Protein alpha2_AR->Gi Activates Yohimbic_Acid Yohimbic Acid Hydrate Yohimbic_Acid->alpha2_AR Blocks AC_inhibition Adenylyl Cyclase Inhibition Gi->AC_inhibition cAMP_decrease ↓ cAMP AC_inhibition->cAMP_decrease cAMP_decrease->NE_release Inhibits (Negative Feedback) Adrenergic_Receptor Adrenergic Receptor NE->Adrenergic_Receptor Binds to Effect Physiological Effect Adrenergic_Receptor->Effect Wnt_Signaling_Pathway cluster_nucleus Wnt Wnt Frizzled Frizzled Receptor Wnt->Frizzled LRP5_6 LRP5/6 Wnt->LRP5_6 Dsh Dishevelled Frizzled->Dsh LRP5_6->Dsh GSK3b_complex GSK-3β/Axin/APC Complex Dsh->GSK3b_complex Inhibits beta_catenin β-catenin GSK3b_complex->beta_catenin Phosphorylates for Degradation Degradation Proteasomal Degradation beta_catenin->Degradation Nucleus Nucleus beta_catenin->Nucleus TCF_LEF TCF/LEF beta_catenin->TCF_LEF Gene_Transcription Target Gene Transcription TCF_LEF->Gene_Transcription Yohimbine_Effect Yohimbine (potential effect) Yohimbine_Effect->beta_catenin Inhibits Nuclear Translocation Radioligand_Binding_Assay_Workflow Start Start Membrane_Prep Prepare Receptor-Expressing Cell Membranes Start->Membrane_Prep Incubation Incubate Membranes with Radioligand and Test Compound Membrane_Prep->Incubation Filtration Separate Bound and Free Radioligand via Filtration Incubation->Filtration Quantification Quantify Radioactivity Filtration->Quantification Analysis Calculate IC50 and Ki Quantification->Analysis End End Analysis->End cAMP_Assay_Workflow Start Start Cell_Culture Culture Receptor-Expressing Cells Start->Cell_Culture Preincubation Pre-incubate Cells with Test Compound (Antagonist) Cell_Culture->Preincubation Stimulation Stimulate with Agonist and Forskolin Preincubation->Stimulation Lysis_Detection Lyse Cells and Detect cAMP Levels Stimulation->Lysis_Detection Analysis Determine Antagonist Potency Lysis_Detection->Analysis End End Analysis->End

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Yohimbic Acid Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the quantification of yohimbic acid hydrate (B1144303), a significant indole (B1671886) alkaloid. The focus is on the cross-validation of these methods to ensure data accuracy, reliability, and consistency, which are critical in drug development and quality control. This document outlines detailed experimental protocols, presents data in a comparative format, and includes visualizations to clarify complex workflows and signaling pathways.

Executive Summary

The analysis of yohimbic acid hydrate, often in the presence of its related compounds and potential degradation products, necessitates robust and validated analytical methods. High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) are the most commonly employed techniques. This guide details and compares validated methods for yohimbine (B192690), the parent compound of yohimbic acid, which are directly applicable to the analysis of this compound. The primary mechanism of action for yohimbine involves the antagonism of α2-adrenergic receptors, leading to an increase in norepinephrine (B1679862) release.[[“]][2][3][4][5]

Signaling Pathway of Yohimbine

Yohimbine's primary pharmacological effect is mediated through its competitive antagonism of α2-adrenergic receptors. These receptors are key components of a negative feedback loop in the sympathetic nervous system. By blocking these presynaptic autoreceptors, yohimbine inhibits the feedback mechanism that normally reduces norepinephrine release. This results in an increased concentration of norepinephrine in the synaptic cleft, leading to heightened sympathetic activity.[[“]][2][3][4][5]

Yohimbine Signaling Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Yohimbine Yohimbine Alpha2_Receptor α2-Adrenergic Receptor Yohimbine->Alpha2_Receptor Blocks NE_Vesicle Norepinephrine Vesicles NE_Release Norepinephrine Release NE_Vesicle->NE_Release Alpha2_Receptor->NE_Release Inhibits (-) NE_Synapse Norepinephrine NE_Release->NE_Synapse Postsynaptic_Receptor Postsynaptic Adrenergic Receptor NE_Synapse->Postsynaptic_Receptor Activates Response Cellular Response Postsynaptic_Receptor->Response

Figure 1: Yohimbine's antagonistic action on presynaptic α2-adrenergic receptors.

Comparative Analysis of Analytical Methods

ParameterHPLC Method 1HPLC Method 2HPTLC Method
Analyte Yohimbine HClYohimbine HClYohimbine HCl
Stationary Phase C18 column (4.6 x 150 mm, 5 µm)C18 columnSilica (B1680970) gel 60 F254 HPTLC plates
Mobile Phase 0.5% aqueous triethylamine (B128534) (pH 3.0) : Methanol (B129727) (65:35 v/v)[6]Methanol : Water (70:30 v/v)[7]Chloroform : Methanol : Ammonia (B1221849) (97:3:0.2 v/v/v)[8]
Detection Fluorescence (Ex: 280 nm, Em: 360 nm)[6]UVDensitometric scanning at 280 nm[8]
Linearity Range 50-1000 ng/mL[6]Not specified80-1000 ng/spot[8]
LOD Not specifiedNot specified5 ng/spot[8]
LOQ Not specifiedNot specified40 ng/spot[8]
Accuracy (% Recovery) Not specifiedNot specified98.6-101.2%[8]
Precision (%RSD) Intraday: 0.303%, Interday: 0.358%[6]Within-day: 1.51%, Between-day: 1.35%[7]Not specified
Key Features Stability-indicating, sensitive due to fluorescence detection.[6]Simple, buffer-free mobile phase.[7]Efficient for simultaneous analysis of multiple samples.[8][9]

Experimental Protocols

HPLC Method 1: Stability-Indicating Assay with Fluorescence Detection

This method is designed for the sensitive quantification of yohimbine and can be adapted for this compound.

  • Instrumentation: HPLC system with a fluorescence detector.

  • Column: C18 (4.6 x 150 mm, 5 µm particle size).[6]

  • Mobile Phase: A mixture of 0.5% aqueous triethylamine (pH adjusted to 3.0 with orthophosphoric acid) and methanol in a 65:35 (v/v) ratio.[6]

  • Flow Rate: 1.0 mL/min.[6]

  • Injection Volume: 20 µL.

  • Detection: Fluorescence detector set to an excitation wavelength of 280 nm and an emission wavelength of 360 nm.[6]

  • Standard Preparation: A stock solution of yohimbine hydrochloride (or this compound) is prepared in the mobile phase and serially diluted to create calibration standards ranging from 50 to 1000 ng/mL.[6]

  • Sample Preparation: Samples are dissolved in the mobile phase, filtered, and injected into the HPLC system.

HPLC Method 2: Simple Isocratic Method with UV Detection

A straightforward method suitable for routine analysis.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18.

  • Mobile Phase: A mixture of methanol and water in a 70:30 (v/v) ratio.[7]

  • Flow Rate: Not specified.

  • Detection: UV detection (wavelength not specified).

  • Standard and Sample Preparation: Similar to HPLC Method 1, with the mobile phase used as the diluent.

HPTLC Method with Densitometric Quantification

This method allows for high throughput analysis of multiple samples.

  • Instrumentation: HPTLC system with a densitometric scanner.

  • Stationary Phase: Pre-coated silica gel 60 F254 HPTLC plates.[8]

  • Mobile Phase: A mixture of chloroform, methanol, and ammonia in a 97:3:0.2 (v/v/v) ratio.[8]

  • Application: Standard and sample solutions are applied to the HPTLC plate as bands.

  • Development: The plate is developed in a saturated chamber with the mobile phase.

  • Detection: The dried plate is scanned at 280 nm using a densitometer.[8]

  • Quantification: The peak area of the bands is used to quantify the analyte concentration against a calibration curve.

Cross-Validation Workflow

A robust cross-validation ensures that different analytical methods produce comparable results. The following workflow is recommended when comparing analytical methods for this compound.

Cross-Validation Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase Define_Methods Define Analytical Methods (e.g., HPLC, HPTLC, LC-MS) Define_Parameters Define Validation Parameters (Accuracy, Precision, Linearity, etc.) Define_Methods->Define_Parameters Prepare_Samples Prepare Standard and QC Samples Define_Parameters->Prepare_Samples Analyze_Method1 Analyze Samples with Method 1 Prepare_Samples->Analyze_Method1 Analyze_Method2 Analyze Samples with Method 2 Prepare_Samples->Analyze_Method2 Analyze_Method3 Analyze Samples with Method 3 Prepare_Samples->Analyze_Method3 Collect_Data Collect and Process Data Analyze_Method1->Collect_Data Analyze_Method2->Collect_Data Analyze_Method3->Collect_Data Compare_Results Statistically Compare Results (e.g., Bland-Altman, t-test) Collect_Data->Compare_Results Assess_Agreement Assess Agreement and Bias Compare_Results->Assess_Agreement Conclusion Draw Conclusions on Method Interchangeability Assess_Agreement->Conclusion

Figure 2: A generalized workflow for the cross-validation of analytical methods.

Conclusion

Both HPLC and HPTLC offer reliable and validated methods for the quantification of yohimbine, which can be adapted for this compound. The choice of method will depend on the specific requirements of the analysis, such as the need for high sensitivity (favoring HPLC with fluorescence detection) or high throughput (favoring HPTLC). A thorough cross-validation, following the outlined workflow, is essential when multiple analytical methods are employed within a project to ensure data consistency and integrity. Further studies are warranted to establish and cross-validate methods specifically for this compound.

References

comparing the vasodilatory effects of yohimbic acid hydrate to other alpha-2 adrenergic antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the vasodilatory effects of yohimbic acid hydrate (B1144303) and other prominent alpha-2 adrenergic antagonists. The information presented is curated from peer-reviewed scientific literature to facilitate objective evaluation and inform future research and development.

Introduction to Alpha-2 Adrenergic Antagonism and Vasodilation

Alpha-2 adrenergic receptors (α2-ARs) are key regulators of vascular tone. Located on presynaptic nerve terminals and vascular smooth muscle cells, their activation by endogenous catecholamines like norepinephrine (B1679862) leads to vasoconstriction. Alpha-2 adrenergic antagonists exert their vasodilatory effects by blocking these receptors, which inhibits the vasoconstrictive signaling cascade and can also increase the local concentration of norepinephrine, which, under certain conditions, can lead to a net vasodilatory effect through actions on other receptor types.

Yohimbine (B192690), a natural alkaloid, is a well-characterized α2-AR antagonist. Yohimbic acid, a metabolite and analog of yohimbine, is also known to possess biological activity, though specific data on its vasodilatory properties are less prevalent in the public domain. This guide aims to contextualize the potential effects of yohimbic acid hydrate by comparing the known vasodilatory profiles of yohimbine and other key α2-AR antagonists.

Comparative Analysis of Alpha-2 Adrenergic Antagonists

The vasodilatory potential of an α2-AR antagonist is determined by its affinity for the receptor subtypes (α2A, α2B, α2C), its selectivity over other adrenergic receptors (e.g., α1-ARs), and its intrinsic activity. The following table summarizes available quantitative data for yohimbine and other selected antagonists.

Table 1: Quantitative Comparison of Alpha-2 Adrenergic Antagonists

CompoundTarget Receptor(s)pKi / Affinity (nM)Potency / Efficacy DataKey Findings & Citations
Yohimbine Selective α2-AR antagonistpKi: 8.52 (α2A), 8.00 (α2B), 9.17 (α2C)Potency order for α2-blocking activity: Yohimbine > β-Yohimbine > (-)-Indoloquinolizidine.[1]A well-established α2-AR antagonist used as a reference compound. Its vasodilatory effect is linked to its blockade of presynaptic and postsynaptic α2-ARs.[2][3]
Rauwolscine (B89727) (α-Yohimbine) Selective α2-AR antagonistHigher affinity and selectivity for α2-ARs compared to yohimbine.[4]KB (-log mol/l): 7.1 for antagonizing 5-HT-induced contractions (an indirect measure of vascular effect).[5]A stereoisomer of yohimbine, suggested to have a more favorable side-effect profile due to its higher selectivity.[4] May promote vasodilation and improve blood flow.[4]
Phentolamine Non-selective α-AR antagonist (α1 and α2)-Induces vasodilation of vascular smooth muscles.[6]Its non-selective nature means its vasodilatory effect is a combination of α1 and α2 blockade, leading to a reduction in systemic vascular resistance.[7]
11-OH-Yohimbine α2-AR antagonistPotency order from binding studies: Yohimbine > 11-OH-Yohimbine > 10-OH-Yohimbine.[8]Exhibits similar α2-AR affinity to yohimbine in biological assays (platelet aggregation).[8]A major metabolite of yohimbine that retains α2-AR antagonist properties.[8]
Yohimbic Acid Presumed α2-AR antagonistLimited data available.Researchers have focused on amino esters of yohimbic acid to enhance selectivity for the α2A receptor.[3]As a demethylated derivative of yohimbine, it is expected to have vasodilatory action, but specific quantitative data is lacking in publicly available literature.

Note: pKi is the negative logarithm of the inhibition constant (Ki), a measure of binding affinity. A higher pKi indicates a higher affinity. KB is the equilibrium dissociation constant for an antagonist.

Signaling Pathway of Alpha-2 Adrenergic Antagonist-Mediated Vasodilation

The primary mechanism of vasodilation by α2-AR antagonists involves the blockade of α2-adrenergic receptors on vascular smooth muscle cells and presynaptic nerve terminals.

Vasodilation_Pathway NE_release Norepinephrine (NE) Release NE NE NE_release->NE a2AR_pre α2-Adrenergic Receptor a2AR_pre->NE_release NE->a2AR_pre Negative Feedback a2AR_post α2-Adrenergic Receptor NE->a2AR_post Contraction Vasoconstriction a2AR_post->Contraction Relaxation Vasodilation Antagonist α2-AR Antagonist (e.g., Yohimbine) Antagonist->a2AR_pre Blocks Antagonist->a2AR_post

Alpha-2 adrenergic antagonist mechanism of action.

Experimental Protocols

A standard method to assess the vasodilatory effect of α2-AR antagonists is the in vitro isolated blood vessel assay.

Experimental Workflow: Isolated Artery Vasodilation Assay

Experimental_Workflow cluster_prep Vessel Preparation cluster_exp Experimental Procedure cluster_analysis Data Analysis Harvest Harvest Blood Vessel (e.g., Mesenteric Artery) Dissect Dissect into Rings Harvest->Dissect Mount Mount in Organ Bath Dissect->Mount Equilibrate Equilibrate under Tension Mount->Equilibrate Preconstrict Pre-constrict with α-agonist (e.g., Phenylephrine) Equilibrate->Preconstrict Antagonist Cumulative Addition of α2-AR Antagonist Preconstrict->Antagonist Record Record Isometric Tension Antagonist->Record Curve Construct Dose-Response Curve Record->Curve Calculate Calculate EC50 / % Relaxation Curve->Calculate

Workflow for in vitro vasodilation assessment.

Detailed Methodology: Isolated Mesenteric Artery Assay

This protocol is adapted from studies investigating α2-adrenoceptor-mediated vasodilation.[9]

  • Tissue Preparation:

    • Male Wistar rats are euthanized by cervical dislocation.

    • The superior mesenteric artery is excised and placed in cold, oxygenated Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, and glucose 11.1).

    • The artery is cleaned of surrounding adipose and connective tissue and cut into rings of 2-3 mm in length.

    • For some experiments, the endothelium can be removed by gently rubbing the intimal surface with a fine wire.

  • Experimental Setup:

    • Arterial rings are mounted between two stainless-steel hooks in a 10 mL organ bath filled with Krebs-Henseleit solution, maintained at 37°C, and continuously gassed with 95% O2 and 5% CO2.

    • One hook is fixed, and the other is connected to an isometric force transducer to record changes in tension.

    • The rings are equilibrated for 60-90 minutes under a resting tension of 1.0 g, with the buffer being replaced every 15-20 minutes.

  • Experimental Protocol:

    • After equilibration, the viability of the arterial rings is assessed by contracting them with 60 mM KCl.

    • The rings are then washed and allowed to return to baseline tension.

    • The rings are pre-constricted with an α1-adrenergic agonist such as phenylephrine (B352888) (e.g., 1 µM) to induce a stable submaximal contraction.

    • Once a stable plateau of contraction is reached, cumulative concentration-response curves to the α2-adrenergic antagonist (e.g., this compound, yohimbine) are generated by adding the antagonist in increasing concentrations to the organ bath.

    • The relaxation at each concentration is recorded as a percentage of the pre-contraction induced by phenylephrine.

  • Data Analysis:

    • The relaxation responses are expressed as a percentage of the contraction induced by the pre-constricting agent.

    • The EC50 value (the concentration of the antagonist that produces 50% of the maximal relaxation) and the maximal relaxation (Emax) are calculated by fitting the concentration-response data to a sigmoidal dose-response curve using non-linear regression analysis.

    • These parameters can then be used to compare the potency and efficacy of different α2-adrenergic antagonists.

Conclusion

Yohimbine and its stereoisomer rauwolscine are well-documented selective α2-adrenergic antagonists with proven vasodilatory effects. While this compound is structurally related and presumed to share this activity, there is a notable lack of specific quantitative data on its vasodilatory potency and efficacy in the scientific literature. The provided experimental protocol offers a robust framework for conducting such comparative studies. Further research is warranted to fully characterize the vasodilatory profile of this compound and its potential as a therapeutic agent.

References

Comparative Analysis of Yohimbic Acid Hydrate's Anti-Inflammatory Activity: An In Vitro and In Vivo Correlation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anti-inflammatory activity of yohimbic acid hydrate (B1144303), benchmarked against established anti-inflammatory agents, celecoxib (B62257) and dexamethasone (B1670325). Due to the limited direct data on yohimbic acid hydrate, this comparison leverages data from its parent compound, yohimbine (B192690), which has demonstrated anti-inflammatory properties through the suppression of the NF-κB pathway. This approach provides a valuable preliminary assessment of its potential therapeutic efficacy in inflammatory conditions such as osteoarthritis.

In Vitro Activity Comparison: Inhibition of Inflammatory Pathways

The in vitro anti-inflammatory activity of yohimbine, as a proxy for this compound, was compared to celecoxib and dexamethasone, focusing on their ability to inhibit the NF-κB signaling pathway and the production of pro-inflammatory cytokines.

Table 1: Summary of In Vitro Anti-Inflammatory Activity

CompoundTarget PathwayKey Effects
Yohimbine NF-κBSuppresses NF-κB activation[1][2][3][4][5]. Reduces IL-1β and noradrenaline-induced IL-6 upregulation[1][2][3][4][6][5].
Celecoxib NF-κB, COX-2Inhibits TNFα-induced NF-κB activation[7][8][9][10]. Suppresses COX-2 expression and prostaglandin (B15479496) production[11][12]. Reduces IL-6 and IL-8 release in some models[12].
Dexamethasone NF-κBInhibits NF-κB activation by upregulating IκBα synthesis[13][14][15]. Suppresses the production of IL-1β, IL-6, and TNF-α[16][17][18][19][20].
Experimental Protocol: In Vitro NF-κB Luciferase Reporter Assay

This protocol outlines a standard method for quantifying the inhibition of NF-κB activation in a cell-based assay.

Objective: To measure the dose-dependent inhibition of NF-κB activation by test compounds (Yohimbine, Celecoxib, Dexamethasone) in response to a pro-inflammatory stimulus.

Materials:

  • HEK293T cells stably expressing an NF-κB-driven luciferase reporter gene.

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Test compounds (Yohimbine, Celecoxib, Dexamethasone) dissolved in a suitable vehicle (e.g., DMSO).

  • Tumor Necrosis Factor-alpha (TNF-α) as the inflammatory stimulus.

  • Phosphate Buffered Saline (PBS).

  • Passive Lysis Buffer.

  • Luciferase Assay Reagent.

  • 96-well cell culture plates.

  • Luminometer.

Procedure:

  • Cell Seeding: Seed HEK293T-NF-κB-luciferase reporter cells in a 96-well plate at a density of 5 x 10⁴ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final concentration of the vehicle should be kept constant across all wells (typically ≤ 0.1%).

  • Stimulation: Following a 1-hour pre-incubation with the test compounds, stimulate the cells with TNF-α (e.g., 10 ng/mL final concentration) for 6-8 hours. Include unstimulated and vehicle-treated stimulated controls.

  • Cell Lysis: After incubation, wash the cells with PBS and add Passive Lysis Buffer to each well.

  • Luminescence Measurement: Add Luciferase Assay Reagent to each well and measure the luminescence using a luminometer.

  • Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) if applicable. Calculate the percentage inhibition of NF-κB activity for each compound concentration relative to the vehicle-treated stimulated control. Determine the IC₅₀ value for each compound.[21][22][23][24][25]

NF_kappa_B_Pathway TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkB IκBα IKK->IkB Phosphorylates IKK->IkB Leads to Degradation NFkB NF-κB (p50/p65) NFkB_active Active NF-κB NFkB->NFkB_active Releases Nucleus Nucleus NFkB_active->Nucleus Translocates to Gene Pro-inflammatory Gene Expression (IL-6, TNF-α) Nucleus->Gene Induces Yohimbine Yohimbine Yohimbine->IKK Inhibits Celecoxib Celecoxib Celecoxib->IKK Inhibits Dexamethasone Dexamethasone Dexamethasone->IkB Upregulates Synthesis

NF-κB signaling pathway and points of inhibition.

In Vivo Activity Comparison: Amelioration of Osteoarthritis

The in vivo efficacy of yohimbine, as a proxy for this compound, was compared to celecoxib and dexamethasone in a rodent model of osteoarthritis. The primary endpoints for comparison are the reduction of inflammation (e.g., paw volume) and the protection against cartilage degradation.

Table 2: Summary of In Vivo Anti-Inflammatory Activity in Osteoarthritis Models

CompoundModelKey Effects
Yohimbine Temporomandibular Joint Osteoarthritis (TMJOA) in miceAmeliorates cartilage destruction[3][4][26]. Reduces expression of COX-2, TNF-α, and NF-κB in arthritic rats[2][4][5].
Celecoxib Collagen-Induced Arthritis (CIA) and other models in ratsReduces cartilage degeneration[27][28][29][30][31]. Inhibits inflammatory and cartilage destruction mediators in synovial tissue[27]. Dose-dependently improves pain and inflammation[32].
Dexamethasone Collagen-Induced Arthritis (CIA) in ratsPrevents hind paw swelling[33]. Reduces pro-inflammatory cytokine levels[17].
Experimental Protocol: In Vivo Collagen-Induced Arthritis (CIA) in Rats

This protocol describes a widely used model for inducing arthritis in rats to evaluate the efficacy of anti-inflammatory compounds.

Objective: To assess the therapeutic efficacy of test compounds (Yohimbine, Celecoxib, Dexamethasone) in a rat model of collagen-induced arthritis.

Materials:

  • Female Lewis rats (8-10 weeks old).

  • Bovine type II collagen.

  • Complete Freund's Adjuvant (CFA) and Incomplete Freund's Adjuvant (IFA).

  • Test compounds formulated for oral or parenteral administration.

  • Calipers for measuring paw volume.

  • Micro-CT or histology equipment for assessing joint damage.

Procedure:

  • Induction of Arthritis:

    • On day 0, immunize rats with an emulsion of bovine type II collagen and CFA via intradermal injection at the base of the tail.

    • On day 7, administer a booster injection of type II collagen emulsified in IFA.[33][34][35][36][37]

  • Treatment:

    • Randomly assign rats to treatment groups (vehicle control, yohimbine, celecoxib, dexamethasone) once clinical signs of arthritis appear (around day 10-14).

    • Administer the compounds daily at predetermined doses for a specified period (e.g., 14-21 days).

  • Clinical Assessment:

    • Monitor body weight and clinical signs of arthritis (erythema, swelling) daily.

    • Measure paw volume using a plethysmometer or calipers every 2-3 days.

  • Terminal Analysis:

    • At the end of the study, collect blood samples for cytokine analysis (e.g., TNF-α, IL-6).

    • Harvest hind paws for histological analysis of joint inflammation, cartilage degradation, and bone erosion.

  • Data Analysis:

    • Compare the changes in paw volume and arthritis scores between the treatment and control groups.

    • Quantify histological parameters of joint damage.

    • Analyze serum cytokine levels.

InVivo_Workflow start Start day0 Day 0: Primary Immunization (Collagen + CFA) start->day0 day7 Day 7: Booster Immunization (Collagen + IFA) day0->day7 day10_14 Day 10-14: Onset of Arthritis day7->day10_14 treatment Daily Treatment (Yohimbine, Celecoxib, Dexamethasone, Vehicle) day10_14->treatment monitoring Clinical Monitoring: Paw Volume, Arthritis Score treatment->monitoring During end End of Study (Day 21-28) monitoring->end Until analysis Terminal Analysis: Histology, Cytokine Levels end->analysis

Experimental workflow for the in vivo CIA model.

Conclusion

Based on the available data for its parent compound, yohimbine, this compound shows potential as an anti-inflammatory agent, primarily through the inhibition of the NF-κB signaling pathway. Its in vitro and in vivo effects appear to be comparable to those of established drugs like celecoxib and dexamethasone in preclinical models of arthritis. However, it is crucial to conduct direct comparative studies with this compound to confirm these preliminary findings and to establish a clear dose-response relationship and safety profile. Future research should focus on quantitative in vitro assays to determine the IC₅₀ for NF-κB inhibition and head-to-head in vivo studies in validated osteoarthritis models to provide robust evidence for its therapeutic potential.

References

Yohimbic Acid Hydrate as an Alternative to Yohimbine in Research: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of yohimbic acid hydrate (B1144303) and its parent compound, yohimbine (B192690), for research applications. Yohimbine, a well-characterized indole (B1671886) alkaloid, is primarily known for its potent antagonism of α2-adrenergic receptors.[1][2] Yohimbic acid, a demethylated derivative and metabolite of yohimbine, has also demonstrated pharmacological activity, including vasodilatory effects.[3] This document aims to present the available experimental data to assist researchers in evaluating the potential of yohimbic acid hydrate as a research alternative to yohimbine.

Chemical Structures and Properties

Yohimbine and yohimbic acid share a core yohimban (B1201205) skeleton but differ in the functional group at the C16 position. Yohimbine is the methyl ester of yohimbic acid.[3] This structural difference influences their physicochemical properties and may impact their pharmacological activity.

FeatureYohimbineThis compound
Chemical Formula C₂₁H₂₆N₂O₃C₂₀H₂₄N₂O₃·H₂O
Molecular Weight 354.44 g/mol 358.43 g/mol
Structure 17α-hydroxyyohimban-16α-carboxylic acid methyl ester(1S,15R,18S,19R,20S)-18-hydroxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylic acid monohydrate
Key Functional Group Difference Methyl ester at C16Carboxylic acid at C16

Comparative Pharmacological Data

The primary pharmacological target of yohimbine is the α2-adrenergic receptor, where it acts as a competitive antagonist.[1][2] This action leads to an increase in norepinephrine (B1679862) release from presynaptic neurons.[1] Limited but direct comparative data on the receptor binding affinities of yohimbine and yohimbic acid are available.

Receptor Binding Affinities

A study investigating tethered yohimbine analogs provided a direct comparison of the binding affinities (Ki) of yohimbine and yohimbic acid at human α2-adrenergic receptor subtypes expressed in CHO cells.

CompoundReceptor SubtypeKi (nM)
Yohimbine α2A-AR1.4
α2B-AR7.1
α2C-AR0.88
Yohimbic Acid α2A-AR345
α2B-AR14.2
α2C-AR17.6

Data sourced from a study on tethered yohimbine analogs.

This data indicates that yohimbine has a significantly higher affinity for all three α2-adrenergic receptor subtypes compared to yohimbic acid. The difference is most pronounced at the α2A subtype.

Yohimbine also exhibits affinity for other receptors, including serotonin (B10506) (5-HT) and dopamine (B1211576) (D) receptors, which contributes to its complex pharmacological profile.[4][5]

CompoundReceptorKi (nM)
Yohimbine 5-HT1A74
5-HT1BModerate Affinity
5-HT1DModerate Affinity
Dopamine D2Moderate Affinity
Dopamine D3Moderate Affinity

Data compiled from various receptor binding studies.[4][5]

Signaling Pathways and Experimental Workflows

Yohimbine's Primary Signaling Pathway

Yohimbine's primary mechanism of action involves the blockade of presynaptic α2-adrenergic receptors, which are G-protein coupled receptors (GPCRs) typically coupled to inhibitory G-proteins (Gi).[4] This antagonism inhibits the negative feedback loop that normally suppresses norepinephrine release, leading to increased sympathetic outflow.

G Yohimbine Yohimbine alpha2_AR α2-Adrenergic Receptor (presynaptic) Yohimbine->alpha2_AR Antagonizes NE_release ↑ Norepinephrine Release Yohimbine->NE_release Promotes Gi_protein Gi Protein alpha2_AR->Gi_protein Activates alpha2_AR->NE_release Inhibits (Negative Feedback) AC Adenylate Cyclase Gi_protein->AC Inhibits cAMP ↓ cAMP AC->cAMP Synaptic_Cleft Synaptic Cleft Postsynaptic_Neuron Postsynaptic Neuron

Yohimbine's antagonistic action on presynaptic α2-adrenergic receptors.
Experimental Workflow: Competitive Radioligand Binding Assay

The following workflow outlines a typical competitive radioligand binding assay used to determine the binding affinity of a compound like this compound in comparison to yohimbine.

G cluster_0 Preparation cluster_1 Incubation cluster_2 Separation & Measurement cluster_3 Data Analysis A Prepare cell membranes expressing α2-AR D Incubate membranes, radioligand, and varying concentrations of competitor A->D B Prepare radioligand (e.g., [3H]-Yohimbine) B->D C Prepare competitor (this compound) C->D E Separate bound from free radioligand (Filtration) D->E F Measure radioactivity of bound ligand E->F G Plot % specific binding vs. competitor concentration F->G H Determine IC50 G->H I Calculate Ki using Cheng-Prusoff equation H->I

Workflow for a competitive radioligand binding assay.

Detailed Experimental Protocols

Competitive Radioligand Binding Assay for α2-Adrenergic Receptors

Objective: To determine the binding affinity (Ki) of this compound for α2-adrenergic receptors by measuring its ability to displace a radiolabeled antagonist (e.g., [3H]-Yohimbine).

Materials:

  • Cell membranes expressing the α2-adrenergic receptor subtype of interest.

  • Radioligand: [3H]-Yohimbine.

  • Competitor: this compound.

  • Assay Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4.

  • Wash Buffer: Ice-cold assay buffer.

  • Glass fiber filters.

  • Scintillation cocktail and vials.

  • Cell harvester and scintillation counter.

Procedure:

  • Preparation:

    • Thaw the cell membrane preparation on ice.

    • Prepare serial dilutions of this compound in assay buffer.

    • Prepare the radioligand solution in assay buffer at a concentration close to its Kd.

  • Incubation:

    • In a 96-well plate, add in the following order: assay buffer, cell membrane preparation, varying concentrations of this compound (or vehicle for total binding, or a high concentration of unlabeled yohimbine for non-specific binding), and finally the radioligand.

    • Incubate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Separation:

    • Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.

    • Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Measurement:

    • Place the filters in scintillation vials and add scintillation cocktail.

    • Measure the radioactivity in each vial using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Discussion and Conclusion

The available data indicates that yohimbine is a significantly more potent antagonist at α2-adrenergic receptors than its metabolite, yohimbic acid. This suggests that for studies focused on the direct effects of α2-adrenergic blockade, yohimbine remains the more potent tool.

However, this compound may be a valuable research tool in its own right for several reasons:

  • Metabolite Studies: As a primary metabolite of yohimbine, studying the pharmacological effects of yohimbic acid is crucial for understanding the overall in vivo effects of yohimbine administration.

  • Vasodilation Research: The reported vasodilatory action of yohimbic acid warrants further investigation to elucidate its mechanism, which may or may not be solely dependent on α2-adrenergic receptor antagonism.[3]

  • Differential Selectivity: The difference in binding affinity, particularly the large drop at the α2A subtype for yohimbic acid, could be exploited in studies aiming to differentiate the roles of α2-adrenergic receptor subtypes.

Limitations and Future Research: Direct comparative data on the functional effects (e.g., in functional assays measuring downstream signaling or in vivo physiological responses) of this compound versus yohimbine is currently lacking. Future research should focus on:

  • Conducting functional assays (e.g., cAMP inhibition assays) to compare the antagonist potency of this compound and yohimbine at α2-adrenergic receptors.

  • Performing in vivo studies to directly compare the effects of both compounds on cardiovascular parameters such as blood pressure and heart rate.

  • Investigating the receptor binding profile of this compound at a broader range of receptors to identify potential off-target effects.

References

A Comparative Analysis of Yohimbic Acid Hydrate and its Stereoisomers for Adrenergic Receptor Binding

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A detailed comparative analysis of yohimbic acid's primary stereoisomers—yohimbine (B192690), rauwolscine (B89727) (α-yohimbine), and corynanthine (B1669447)—reveals distinct and functionally significant differences in their binding affinities and selectivity for α-adrenergic receptor subtypes. This guide provides researchers, scientists, and drug development professionals with a consolidated overview of their pharmacological profiles, supported by quantitative binding data and detailed experimental methodologies. The key distinction lies in their receptor selectivity: yohimbine and its diastereomer rauwolscine are potent and selective antagonists for the α2-adrenergic receptor, whereas their stereoisomer corynanthine demonstrates preferential antagonism for the α1-adrenergic receptor.

Yohimbic acid and its related alkaloids are pentacyclic indole (B1671886) alkaloids that possess five chiral centers, leading to a variety of stereoisomers.[1] The spatial arrangement of these atoms critically influences the molecule's ability to bind to specific biological targets, thereby dictating its pharmacological effects. While yohimbine is widely recognized for its α2-adrenergic blockade, a nuanced understanding of its isomers is crucial for the development of targeted therapeutics.

Comparative Binding Affinity of Yohimbic Acid Stereoisomers

The primary pharmacological distinction between yohimbine, rauwolscine, and corynanthine is their selectivity for α1 versus α2-adrenergic receptors. Radioligand binding assays have been instrumental in quantifying these differences. The dissociation constant (Ki) and the pA2 value (the negative logarithm of the antagonist concentration that requires a doubling of the agonist concentration to elicit the same response) are key metrics. A lower Ki value indicates a higher binding affinity.

The data presented below, consolidated from multiple studies, illustrates the distinct selectivity profiles. Yohimbine and rauwolscine exhibit a significantly higher affinity for α2-adrenoceptors, making them selective α2 antagonists.[2][3] Conversely, corynanthine shows a higher affinity for α1-adrenoceptors, establishing it as an α1-selective antagonist.[2][3]

CompoundReceptorKi (nM)pA2Selectivity (α2/α1)
Yohimbine α1~200-500-~45
α2~3.6-49-
Rauwolscine α1~1006.9~3
(α-yohimbine)α2~338.2
Corynanthine α1~207.8~0.03
α2~5006.2

Note: Ki and pA2 values can vary between studies depending on the specific radioligand, tissue preparation, and assay conditions used.[2]

Experimental Protocols

The quantitative data presented above is derived from established experimental pharmacology protocols. The following sections detail the methodologies for the key assays used to characterize the binding and functional activity of yohimbic acid stereoisomers.

Radioligand Binding Assay (Competitive)

This assay is used to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from its receptor.

StepProcedure
1. Membrane Preparation Tissues (e.g., rat cerebral cortex for α2 receptors, rat liver for α1) or cells expressing the target receptor are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2). The homogenate is centrifuged to pellet the membranes, which are then washed and resuspended in an assay buffer.[4]
2. Assay Incubation In a 96-well plate, the membrane preparation is incubated with a fixed concentration of a specific radioligand (e.g., [3H]-prazosin for α1, [3H]-yohimbine or [3H]-idazoxan for α2) and a range of concentrations of the unlabeled test compound (e.g., yohimbine, rauwolscine, or corynanthine).[4][5]
3. Separation The incubation is terminated by rapid vacuum filtration through a glass fiber filter (e.g., GF/C), which traps the membranes with the bound radioligand. Unbound radioligand passes through the filter.[4]
4. Quantification The radioactivity retained on the filters is measured using a scintillation counter.[4]
5. Data Analysis The data are used to generate a competition curve, from which the IC50 (the concentration of test compound that displaces 50% of the radioligand) is calculated. The Ki is then determined using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the radioligand concentration and Kd is its dissociation constant.[4]
Functional Assay (Isolated Tissue)

Functional assays, such as those using isolated rat aortic strips or vas deferens, are used to determine the functional potency (pA2) of an antagonist.

StepProcedure
1. Tissue Preparation A specific tissue is isolated from a laboratory animal (e.g., rat aorta, which primarily expresses α1-adrenoceptors) and mounted in an organ bath containing a physiological salt solution, maintained at 37°C and aerated.[1]
2. Agonist Concentration-Response A cumulative concentration-response curve is generated for a selective α-adrenergic agonist (e.g., phenylephrine (B352888) for α1).[1]
3. Antagonist Incubation The tissue is washed and then incubated with a fixed concentration of the antagonist (e.g., corynanthine) for a set period.
4. Second Agonist Curve A second cumulative concentration-response curve for the agonist is generated in the presence of the antagonist. This will shift the curve to the right for a competitive antagonist.
5. Data Analysis The process is repeated with several concentrations of the antagonist. The dose ratio (the ratio of the agonist concentration producing 50% of the maximal response in the presence and absence of the antagonist) is calculated. A Schild plot is then constructed to determine the pA2 value.

Visualizing Mechanisms and Workflows

To further elucidate the context of this analysis, the following diagrams illustrate the relevant signaling pathway and a typical experimental workflow.

Caption: α2-Adrenergic receptor antagonism by yohimbine/rauwolscine.

experimental_workflow start Start: Prepare Receptor Membranes incubation Incubate Membranes with: 1. Radioligand (e.g., [3H]-Yohimbine) 2. Test Compound (Stereoisomer) start->incubation filtration Separate Bound from Free Ligand (Vacuum Filtration) incubation->filtration counting Quantify Bound Radioactivity (Scintillation Counting) filtration->counting analysis Data Analysis: Calculate IC50 and Ki Values counting->analysis end End: Determine Binding Affinity analysis->end

Caption: Workflow for a competitive radioligand binding assay.

References

A Comparative Guide to the Validation of Yohimbic Acid Hydrate as a Biomarker for Yohimbine Exposure and Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of yohimbic acid hydrate (B1144303) as a potential biomarker for yohimbine (B192690) intake and metabolism. Due to the limited direct research on yohimbic acid hydrate as a validated biomarker, this document presents a hypothetical validation framework. This framework is based on established analytical methods for the parent compound, yohimbine, and general principles of biomarker validation. We compare the potential utility of this compound with established biomarkers of yohimbine exposure, namely yohimbine itself and its primary oxidative metabolites.

Introduction

Yohimbine, an indole (B1671886) alkaloid derived from the bark of the Pausinystalia yohimbe tree, is known for its α2-adrenergic receptor antagonist activity and is used in dietary supplements for sexual performance and weight loss.[1][2] Monitoring yohimbine exposure and metabolism is crucial for understanding its efficacy, safety, and potential for drug interactions. Yohimbine is primarily metabolized in the liver by cytochrome P450 enzymes, particularly CYP2D6 and CYP3A4, to form hydroxylated metabolites such as 11-hydroxy-yohimbine and 10-hydroxy-yohimbine.[3][4][5] Additionally, yohimbine hydrochloride can undergo hydrolysis to yield yohimbic acid.[6] This suggests that yohimbic acid could serve as a stable, alternative biomarker for yohimbine exposure.

Potential Clinical Utility of this compound as a Biomarker

The quantification of yohimbic acid in biological matrices such as plasma or urine could offer a reliable measure of yohimbine ingestion. As a product of hydrolysis, yohimbic acid may exhibit different pharmacokinetic properties compared to yohimbine and its oxidative metabolites, potentially offering a longer detection window. Its validation as a biomarker would be valuable in clinical trials to assess patient compliance, in toxicological screenings, and in pharmacokinetic studies to understand inter-individual variability in yohimbine metabolism.

Comparative Analysis of Biomarkers for Yohimbine Exposure

For a comprehensive assessment of yohimbine exposure, a panel of biomarkers including the parent drug and its key metabolites should be considered. The following table compares the analytical characteristics of hypothetical assays for yohimbic acid with established methods for yohimbine and its major metabolites.

BiomarkerMatrixAnalytical MethodLinearity RangeLimit of Detection (LOD)RecoveryWithin-Day Reproducibility (%RSD)Between-Day Reproducibility (%RSD)
Yohimbic Acid (Hypothetical) Plasma, UrineHPLC-UV/FLD, LC-MS/MSTo be determinedTo be determinedTo be determined<15%<15%
Yohimbine PlasmaHPLC-FLD[5]0.1 - 10 ng/mL0.1 ng/mL91.8%3.8%6.4 - 8.9%
Bark ExtractGC-MS[7]10 - 1000 µg/mL0.6 µg/mL91.2 - 94.0%1.4 - 4.3%Not Reported
Bark ExtractNACE[7]10 - 1000 µg/mL1.0 µg/mL91.2 - 94.0%1.4 - 4.3%Not Reported
11-hydroxy-yohimbine PlasmaHPLC-FLD[5]0.5 - 10 ng/mL1 ng/mL17.8%5.9%Not Reported
10-hydroxy-yohimbine PlasmaHPLC-FLD[5]0.5 - 10 ng/mL0.5 ng/mL45.3%1.4%Not Reported

Data for Yohimbine, 11-hydroxy-yohimbine, and 10-hydroxy-yohimbine are derived from published studies.[5][7] The values for Yohimbic Acid are hypothetical targets for a validation study.

Experimental Protocols

The validation of yohimbic acid as a biomarker would require rigorous analytical and clinical validation studies.[8][9][10]

Analytical Method Validation

A sensitive and specific analytical method, such as High-Performance Liquid Chromatography with fluorescence or mass spectrometric detection (HPLC-FLD or LC-MS/MS), would need to be developed and validated for the quantification of yohimbic acid in biological matrices. The validation would follow established guidelines, such as those from the FDA.[1][11]

Key Validation Parameters:

  • Sample Preparation: Development of an efficient extraction protocol (e.g., solid-phase extraction or liquid-liquid extraction) to isolate yohimbic acid from plasma or urine.

  • Selectivity and Specificity: Ensuring the method can distinguish yohimbic acid from yohimbine, its metabolites, and other endogenous compounds.

  • Linearity and Range: Establishing a calibration curve over a relevant concentration range.

  • Accuracy and Precision: Determining the closeness of measured values to the true value and the degree of scatter between a series of measurements.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Defining the lowest concentration of yohimbic acid that can be reliably detected and quantified.

  • Recovery: Assessing the efficiency of the extraction procedure.

  • Stability: Evaluating the stability of yohimbic acid in the biological matrix under different storage and processing conditions.

Clinical Validation

Following analytical validation, clinical studies would be necessary to establish the utility of yohimbic acid as a biomarker.

Proposed Clinical Studies:

  • Pharmacokinetic Study: A study in healthy volunteers administered a controlled dose of yohimbine to characterize the time course of yohimbic acid formation and elimination and to compare its pharmacokinetics to that of yohimbine and its other metabolites.

  • Dose-Response Study: Investigating the correlation between the administered dose of yohimbine and the concentration of yohimbic acid in plasma or urine.

  • Comparative Study: A clinical trial in a relevant patient population (e.g., individuals with erectile dysfunction) to compare the levels of yohimbic acid with clinical outcomes and with the levels of other yohimbine-related biomarkers.

Visualizations

Signaling Pathways and Workflows

The following diagrams illustrate the metabolic pathway of yohimbine and a proposed workflow for the validation of yohimbic acid as a biomarker.

cluster_0 Hepatic Metabolism Yohimbine Yohimbine Metabolite1 10-hydroxy-yohimbine Yohimbine->Metabolite1 CYP3A4 Metabolite2 11-hydroxy-yohimbine Yohimbine->Metabolite2 CYP2D6 Yohimbic_Acid Yohimbic Acid Yohimbine->Yohimbic_Acid Hydrolysis (e.g., in vivo or during sample handling) Start Hypothesize Yohimbic Acid as a Biomarker Analytical_Validation Analytical Method Validation (HPLC-MS/MS or similar) Start->Analytical_Validation Clinical_Validation Clinical Validation Analytical_Validation->Clinical_Validation PK_Study Pharmacokinetic Studies in Healthy Volunteers Clinical_Validation->PK_Study Dose_Response Dose-Response Correlation Clinical_Validation->Dose_Response Efficacy_Correlation Correlation with Clinical Endpoint Clinical_Validation->Efficacy_Correlation Regulatory_Submission Regulatory Submission (e.g., FDA) PK_Study->Regulatory_Submission Dose_Response->Regulatory_Submission Efficacy_Correlation->Regulatory_Submission Biomarker_Qualification Biomarker Qualification Regulatory_Submission->Biomarker_Qualification

References

Safety Operating Guide

Navigating the Safe Disposal of Yohimbic Acid Hydrate: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. Yohimbic acid hydrate (B1144303), and its more common salt form yohimbine (B192690) hydrochloride, are potent compounds that require stringent disposal procedures due to their inherent toxicity. This guide provides essential, step-by-step information for the safe and compliant disposal of yohimbic acid hydrate.

Hazard Profile and Safety Precautions

Yohimbine and its derivatives are classified as hazardous materials.[1][2] Ingestion or exposure to even small quantities can be fatal, and contact with skin or inhalation of dust can lead to toxic effects.[1][2][3][4] Therefore, strict adherence to safety protocols is mandatory when handling this compound.

Key Hazard Information:

Hazard ClassificationDescription
Acute Oral Toxicity Fatal if swallowed.[2][3]
Acute Dermal Toxicity Toxic in contact with skin.[1][2]
Acute Inhalation Toxicity Toxic if inhaled.[1][2]

Before initiating any disposal procedure, it is crucial to wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, a lab coat, and safety glasses.[1][4][5] All handling of this compound should be conducted in a well-ventilated area or a chemical fume hood to avoid the generation and inhalation of dust.[4][5]

Step-by-Step Disposal Procedure

The disposal of this compound is not a matter of simple drain disposal or mixing with general laboratory waste. The consensus from safety data sheets is unequivocal: this compound must be disposed of as hazardous waste through a licensed and approved waste disposal facility.[1][2][3][5]

1. Waste Identification and Segregation:

  • Characterize the waste: Any material contaminated with this compound, including the pure compound, solutions, contaminated labware (e.g., filter paper, vials), and personal protective equipment, must be treated as hazardous waste.

  • Segregate the waste: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

2. Containment and Labeling:

  • Place all this compound waste into a designated, sealable, and chemically compatible container.

  • Label the container clearly with "Hazardous Waste," the chemical name ("this compound Waste"), and any other information required by your institution and local regulations.

3. Arrange for Professional Disposal:

  • Contact your institution's EHS office or a certified chemical waste disposal contractor to arrange for pickup and disposal.

  • Provide them with the safety data sheet (SDS) for this compound to ensure they are fully aware of the hazards.

4. Decontamination of Work Area:

  • Thoroughly decontaminate the work area where this compound was handled.

  • Use an appropriate cleaning agent and collect all cleaning materials (e.g., wipes, absorbent pads) as hazardous waste.

Important Considerations:

  • Regulatory Compliance: Chemical waste disposal is governed by federal, state, and local regulations.[1] Always consult these regulations and your institution's specific guidelines to ensure full compliance.

  • Do Not Dispose Down the Drain: this compound should never be disposed of down the sanitary sewer.[1]

  • Do Not Dispose in Regular Trash: Contaminated materials must not be placed in the general trash.[6]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound Waste Generated is_contaminated Is the material contaminated with this compound? start->is_contaminated characterize Characterize as Hazardous Waste is_contaminated->characterize Yes general_waste Dispose as non-hazardous waste (if not otherwise contaminated) is_contaminated->general_waste No segregate Segregate from other waste streams characterize->segregate contain Place in a labeled, sealed container segregate->contain contact_ehs Contact Environmental Health & Safety (EHS) for pickup contain->contact_ehs end End: Compliant Disposal contact_ehs->end

Caption: Decision workflow for the disposal of materials potentially contaminated with this compound.

References

Personal protective equipment for handling Yohimbic acid hydrate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for handling Yohimbic acid hydrate (B1144303), a derivative of yohimbine.[1] The following procedures for personal protective equipment (PPE), operational handling, and disposal are based on available safety data for structurally similar compounds like Yohimbine Hydrochloride and Yohimbic Acid.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is crucial to establish a barrier between the researcher and the potentially hazardous substance, preventing exposure through inhalation, skin contact, and accidental ingestion.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical splash-resistant safety glasses or goggles with side protection. A face shield may be necessary in situations with a higher risk of splashes.[2]Protects eyes from splashes and airborne particles.
Hand Protection Chemically resistant gloves (e.g., nitrile). Double gloving is recommended for enhanced protection, with one cuff under the lab coat and the other over.[3]Prevents direct skin contact with the compound.
Body Protection A disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs. For more comprehensive protection, a "bunny suit" or coverall can be utilized.[3]Protects skin from accidental splashes and aerosol exposure.
Respiratory Protection A NIOSH-approved respirator (e.g., N95 or higher) is recommended, particularly when handling the powder form or if there is a risk of aerosol generation.[3]Prevents inhalation of the compound.

Operational and Disposal Plans

Handling Procedures:

  • Ventilation: Always handle Yohimbic acid hydrate in a well-ventilated area. The use of a chemical fume hood is recommended to minimize inhalation exposure.[2][4]

  • Avoiding Contact: Avoid all personal contact with the product, including inhalation of dust and contact with skin and eyes.[4]

  • Hygiene Practices: Wash hands thoroughly after handling. Do not eat, drink, or smoke in areas where the chemical is handled or stored.[2]

  • Powder Handling: When working with the solid compound, take care to avoid generating dust. Use appropriate tools and techniques for weighing and transferring.[3][4]

Storage:

  • Store in a cool, dry, and dark place in a tightly sealed, original container.[4]

  • Store away from incompatible materials, such as strong oxidizing agents, and foodstuff containers.[4][5]

  • For stock solutions, it is recommended to store them at -80°C for up to 6 months or -20°C for up to 1 month in sealed containers, protected from moisture and light.[6][7]

Disposal Plan:

All waste containing this compound must be treated as hazardous waste.

  • Solid Waste: Contaminated solid waste, such as pipette tips, gloves, and gowns, should be placed in a designated, sealed, and clearly labeled hazardous waste container.[3]

  • Liquid Waste: Do not dispose of solutions down the drain.[2][4] Collect all liquid waste in a properly labeled hazardous waste container.

  • Final Disposal: Dispose of all waste through an approved hazardous waste disposal facility in accordance with local, state, and federal regulations.[3][4]

Emergency Procedures

First Aid Measures:

  • Inhalation: If inhaled, move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[2]

  • Skin Contact: In case of skin contact, immediately remove all contaminated clothing and wash the affected area with plenty of soap and water.[2][5]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[8]

  • Ingestion: If swallowed, rinse the mouth with water. Do NOT induce vomiting. Call a poison center or doctor immediately.[9]

Accidental Release Measures:

In the event of a spill, follow these steps while wearing appropriate PPE:

  • Evacuate unprotected personnel from the area.

  • Ensure adequate ventilation.

  • Prevent the spill from entering drains or waterways.[2][5]

  • For solid spills, carefully sweep or vacuum the material, avoiding dust generation, and place it into a sealed container for disposal.

  • Clean the spill area thoroughly with a suitable decontamination solution.

Below is a workflow diagram for handling a this compound spill.

Spill_Response_Workflow cluster_Initial_Actions Initial Actions cluster_Containment_Cleanup Containment & Cleanup cluster_Disposal_Decontamination Disposal & Decontamination cluster_Final_Steps Final Steps Spill Spill Occurs Alert Alert Personnel & Evacuate Area Spill->Alert Don_PPE Don Appropriate PPE Alert->Don_PPE Contain_Spill Contain Spill Don_PPE->Contain_Spill Cleanup Clean Up Spill (Solid or Liquid) Contain_Spill->Cleanup Package_Waste Package Waste in Labeled Container Cleanup->Package_Waste Decontaminate Decontaminate Area Package_Waste->Decontaminate Dispose_Waste Dispose of Hazardous Waste Decontaminate->Dispose_Waste Report Report Incident Dispose_Waste->Report

Caption: Workflow for handling a this compound spill.

References

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